molecular formula C10H18F2N2O2 B1528907 Tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate CAS No. 1166820-07-0

Tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate

Cat. No.: B1528907
CAS No.: 1166820-07-0
M. Wt: 236.26 g/mol
InChI Key: QELRSCXQUXCUED-UHFFFAOYSA-N
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Description

Tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate is a useful research compound. Its molecular formula is C10H18F2N2O2 and its molecular weight is 236.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-5-4-13-6-10(11,12)7-14/h13H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELRSCXQUXCUED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC(C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50718845
Record name tert-Butyl 6,6-difluoro-1,4-diazepane-1-carboxylate
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Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1166820-07-0
Record name tert-Butyl 6,6-difluoro-1,4-diazepane-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate
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Foundational & Exploratory

Spectroscopic Characterization of Tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the spectroscopic characterization of tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate, a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug development.[1] As a valuable chemical intermediate, understanding its structural and analytical profile is paramount for its effective use in synthetic pathways.[1] This document outlines the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound and provides detailed, field-proven protocols for their acquisition and validation.

Molecular Structure and Physicochemical Properties

This compound is a synthetic organic compound featuring a seven-membered diazepane ring. The presence of two fluorine atoms at the 6-position significantly influences its chemical properties.[1]

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 1166820-07-0[2]
Molecular Formula C₁₀H₁₈F₂N₂O₂[1][2]
Molecular Weight 236.26 g/mol [1][2]
InChI Key QELRSCXQUXCUED-UHFFFAOYSA-N[1][2]

Predicted Spectroscopic Data and Interpretation

Due to the limited availability of published experimental spectra for this specific molecule, the following sections provide predicted data based on its structure and known spectroscopic principles of similar fluorinated organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are essential for a complete characterization.

The proton NMR spectrum is expected to show distinct signals for the protons of the diazepane ring and the tert-butyl group. The presence of fluorine atoms will introduce complex splitting patterns (coupling) for adjacent protons.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 3.6 - 3.8m4HH-2, H-5Protons on carbons adjacent to nitrogen are deshielded.
~ 2.8 - 3.0m2HH-3Protons on carbon adjacent to nitrogen.
~ 2.0 - 2.2m2HH-7Protons adjacent to the CF₂ group will be influenced by fluorine coupling.
~ 1.45s9H-C(CH₃)₃Characteristic singlet for the tert-butyl protecting group.
~ 1.8 (variable)br s1HN-HThe signal for the secondary amine proton can be broad and its chemical shift is concentration and solvent dependent.

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbon atom bonded to the two fluorine atoms is expected to show a characteristic triplet due to one-bond carbon-fluorine coupling.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
~ 155sC=O (Boc)Carbonyl carbon of the carbamate.
~ 120-130tC-6The carbon bearing the two fluorine atoms will be split into a triplet.
~ 80s-C (CH₃)₃ (Boc)Quaternary carbon of the tert-butyl group.[3]
~ 40-50-C-2, C-3, C-5, C-7Carbons of the diazepane ring.
~ 28s-C(C H₃)₃ (Boc)Methyl carbons of the tert-butyl group.[3]

Fluorine-19 NMR is a highly sensitive technique that provides direct information about the fluorine atoms in a molecule.

Predicted ¹⁹F NMR Data (in CDCl₃, 376 MHz):

Chemical Shift (δ, ppm)MultiplicityRationale
~ -90 to -120tThe two fluorine atoms are chemically equivalent and will couple with the adjacent methylene protons (H-7), resulting in a triplet. The exact chemical shift can vary depending on the solvent and referencing standard.[4]
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is recommended.

Predicted Mass Spectrometry Data:

Ionm/z (calculated)
[M+H]⁺237.1408
[M+Na]⁺259.1227

Experimental Protocols

The following protocols are designed to ensure the acquisition of high-quality, reproducible spectroscopic data.

NMR Sample Preparation and Data Acquisition

This workflow ensures proper sample preparation and instrument setup for NMR analysis.

Figure 1: General workflow for NMR sample preparation and data acquisition.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.[5]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a ¹H NMR spectrum. A standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio should be used.

    • Acquire a ¹³C NMR spectrum. Proton decoupling is typically used to simplify the spectrum.

    • Acquire a ¹⁹F NMR spectrum. A dedicated fluorine probe or a broadband probe tuned to the fluorine frequency is required.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Reference the spectra using the residual solvent peak (for ¹H and ¹³C) or an external standard.

    • Integrate the signals in the ¹H NMR spectrum and determine the multiplicities.

    • Assign the peaks in all spectra to the corresponding atoms in the molecule.

Mass Spectrometry Sample Preparation and Data Acquisition

This workflow outlines the procedure for obtaining accurate mass data via ESI-HRMS.

cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition Prepare Stock Solution Prepare Stock Solution Dilute to Working Concentration Dilute to Working Concentration Prepare Stock Solution->Dilute to Working Concentration Add Modifier (Optional) Add Modifier (Optional) Dilute to Working Concentration->Add Modifier (Optional) Infuse Sample Infuse Sample Add Modifier (Optional)->Infuse Sample Optimize Ionization Optimize Ionization Infuse Sample->Optimize Ionization Acquire Mass Spectrum Acquire Mass Spectrum Optimize Ionization->Acquire Mass Spectrum Analyze Data Analyze Data Acquire Mass Spectrum->Analyze Data

Figure 2: Workflow for high-resolution mass spectrometry analysis.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a working concentration of 1-10 µg/mL in the same solvent.

    • For ESI in positive ion mode, a small amount of an acid (e.g., formic acid to a final concentration of 0.1%) can be added to promote protonation.

  • Instrument Setup and Data Acquisition:

    • Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Optimize the source parameters (e.g., capillary voltage, gas flow rates, and temperature) to maximize the signal intensity of the ion of interest.

    • Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion.

    • Use the accurate mass to calculate the elemental composition and confirm that it matches the expected formula of C₁₀H₁₈F₂N₂O₂.

Conclusion

The spectroscopic characterization of this compound relies on a combination of NMR and MS techniques. While experimental data is not widely published, a thorough understanding of spectroscopic principles allows for the prediction of its spectral features. The detailed protocols provided in this guide offer a robust framework for the acquisition of high-quality data, which is essential for the confirmation of its structure and purity in research and development settings.

References

  • PubChem. Tert-butyl 4-(4-aminophenyl)-6,6-difluoro-1,4-diazepane-1-carboxylate. Retrieved from [Link]

  • Wiberg, K. B., Hammer, J. D., Zilm, K. W., & Cheeseman, J. R. (2001). 19F NMR chemical shifts. 1. Aliphatic fluorides. The Journal of Organic Chemistry, 66(8), 2809–2817. Retrieved from [Link]

  • PubChem. Tert-butyl 6,6-difluoro-2-oxo-azepane-1-carboxylate. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Supporting Information for Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. Retrieved from [Link]

  • Royal Society of Chemistry. Syntheses and NMR spectra. Retrieved from [Link]

  • Oregon State University. 13C NMR Chemical Shifts. Retrieved from [Link]

  • PubChem. Tert-butyl 1,4-diazepane-1-carboxylate. Retrieved from [Link]

  • Sinfoo Biotech. This compound. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

Sources

Tolebrutinib: A Technical Guide to a Novel Bruton's Tyrosine Kinase Inhibitor for Neuro-inflammatory Disorders

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Tolebrutinib (SAR442168), an investigational, orally bioavailable, and brain-penetrant Bruton's Tyrosine Kinase (BTK) inhibitor. Tolebrutinib's unique ability to cross the blood-brain barrier and modulate immune cells in both the periphery and the central nervous system (CNS) positions it as a promising therapeutic candidate for multiple sclerosis (MS) and other neuro-inflammatory diseases.

Rationale and Therapeutic Target: Bruton's Tyrosine Kinase (BTK)

Bruton's Tyrosine Kinase is a non-receptor tyrosine kinase and a critical signaling enzyme in multiple immune cell lineages. Its role is particularly prominent in:

  • B-Lymphocyte Development and Activation : BTK is essential for the B-cell receptor (BCR) signaling pathway, which governs B-cell proliferation, differentiation, and antibody production. Dysregulation of B-cell activity is a known contributor to the pathology of multiple sclerosis.

  • Myeloid Cell Function : BTK is also expressed in innate immune cells, including macrophages and microglia, the resident immune cells of the CNS. BTK signaling in these cells regulates the production of pro-inflammatory cytokines and contributes to the chronic inflammation and neurodegeneration observed in progressive forms of MS.

The therapeutic hypothesis for Tolebrutinib is that by irreversibly inhibiting BTK, it can dually target both the peripheral adaptive immune response (B-cells) and the innate immune response within the CNS (microglia), addressing both relapsing and progressive features of MS.[1][2][3]

Mechanism of Action: Covalent Inhibition and CNS Penetration

Tolebrutinib is a covalent BTK inhibitor, meaning it forms a permanent bond with the kinase, leading to sustained inhibition.[3] Specifically, it covalently binds to a cysteine residue (Cys481) in the active site of BTK.[3] A key differentiator for Tolebrutinib is its design as a small molecule capable of crossing the blood-brain barrier.[4][5] This allows it to engage its target not only systemically but also within the CNS, a feature that is critical for targeting the smoldering neuroinflammation believed to drive disability progression in MS.[4]

The proposed dual mechanism of Tolebrutinib is depicted in the following pathway diagram:

Tolebrutinib_MoA cluster_periphery Peripheral Compartment cluster_cns Central Nervous System (CNS) B-Cell B-Cell BCR B-Cell Receptor (BCR) Signaling B-Cell->BCR Activation B-Cell Activation, Proliferation, Ab Production BCR->Activation BTK-dependent Neuroinflammation_P Peripheral Inflammation Activation->Neuroinflammation_P Contributes to Tolebrutinib_P Tolebrutinib Tolebrutinib_P->BCR Inhibits BTK Microglia Microglia Microglia_Activation Microglia Activation & Pro-inflammatory Cytokine Release Microglia->Microglia_Activation BTK-dependent Neuroinflammation_CNS CNS Inflammation & Neurodegeneration Microglia_Activation->Neuroinflammation_CNS Contributes to Tolebrutinib_CNS Tolebrutinib Tolebrutinib_CNS->Microglia_Activation Inhibits BTK Oral_Admin Oral Administration Oral_Admin->Tolebrutinib_P BBB Blood-Brain Barrier Penetration Oral_Admin->BBB BBB->Tolebrutinib_CNS

Caption: Tolebrutinib's dual mechanism of action in the periphery and CNS.

Chemical Synthesis and Properties

The chemical name for Tolebrutinib is (R)-1-(1-acryloylpiperidin-3-yl)-4-amino-3-(4-phenoxyphenyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one.[6] Various synthetic routes have been described in the patent literature, with a general scheme involving the coupling of key intermediates followed by the introduction of the acryloyl group.

General Synthetic Workflow

A representative synthesis involves the preparation of the core imidazo[4,5-c]pyridin-2-one structure, followed by coupling with the phenoxyphenyl moiety and the chiral piperidine ring, and a final acylation step. While multiple variations exist to optimize for large-scale production, a conceptual workflow is outlined below.[2][6]

Tolebrutinib_Synthesis Start_A Imidazo[4,5-c]pyridinone Core Precursor Coupling_1 Coupling Reaction Start_A->Coupling_1 Start_B (R)-Boc-3-aminopiperidine Start_B->Coupling_1 Intermediate_1 Core + Piperidine Intermediate Coupling_2 Chan-Lam Coupling Intermediate_1->Coupling_2 Coupling_1->Intermediate_1 Start_C 4-Phenoxyphenylboronic acid Start_C->Coupling_2 Intermediate_2 Boc-Protected Precursor Deprotection Boc Deprotection (e.g., HCl or TFA) Intermediate_2->Deprotection Coupling_2->Intermediate_2 Intermediate_3 (R)-4-amino-3-(4-phenoxyphenyl) -1-(piperidin-3-yl)-1H-imidazo [4,5-c]pyridin-2(3H)-one Deprotection->Intermediate_3 Final_Acylation Acryloylation (Acryloyl chloride) Intermediate_3->Final_Acylation Tolebrutinib Tolebrutinib Final_Acylation->Tolebrutinib

Caption: Conceptual workflow for the synthesis of Tolebrutinib.

Detailed Protocol: Final Acylation Step

The final step of the synthesis is crucial for installing the covalent "warhead" onto the molecule. The following is a representative protocol based on published patent literature.[6]

Objective : To synthesize (R)-1-(1-acryloylpiperidin-3-yl)-4-amino-3-(4-phenoxyphenyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one (Tolebrutinib) from its piperidine precursor.

Materials :

  • (R)-4-amino-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-imidazo[4,5-c]pyridin-2(3H)-one (precursor)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA)

  • Acryloyl chloride

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM/MeOH mixture)

Procedure :

  • Dissolve the piperidine precursor (1.0 equivalent) in a suitable solvent mixture, such as DCM/MeOH.

  • Add a base, such as triethylamine (approx. 3.0 equivalents), to the solution.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add acryloyl chloride (approx. 1.2 equivalents) dropwise to the stirred solution over several minutes.

  • Maintain the reaction at 0°C and monitor for completion (typically 2 hours).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the resulting crude residue using silica gel column chromatography, eluting with an appropriate solvent gradient (e.g., 30:1 DCM/MeOH) to yield the final product, Tolebrutinib.[6]

Physicochemical Properties

A summary of the key physicochemical properties of Tolebrutinib is presented below.

PropertyValueSource
Molecular Formula C₂₆H₂₅N₅O₃[7]
Molecular Weight 455.5 g/mol [7]
Administration Oral
Key Feature Brain-penetrant[4][5]
Binding Type Irreversible (covalent)[3]

Preclinical and Clinical Evidence

Tolebrutinib has undergone extensive evaluation in preclinical models and clinical trials for multiple sclerosis.

Phase IIb Study in Relapsing MS

A Phase IIb, randomized, double-blind, placebo-controlled trial investigated the dose-response relationship of Tolebrutinib in patients with relapsing MS.

Key Findings :

  • The study demonstrated a dose-dependent reduction in the number of new gadolinium-enhancing (Gd+) brain lesions over a 12-week treatment period.

  • The highest dose tested (60 mg) resulted in an 85% relative reduction in new Gd+ lesions compared to placebo.

  • At the 60 mg dose, 90% of participants were free of new Gd+ lesions after 12 weeks.

  • The treatment was generally well-tolerated.

Phase III Studies (HERCULES, PERSEUS, GEMINI 1 & 2)

Tolebrutinib has been advanced into a comprehensive Phase III program to evaluate its efficacy and safety in various forms of MS.

  • HERCULES (Non-Relapsing Secondary Progressive MS) : This trial showed that Tolebrutinib significantly slowed disability progression compared to placebo.[1] It delayed the time to 6-month confirmed disability progression by 31%.[5]

  • GEMINI 1 & 2 (Relapsing MS) : These trials compared Tolebrutinib to an active comparator, Aubagio (teriflunomide). The results indicated that Tolebrutinib was not superior in reducing the annualized relapse rate.[1]

  • PERSEUS (Primary Progressive MS) : This trial is ongoing to assess the efficacy of Tolebrutinib in slowing disability progression in patients with primary progressive MS.

Summary of Key Clinical Data :

TrialMS PopulationPrimary EndpointKey Outcome
Phase IIb Relapsing MSReduction in new Gd+ lesions85% reduction with 60mg dose vs. placebo.
HERCULES Non-Relapsing SPMSTime to disability progression31% delay in progression vs. placebo.[5]
GEMINI 1 & 2 Relapsing MSAnnualized relapse rateNot superior to Aubagio.[1]
Safety and Tolerability

Across clinical trials, Tolebrutinib has generally been well-tolerated. The most commonly reported side effects include respiratory infections such as the common cold, flu, and COVID-19.[1] A safety concern that has emerged is the potential for liver damage, with some participants showing elevated liver enzymes, though most cases resolved spontaneously.[1]

Conclusion and Future Directions

Tolebrutinib represents a significant advancement in the development of therapies for multiple sclerosis. Its novel, dual mechanism of action, which combines peripheral B-cell inhibition with modulation of CNS-resident microglia, offers a promising strategy for addressing both the inflammatory relapses and the chronic neurodegeneration that drive disability. The ability to penetrate the blood-brain barrier is a key feature that distinguishes it from many existing MS therapies.[4]

While trials in relapsing MS did not show superiority over an active comparator, the positive results from the HERCULES study in non-relapsing secondary progressive MS are particularly noteworthy, as this is an area with high unmet medical need.[1][5] The U.S. Food and Drug Administration has granted Tolebrutinib a "Breakthrough Therapy" designation for this indication, which is intended to expedite its development and review.

Ongoing research and the results from the PERSEUS trial will further clarify the therapeutic potential of Tolebrutinib in the full spectrum of MS pathologies. Its development underscores the importance of targeting BTK and the potential of brain-penetrant kinase inhibitors in the future treatment landscape for neuro-inflammatory and neurodegenerative diseases.

References

  • Tolebrutinib | MS Trust. (2025, May 23). Retrieved from [Link]

  • tolebrutinib (Pending FDA Approval). Medscape Reference. Retrieved from [Link]

  • Tolebrutinib. MS Canada. Retrieved from [Link]

  • What is Tolebrutinib used for?. Patsnap Synapse. (2024, June 27). Retrieved from [Link]

  • Tolebrutinib, SAR 442168. New Drug Approvals. (2022, November 26). Retrieved from [Link]

  • WO2023244587A1 - Methods of making tolebrutinib. Google Patents.
  • Tolebrutinib. Drugs of the Future. (2022). Retrieved from [Link]

  • Tolebrutinib. MS Society. Retrieved from [Link]

  • FDA Breakthrough Therapy Tolebrutinib. National MS Society. (2024, December 19). Retrieved from [Link]

  • Tolebrutinib phase 3 data published in NEJM demonstrate benefit on disability progression in multiple sclerosis. Sanofi US News. (2025, April 8). Retrieved from [Link]

  • Process Development and Large-Scale Synthesis of BTK Inhibitor BIIB068. ResearchGate. (2025, December 9). Retrieved from [Link]

  • Safety and efficacy of tolebrutinib, an oral brain-penetrant BTK inhibitor, in relapsing multiple sclerosis: a phase 2b, randomised, double-blind, placebo-controlled trial. PubMed Central. (2022, September 1). Retrieved from [Link]

  • US12049463B2 - Crystalline form of Tolebrutinib. Google Patents.
  • AU2022421837A1 - Crystalline forms of (r)-1-(1-acryloylpiperidin-3-yl)-4-amino-3-(4-phenoxyphenyl)-1h-imidazo[4,5-c]pyridin-2(3h)-one and salts thereof. Google Patents.
  • WO2022140511A1 - 4-amino-3-(4-phenoxyphenyl)-1,3-dihydro-2h-imidazo[4,5-c]pyridin-2-one derivatives and salts thereof. Google Patents.
  • WO2022121670A1 - Crystal form of tolebrutinib, preparation method therefor and use thereof. Google Patents.
  • US9688676, 16 (R)-1-(1-acryloylpiperidin-3-yl)-4-amino-3-(4-phenoxyphenyl)-1H-imidazo[4,5-c]pyridin-2-(3H)-one. PubChem. Retrieved from [Link]

  • CRYSTAL FORM OF TOLEBRUTINIB, PREPARATION METHOD THEREFOR AND USE THEREOF - European Patent Office - EP 4261212 A1. Googleapis.com. (2021, November 22). Retrieved from [Link]

  • WO/2024/069507 SYNTHESIS METHODS AND INTERMEDIATES FOR THE PRODUCTION OF REMIBRUTINIB. WIPO Patentscope. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Initial Preparation of Boc-Protected 6,6-difluoro-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for the preparation of tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate, a valuable fluorinated building block in contemporary medicinal chemistry. The strategic incorporation of a gem-difluoro group into the 1,4-diazepane scaffold can significantly modulate the physicochemical properties of derivative compounds, including metabolic stability and basicity, making this a sought-after motif in drug discovery programs.[1] This document details a rational three-step synthetic sequence, commencing with the synthesis of a key cyclic ketone intermediate, followed by a deoxofluorination reaction, and culminating in a selective mono-N-Boc protection. The causality behind experimental choices, detailed step-by-step protocols, and characterization data are presented to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorinated Heterocycles in Drug Discovery

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological profiles. The unique properties of fluorine, such as its small size, high electronegativity, and the ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's conformation, pKa, lipophilicity, and metabolic stability. Gem-difluorinated motifs, in particular, are of significant interest as they can serve as isosteres for carbonyl groups, thereby modulating interactions with biological targets and improving pharmacokinetic properties.[2] The 1,4-diazepane framework is a privileged scaffold found in numerous biologically active compounds.[3][4] The synthesis of Boc-protected 6,6-difluoro-1,4-diazepane provides a versatile intermediate for the elaboration of novel chemical entities with potentially enhanced therapeutic value.

Synthetic Strategy: A Three-Step Approach

The preparation of the target compound, this compound, is strategically designed in a three-step sequence. This approach allows for the efficient construction of the core heterocyclic system followed by the introduction of the desired functional groups.

Synthetic_Strategy Start Diethyl 3,3'-iminodipropionate Step1 Step 1: Dieckmann Condensation & Decarboxylation Start->Step1 Intermediate1 1,4-Diazepan-6-one Step1->Intermediate1 Step2 Step 2: Deoxofluorination Intermediate1->Step2 Intermediate2 6,6-Difluoro-1,4-diazepane Step2->Intermediate2 Step3 Step 3: Selective mono-Boc Protection Intermediate2->Step3 FinalProduct Boc-Protected 6,6-difluoro-1,4-diazepane Step3->FinalProduct Step1_Reaction Reactant Diethyl 3,3'-iminodipropionate Product 1,4-Diazepan-6-one Reactant->Product Dieckmann Condensation & Decarboxylation Reagents 1. Base (e.g., NaH, KOt-Bu) 2. H3O+, Δ

Caption: Synthesis of 1,4-diazepan-6-one via Dieckmann condensation.

Detailed Protocol:

  • To a stirred suspension of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu), in an anhydrous aprotic solvent like toluene or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of diethyl 3,3'-iminodipropionate dropwise at a temperature that maintains a gentle reflux.

  • After the addition is complete, continue to heat the reaction mixture at reflux for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Cool the reaction mixture to room temperature and cautiously quench with a protic solvent, such as ethanol, followed by the addition of water.

  • Separate the aqueous layer and wash the organic layer with brine.

  • Acidify the aqueous layer with a mineral acid (e.g., HCl) and heat the solution to induce hydrolysis and decarboxylation of the intermediate β-keto ester.

  • Cool the solution and neutralize with a base (e.g., NaOH).

  • Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 1,4-diazepan-6-one.

Reagent/SolventMolar EquivalentPurpose
Diethyl 3,3'-iminodipropionate1.0Starting material
Sodium Hydride (or KOt-Bu)1.1 - 1.5Base for Dieckmann condensation
Toluene (or THF)-Anhydrous solvent
Hydrochloric AcidExcessHydrolysis and decarboxylation
Dichloromethane-Extraction solvent
Step 2: Synthesis of 6,6-Difluoro-1,4-diazepane

The conversion of the carbonyl group in 1,4-diazepan-6-one to a gem-difluoro group is a critical step. Deoxofluorinating agents like DAST (diethylaminosulfur trifluoride) or the more thermally stable Deoxo-Fluor are effective for this transformation. [5][6]These reagents convert ketones to geminal difluorides under relatively mild conditions. [7][8][5] Reaction Scheme:

Step2_Reaction Reactant 1,4-Diazepan-6-one Product 6,6-Difluoro-1,4-diazepane Reactant->Product Deoxofluorination Reagents DAST or Deoxo-Fluor

Caption: Deoxofluorination of 1,4-diazepan-6-one.

Detailed Protocol:

  • In a fume hood, dissolve 1,4-diazepan-6-one in an anhydrous aprotic solvent such as dichloromethane (DCM) in a fluorinated ethylene propylene (FEP) or polyethylene flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DAST or Deoxo-Fluor (typically 2.0-2.5 equivalents) in DCM to the cooled reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 6,6-difluoro-1,4-diazepane.

Reagent/SolventMolar EquivalentPurpose
1,4-Diazepan-6-one1.0Substrate
DAST (or Deoxo-Fluor)2.0 - 2.5Fluorinating agent
Dichloromethane (DCM)-Anhydrous solvent
Saturated Sodium Bicarbonate-Quenching agent
Step 3: Selective mono-Boc Protection of 6,6-Difluoro-1,4-diazepane

The final step is the selective protection of one of the nitrogen atoms of the symmetrical 6,6-difluoro-1,4-diazepane with a tert-butoxycarbonyl (Boc) group. A common and effective method for mono-protection of symmetrical diamines involves the in-situ formation of the mono-hydrochloride salt, which deactivates one amine towards acylation. [4][9][10][11][12] Reaction Scheme:

Step3_Reaction Reactant 6,6-Difluoro-1,4-diazepane Product This compound Reactant->Product Selective mono-Boc Protection Reagents 1. HCl (1 eq.) 2. Boc2O (1 eq.)

Caption: Selective mono-Boc protection of 6,6-difluoro-1,4-diazepane.

Detailed Protocol:

  • Dissolve 6,6-difluoro-1,4-diazepane in a suitable solvent such as methanol or a mixture of methanol and water at 0 °C.

  • Add one equivalent of a solution of hydrochloric acid (e.g., HCl in methanol or aqueous HCl) dropwise to the stirred solution.

  • Allow the mixture to stir for a short period to ensure the formation of the mono-hydrochloride salt.

  • To this solution, add one equivalent of di-tert-butyl dicarbonate (Boc₂O), either neat or as a solution in the reaction solvent.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete as indicated by TLC analysis.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in water and wash with a nonpolar solvent like diethyl ether to remove any di-Boc protected by-product.

  • Basify the aqueous layer to a pH > 12 with a strong base (e.g., NaOH).

  • Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the desired this compound.

Reagent/SolventMolar EquivalentPurpose
6,6-Difluoro-1,4-diazepane1.0Substrate
Hydrochloric Acid (HCl)1.0Selective amine deactivation
Di-tert-butyl dicarbonate (Boc₂O)1.0Boc protecting agent
Methanol/Water-Solvent
Sodium Hydroxide (NaOH)-Basification for extraction

Characterization

The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum of the final product is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm) and the diazepane ring protons. The presence of the gem-difluoro group will likely lead to complex splitting patterns for the adjacent methylene protons due to H-F coupling.

    • ¹³C NMR: The carbon NMR will show a characteristic signal for the carbonyl of the Boc group (around 155 ppm) and the quaternary carbon bearing the two fluorine atoms, which will appear as a triplet due to C-F coupling.

    • ¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet, confirming the presence of the CF₂ group. [13]* Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the product. The mass spectrum of fluorinated compounds can show characteristic fragmentation patterns. [1][3][14][15]* Purity Analysis: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or MS).

Expected Spectroscopic Data for this compound:

AnalysisExpected Observations
¹H NMR Signals for Boc group (~1.4 ppm, 9H, s), and complex multiplets for the diazepane ring protons.
¹³C NMR Signals for Boc carbonyl (~155 ppm), C(CH₃)₃ (~80 ppm), C(CH₃)₃ (~28 ppm), and a triplet for the CF₂ carbon.
¹⁹F NMR A singlet in the typical range for aliphatic gem-difluorides.
MS (ESI) [M+H]⁺ corresponding to the calculated molecular weight.

Conclusion

This technical guide outlines a reliable and logical synthetic route for the preparation of Boc-protected 6,6-difluoro-1,4-diazepane. By following the detailed protocols and understanding the rationale behind each step, researchers can confidently synthesize this valuable fluorinated building block. The strategic application of a Dieckmann condensation, deoxofluorination, and selective mono-Boc protection provides an efficient pathway to this important intermediate, paving the way for the discovery of novel therapeutic agents with potentially improved pharmacological properties.

References

  • Dieckmann, W. (1894). Zur Kenntniss der Ringbildung. Berichte der deutschen chemischen Gesellschaft, 27(1), 102-103. [Link]

  • Organic Chemistry Portal. (n.d.). Ketone to Difluoro - Common Conditions. [Link]

  • Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur fluorides. The Journal of Organic Chemistry, 40(5), 574-578. [Link]

  • Singh, R. P., & Shreeve, J. M. (2004). Recent highlights in the chemistry of diethylaminosulfur trifluoride. Chemical Communications, (16), 1818-1823. [Link]

  • Dieckmann Condensation. (n.d.). In Organic Chemistry Portal. [Link]

  • Dieckmann Condensation. (n.d.). In SynArchive. [Link]

  • Schaefer, J. P., & Bloomfield, J. J. (2011). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions, 1-203. [Link]

  • Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis (2-methoxyethyl) aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. Journal of Organic Chemistry, 64(19), 7048-7054. [Link]

  • Lee, D. W., & Ha, H. J. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link]

  • Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1953). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 51(4), 169. [Link]

  • Garcia-Rios, E., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 67-73. [Link]

  • Diethyl 3,3'-Iminodipropionate. (n.d.). In PubChem. [Link]

  • Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1953). Mass Spectra of Fluorocarbons. Journal of Research of the National Bureau of Standards, 51(4), 169-175. [Link]

  • Ramajayam, R., Giridhar, R., & Yadav, M. R. (2007). Current scenario of 1, 4-diazepines as potent biomolecules--a mini review. Mini reviews in medicinal chemistry, 7(8), 793-812. [Link]

  • Gaware, R., & Jordis, U. (2008). Selective Mono-Boc-Protection of Bispidine. Molbank, 2008(4), M573. [Link]

  • Garcia-Rios, E., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc. [Link]

  • Lee, D. W., & Ha, H. J. (2007). Selective Mono‐BOC Protection of Diamines. ResearchGate. [Link]

  • da Silva, A. B., et al. (2013). Chemoselective fluorination of 2-hydroxy-3, 4, 7, 8-tetrahydro-2H-chromen-5 (6H)-ones using DAST. Journal of the Brazilian Chemical Society, 24, 1228-1233. [Link]

  • Garcia-Rios, E., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. [Link]

  • Sojic, N., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(9), 2623-2630. [Link]

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  • Ishida, T., et al. (2001). Identification of the Transition States in the Inversion of 1, 4-Benzodiazepines with the Ab Initio Replica Path Method. Journal of the American Chemical Society, 123(34), 8344-8351. [Link]

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Structural elucidation of Tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Elucidation of Tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate

Introduction: The Significance of a Fluorinated Diazepane Building Block

In the landscape of modern medicinal chemistry, the 1,4-diazepane framework is recognized as a "privileged structure," frequently appearing in biologically active compounds due to its conformational flexibility and ability to serve as a peptide mimetic.[1][2] The strategic introduction of fluorine atoms into such scaffolds can profoundly enhance a molecule's pharmacokinetic and pharmacodynamic profile. The gem-difluoro group, in particular, is a valuable bioisostere for a carbonyl or ether group, capable of improving metabolic stability, modulating lipophilicity, and altering binding affinity through specific electronic interactions.[1][2]

This compound emerges as a key synthetic intermediate, providing a robust platform for the development of novel therapeutics.[1] Its structure combines the versatile 1,4-diazepane core, a gem-difluoro motif at a non-labile position, and an acid-labile tert-butoxycarbonyl (Boc) protecting group, which allows for selective functionalization at the N4 position. An unambiguous confirmation of its molecular structure is paramount before its use in complex, multi-step synthetic campaigns.

Compound Profile
IUPAC Name This compound
Molecular Formula C₁₀H₁₈F₂N₂O₂
Molecular Weight 236.26 g/mol [1]
CAS Number 1166820-07-0[3][4]
Canonical SMILES CC(C)(C)OC(=O)N1CCNCC(C1)(F)F[1]

The Elucidation Strategy: A Symphony of Spectroscopies

Confirming the identity of a novel synthetic compound is never reliant on a single piece of evidence. Instead, we employ an orthogonal, multi-technique approach where each analysis provides a unique piece of the structural puzzle. The data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) experiments are integrated to build an unshakeable case for the final structure. This workflow ensures that every aspect of the molecule, from its elemental composition to the precise spatial arrangement of its atoms, is verified.

G cluster_0 Analytical Workflow Synthesis Synthesis & Purification MS Mass Spectrometry (MS) [Molecular Weight & Formula] Synthesis->MS IR Infrared (IR) Spectroscopy [Functional Groups] Synthesis->IR NMR NMR Spectroscopy Suite [Atomic Connectivity & Environment] Synthesis->NMR Integration Data Integration & Verification MS->Integration IR->Integration NMR->Integration Confirmation Final Structure Confirmed Integration->Confirmation

Fig 1. Integrated workflow for structural elucidation.

Mass Spectrometry: Confirming Molecular Weight and Formula

Expertise & Causality: Our first analytical step is High-Resolution Mass Spectrometry (HRMS). This is non-negotiable. While nominal mass can suggest a structure, only HRMS provides the high-accuracy mass measurement necessary to confirm the elemental composition, distinguishing our target from potential isomers or impurities with the same nominal mass. We choose Electrospray Ionization (ESI) as it is a soft ionization technique ideal for this type of polar molecule, minimizing fragmentation and maximizing the intensity of the molecular ion.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Instrument: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.

  • Acquisition Mode: Acquire the spectrum in positive ion mode to observe the protonated molecule, [M+H]⁺.

  • Mass Range: Scan a mass range of m/z 50-500 to ensure capture of the molecular ion and potential fragments.

  • Calibration: Ensure the instrument is calibrated with a known standard to achieve mass accuracy within 5 ppm.

Predicted Data & Interpretation

The primary goal is to observe the [M+H]⁺ ion and match its exact mass to the theoretical value.

Predicted HRMS Data
Ion Species [M+H]⁺
Theoretical Exact Mass 237.1354
Expected Observation 237.1354 ± 0.0012 (for 5 ppm accuracy)
Key Fragmentation Ion [M+H - C₄H₈]⁺ (Loss of isobutylene)
Fragment m/z 181.0728
Key Fragmentation Ion [M+H - C₅H₉O₂]⁺ (Loss of Boc group)
Fragment m/z 136.0626

Infrared (IR) Spectroscopy: A Rapid Functional Group Check

Expertise & Causality: Before dedicating time to extensive NMR analysis, a quick FT-IR spectrum serves as an invaluable quality check. It allows us to instantly verify the presence of key functional groups that define the molecule. The most critical absorbances are the carbamate C=O stretch and the C-F stretches. The absence of other carbonyl signals (e.g., ketone, acid) or N-H stretches (for a secondary amine) provides strong evidence that the Boc group is intact and correctly positioned.

Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount of the solid compound directly onto the diamond crystal of the ATR accessory.

  • Acquisition: Apply pressure to ensure good contact and collect the spectrum over a range of 4000-400 cm⁻¹.

  • Background: A background spectrum of the clean, empty ATR crystal must be collected prior to the sample analysis.

  • Data Processing: The spectrum is typically presented in terms of transmittance or absorbance.

Predicted Data & Interpretation

The IR spectrum should display strong, characteristic bands confirming the molecule's core features.

Functional Group Predicted Wavenumber (cm⁻¹)Bond
Carbamate Carbonyl~1680-1700 (strong)C=O
C-H (Alkyl)~2850-2980 (medium-strong)C-H
C-N Stretch~1160-1250 (medium)C-N
C-F Stretch~1000-1100 (strong, often multiple bands)C-F

NMR Spectroscopy: The Definitive Structural Blueprint

Expertise & Causality: NMR is the most powerful tool for structural elucidation, providing a definitive map of the atomic framework. We employ a suite of experiments—¹H, ¹³C, ¹⁹F, and 2D correlation spectra—to piece together the molecule's connectivity. The presence of fluorine is a key feature; it introduces spin-spin coupling to nearby ¹H and ¹³C nuclei, which serves as a powerful diagnostic tool.

General Protocol: NMR Sample Preparation & Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR: Acquire a standard proton spectrum. Ensure sufficient resolution to observe fine splitting patterns.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans is required due to the low natural abundance of ¹³C.

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum, using a suitable fluorine standard if necessary.

  • 2D NMR: Acquire ¹H-¹H COSY and ¹H-¹³C HSQC spectra to establish connectivities.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton spectrum will reveal the local electronic environment and neighboring atoms for each proton. The protons on the carbons adjacent to the CF₂ group (C5 and C7) are expected to show complex splitting due to coupling with the fluorine atoms.

Proton Assignment Predicted δ (ppm)MultiplicityIntegrationCoupling Constants (J, Hz)
C(CH₃)₃ (t-butyl)~1.45s9H-
H-2, H-3, H-5, H-7~2.8 - 3.8m8HJ(H,H), J(H,F)
NH~2.5 - 3.5br s1H-

Note: Due to the conformational flexibility of the seven-membered ring and potential rotamers around the carbamate bond, some signals may appear broad at room temperature. The signals for the diazepane ring protons will be complex and likely overlap. 2D NMR is essential for definitive assignment.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C spectrum provides a count of unique carbon environments. The carbon atom bearing the two fluorine atoms (C6) is the most diagnostic signal, expected to appear as a triplet due to one-bond coupling to two equivalent fluorine atoms (¹JCF). Other carbons will show smaller two- and three-bond couplings (²JCF, ³JCF).

Carbon Assignment Predicted δ (ppm)Multiplicity (due to C-F coupling)
C(CH₃)₃ (t-butyl methyls)~28.5s
C(CH₃)₃ (t-butyl quaternary)~80.0s
C2, C3, C5, C7 (ring CH₂)~40 - 60t (²JCF or ³JCF for C5/C7)
C6 (CF₂)~115 - 125t (¹JCF ≈ 240-250 Hz)
C=O (carbamate)~155.0s
Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃)

¹⁹F NMR is highly sensitive and provides a clear window into the fluorine environment. Since the two fluorine atoms at C6 are chemically equivalent, they will appear as a single resonance. This signal will be split by the protons on the adjacent methylene groups (C5 and C7).

| Fluorine Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | | :--- | :--- | :--- | | C6-F₂ | ~ -90 to -110 | t of t (triplet of triplets) | ²J(F,H) ≈ 15-20 Hz |

Causality of the Multiplicity: The two equivalent fluorine atoms couple to the two equivalent protons on C5, resulting in a triplet. They also couple to the two equivalent protons on C7, resulting in another triplet. The combination gives a triplet of triplets.

2D NMR: Assembling the Framework

Expertise & Causality: While 1D NMR provides the parts list, 2D NMR provides the assembly instructions. It is the definitive method for connecting the atoms and validating the assignments made from 1D spectra.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment will reveal which protons are coupled to each other. We expect to see correlations between the protons on C2 and C3, and between the protons on C5 and the N4-H, and between the protons on C7 and the protons on the nitrogen-adjacent carbons of the Boc-protected side.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment directly links each proton signal to the carbon signal it is attached to. It allows for the unambiguous assignment of all CH₂ groups in the diazepane ring and confirms the assignment of the t-butyl group.

G cluster_1 NMR Data Integration H1 1D ¹H NMR [Proton Environments & H-F Coupling] COSY 2D COSY [H-H Connectivity] H1->COSY Correlates HSQC 2D HSQC [C-H Connectivity] H1->HSQC Correlates C13 1D ¹³C NMR [Carbon Environments & C-F Coupling] C13->HSQC Correlates F19 1D ¹⁹F NMR [Fluorine Environment & F-H Coupling] Structure Verified Structure F19->Structure COSY->Structure HSQC->Structure

Fig 2. NMR strategy for confirming atomic connectivity.

Conclusion: A Unified Structural Verdict

The structural elucidation of this compound is achieved through the logical integration of multiple, complementary analytical techniques.

  • HRMS confirms the elemental formula C₁₀H₁₈F₂N₂O₂.

  • FT-IR verifies the presence of essential functional groups: a carbamate C=O, alkyl C-H, and C-F bonds.

  • NMR Spectroscopy provides the definitive proof:

    • ¹H and ¹³C NMR confirm the presence of the Boc group and the diazepane ring protons and carbons.

    • The characteristic triplet for the CF₂ carbon in the ¹³C spectrum and the triplet of triplets in the ¹⁹F spectrum unambiguously place the gem-difluoro group at the C6 position and confirm its neighbors.

    • 2D NMR experiments lock in the atomic connectivity, leaving no doubt as to the final structure.

This rigorous, evidence-based workflow ensures the high fidelity of this critical building block, enabling its confident application in the complex and demanding field of drug development.

References

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  • PubChem. (n.d.). Tert-butyl 4-(4-aminophenyl)-6,6-difluoro-1,4-diazepane-1-carboxylate. [Link]

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  • PubMed. (1995, February). Isolation and structure elucidation of novel products of the acidic degradation of diazepam. [Link]

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Conformational analysis of the 6,6-difluoro-1,4-diazepane ring system

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Conformational Analysis of the 6,6-Difluoro-1,4-diazepane Ring System

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties.[1] The 6,6-difluoro-1,4-diazepane ring system represents a compelling, yet underexplored, structural motif. The gem-difluoro substitution on a flexible seven-membered ring introduces profound stereoelectronic effects that dictate its conformational landscape. This guide provides an in-depth analysis of the conformational preferences of the 6,6-difluoro-1,4-diazepane ring, synthesizing foundational principles of conformational analysis with insights from fluorinated systems. We will explore the intrinsic properties of the 1,4-diazepane core, the influence of the gem-difluoro group, and the requisite experimental and computational workflows for a comprehensive conformational assessment. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this unique scaffold in their discovery programs.

Introduction: The 1,4-Diazepane Scaffold and the Impact of Fluorination

The 1,4-diazepane ring is a privileged seven-membered heterocyclic motif found in a multitude of biologically active compounds, exhibiting a broad spectrum of therapeutic activities including antipsychotic, anxiolytic, and anticancer effects.[2] Unlike their six-membered piperazine counterparts, the larger, more flexible diazepane ring can adopt a wider range of conformations, such as chair, boat, and twist-boat forms, which can be harnessed to achieve desired vectoral presentations of substituents for optimal target engagement.[3][4]

The introduction of a gem-difluoro group at the C6 position is a deliberate design strategy to imbue the scaffold with unique properties. Fluorine, being the most electronegative element, can significantly alter a molecule's metabolic stability, lipophilicity, and pKa.[1] Furthermore, the C-F bond can participate in favorable interactions with biological targets and, critically, exert powerful stereoelectronic effects that can dramatically influence the conformational equilibrium of the ring system.

The Conformational Landscape of the 1,4-Diazepane Ring

The conformational flexibility of the 1,4-diazepane ring is a key feature that medicinal chemists can exploit. The primary low-energy conformations are typically variations of chair and boat forms. In many substituted 1,4-diazepanes, a twist-boat conformation is often found to be the global minimum, characterized by an intramolecular π-stacking interaction in certain contexts.[3] However, chair conformations are also energetically accessible and have been observed in crystal structures.[5]

Stereoelectronic Influence of the 6,6-Difluoro Group

The introduction of the CF2 group at the C6 position is not a sterically neutral event. It imposes significant stereoelectronic constraints on the ring's conformation. The primary effects to consider are the gauche effect and potential pseudo-anomeric effects.

  • The Gauche Effect: In acyclic 1,2-difluoroethane, the gauche conformation is more stable than the anti-conformation, a phenomenon attributed to hyperconjugation where electron density is donated from a C-H σ bonding orbital to a C-F σ* antibonding orbital.[6][7] In the 6,6-difluoro-1,4-diazepane ring, this effect would favor a gauche relationship between the C-F bonds and adjacent C-C or C-N bonds, influencing the puckering of the ring.

  • Pseudo-Anomeric Effects: While not a classic anomeric system, the presence of the electronegative CF2 group can induce stabilizing electrostatic interactions. For instance, in fluorinated methoxycyclohexanes, counter-intuitive axial preferences are observed due to stabilizing electrostatic interactions between axial hydrogens and the oxygen of the methoxy group.[8][9] In the diazepane ring, similar 1,3-diaxial-type interactions could influence the preference for certain chair or boat conformations.

The interplay of these effects will likely lead to a more constrained conformational landscape for the 6,6-difluoro-1,4-diazepane ring compared to its non-fluorinated counterpart, potentially favoring conformations that maximize these stabilizing interactions.

Synthesis of the 6,6-Difluoro-1,4-diazepane Core

A robust synthetic route is crucial for accessing the 6,6-difluoro-1,4-diazepane scaffold for further studies and derivatization. A plausible synthetic strategy involves the cyclization of a suitably protected diamine with a difluorinated three-carbon electrophile, followed by deprotection.

Experimental Protocol: Synthesis of 6,6-Difluoro-1,4-diazepane
  • Protection of the Diamine: Start with a commercially available N,N'-disubstituted ethylenediamine (e.g., N,N'-dibenzylethylenediamine).

  • Cyclization: In an aprotic solvent such as DMF, treat the protected diamine with a strong base like sodium hydride. To this mixture, add 1,3-dibromo-2,2-difluoropropane dropwise and heat the reaction to facilitate cyclization, forming 1,4-dibenzyl-6,6-difluoro-1,4-diazepane.[10]

  • Purification: After quenching the reaction, extract the product and purify it using column chromatography.

  • Deprotection: The protecting groups (e.g., benzyl groups) can be removed by catalytic hydrogenation using palladium on carbon in a suitable solvent like ethanol to yield the free 6,6-difluoro-1,4-diazepane.[10]

  • Salt Formation (Optional): For improved handling and stability, the free base can be converted to a salt, such as the HBr salt, by treating a solution of the base with hydrobromic acid.[10]

Synthesis_Workflow cluster_synthesis Synthesis of 6,6-Difluoro-1,4-diazepane start N,N'-Dibenzylethylenediamine cyclization Cyclization with 1,3-dibromo-2,2-difluoropropane start->cyclization protected_diazepane 1,4-Dibenzyl-6,6-difluoro-1,4-diazepane cyclization->protected_diazepane deprotection Catalytic Hydrogenation (Pd/C, H2) protected_diazepane->deprotection free_base 6,6-Difluoro-1,4-diazepane deprotection->free_base salt_formation Salt Formation (e.g., HBr) free_base->salt_formation final_product 6,6-Difluoro-1,4-diazepane Salt salt_formation->final_product

A representative synthetic workflow for 6,6-difluoro-1,4-diazepane.

Methodologies for Conformational Analysis

A multi-pronged approach combining spectroscopic and computational techniques is essential for a thorough conformational analysis of the 6,6-difluoro-1,4-diazepane ring system.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of cyclic molecules.[11]

  • ¹H and ¹³C NMR: Chemical shifts provide initial clues about the electronic environment of the nuclei.

  • ¹⁹F NMR: The chemical shifts and coupling constants in ¹⁹F NMR are highly sensitive to the local geometry and can provide direct evidence of the preferred conformation.

  • NOE (Nuclear Overhauser Effect) Spectroscopy: Through-space correlations from NOESY or ROESY experiments can provide distance restraints between protons, which are invaluable for defining the three-dimensional structure.

  • J-Coupling Analysis: Vicinal coupling constants (³J) are dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. Measuring ³JHH, ³JHF, and ³JCF can provide quantitative information about the ring's torsional angles.[12]

Experimental Protocol: NMR-Based Conformational Analysis
  • Sample Preparation: Dissolve the synthesized 6,6-difluoro-1,4-diazepane salt in a suitable deuterated solvent (e.g., D₂O, MeOD).

  • Data Acquisition: Acquire a suite of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) NMR spectra at a suitable temperature.

  • Spectral Assignment: Fully assign all proton, carbon, and fluorine resonances.

  • Data Analysis:

    • Extract key NOE correlations and quantify their intensities.

    • Measure relevant ³J coupling constants.

    • Compare the experimental data with theoretical values calculated for different possible conformations (chair, boat, twist-boat).

NMR_Workflow cluster_nmr NMR Analysis Workflow sample_prep Sample Preparation data_acq 1D & 2D NMR Data Acquisition (¹H, ¹³C, ¹⁹F, NOESY) sample_prep->data_acq assignment Spectral Assignment data_acq->assignment analysis Data Analysis (NOEs, J-Couplings) assignment->analysis conformation Conformational Elucidation analysis->conformation

Workflow for NMR-based conformational analysis.
Computational Modeling

In silico methods are indispensable for exploring the potential energy surface of the 6,6-difluoro-1,4-diazepane ring and for corroborating experimental findings.

  • Conformational Search: A systematic or stochastic conformational search should be performed to identify all low-energy minima.

  • Quantum Mechanical Calculations: High-level DFT or ab initio calculations are necessary to accurately determine the relative energies of the different conformers and to calculate NMR parameters (chemical shifts and coupling constants) for comparison with experimental data.

  • NBO (Natural Bond Orbital) Analysis: NBO analysis can be used to probe the stereoelectronic interactions, such as hyperconjugation, that contribute to the stability of certain conformations.[7]

Parameter Chair Conformation Twist-Boat Conformation
Relative Energy To be calculatedTo be calculated
Key Dihedral Angles ~ ±60° and ~180°Variable
Predicted ³JHH Ax-Ax: large; Ax-Eq/Eq-Eq: smallDependent on specific twist
Predicted ³JHF Dependent on F orientationDependent on F orientation

Table 1: A template for comparing calculated parameters for different conformations of 6,6-difluoro-1,4-diazepane.

Conclusion and Future Outlook

The 6,6-difluoro-1,4-diazepane ring system is a promising scaffold for medicinal chemistry, offering a unique combination of a flexible seven-membered ring and the powerful stereoelectronic effects of a gem-difluoro group. A thorough understanding of its conformational preferences is paramount for rationally designing novel therapeutics. The integrated approach of synthesis, advanced NMR spectroscopy, and high-level computational modeling outlined in this guide provides a robust framework for elucidating the conformational landscape of this and related fluorinated heterocyclic systems. Future work should focus on the synthesis of a variety of substituted analogs to further probe the interplay of steric and stereoelectronic effects on the conformational equilibrium and to explore the potential of this scaffold in drug discovery.

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Foreword: The Strategic Imperative for Fluorinated Diazepanes in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery of Novel Fluorinated Diazepane Building Blocks

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel chemical entities with enhanced therapeutic profiles has led medicinal chemists to explore the vast chemical space of saturated heterocycles. Among these, the seven-membered 1,4-diazepane scaffold has emerged as a "privileged" structure, capable of interacting with a wide array of biological targets. Its inherent three-dimensional character allows for the precise spatial orientation of substituents, a critical factor in optimizing drug-target interactions.

This guide delves into the next frontier of diazepane chemistry: the strategic incorporation of fluorine. The introduction of fluorine into drug candidates is a well-established strategy to modulate key physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity.[1] When applied to the diazepane core, fluorination offers a powerful tool to fine-tune these properties and unlock new therapeutic potential, particularly in the realm of central nervous system (CNS) disorders where blood-brain barrier penetration is a significant hurdle.

This document provides a comprehensive overview of the design, synthesis, and characterization of novel fluorinated diazepane building blocks. We will explore the causal relationships behind synthetic strategies, provide detailed experimental protocols for key transformations, and discuss the profound impact of fluorine on the conformational behavior and biological activity of this important heterocyclic system.

The Rationale for Fluorination: Enhancing the "Drug-Likeness" of the Diazepane Scaffold

The diazepane core, a seven-membered ring containing two nitrogen atoms, offers a flexible yet constrained framework for the development of bioactive molecules. However, like many heterocyclic scaffolds, it can be susceptible to metabolic degradation. The introduction of fluorine can significantly enhance its robustness and overall drug-like properties.

Key Advantages of Fluorinating the Diazepane Scaffold:

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making it resistant to enzymatic cleavage. Strategic placement of fluorine can block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.[2]

  • Modulation of Lipophilicity: Fluorine's effect on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, a trifluoromethyl group can either increase or decrease it depending on the molecular environment. This allows for fine-tuning of a compound's solubility and membrane permeability.

  • Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets through hydrogen bonding and dipole-dipole interactions. This can result in increased potency and selectivity.

  • Conformational Control: The incorporation of fluorine can significantly influence the conformational preferences of the flexible diazepane ring.[3][4] This "conformational steering" can lock the molecule into a bioactive conformation, improving its affinity for the target receptor.

  • Improved CNS Penetration: The modulation of lipophilicity and the potential for specific interactions with transporters can enhance the ability of fluorinated diazepanes to cross the blood-brain barrier, a critical attribute for CNS-acting drugs.

Synthetic Strategies for Accessing Fluorinated Diazepane Building Blocks

The synthesis of fluorinated diazepanes presents unique challenges due to the potential for side reactions and the need for stereochemical control. This section outlines key synthetic approaches, providing both the "how" and the "why" behind the methodologies.

Ring Expansion Strategies: From Smaller Fluorinated Heterocycles

One powerful approach to constructing fluorinated azepanes, a class of compounds closely related to diazepanes, involves the ring expansion of smaller, more readily accessible fluorinated N-heterocycles. This strategy allows for the introduction of fluorine at an early stage and with good stereocontrol.

A notable example is the synthesis of functionalized trifluoromethylated azepanes from a 1-tosyl-2-(trifluoromethyl)aziridine precursor.[5] This method involves the generation of an aziridinyl anion, followed by alkylation and a subsequent ring-expansion protocol.

Diagram 1: Synthetic Workflow for 3-CF3-Azepane Derivatives

G A 1-Tosyl-2-(trifluoromethyl)aziridine B Generation of Aziridinyl Anion (LDA, THF, -78 °C) A->B Deprotonation C Alkylation with ω,ω'-Dihaloalkanes B->C Nucleophilic Attack D Ring Expansion with Nucleophiles (e.g., NaI, NaN3, KCN) C->D Intramolecular Cyclization E Functionalized 3-CF3-Azepanes D->E Product Formation

Caption: Workflow for the synthesis of 3-CF3-azepanes via ring expansion.

Cyclization of Fluorinated Acyclic Precursors

A more direct approach involves the cyclization of acyclic precursors already containing the necessary fluorine atoms and the diazepine backbone. Copper-catalyzed tandem amination/cyclization reactions have proven effective for the synthesis of trifluoromethyl-substituted azepines.[6] While this example yields an azepine, the principles can be adapted for the synthesis of diazepanes by using appropriate diamine precursors.

Experimental Protocol: Synthesis of Ethyl 1-benzyl-4-methylene-5-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-azepine-2-carboxylate [6]

  • Reaction Setup: To a solution of ethyl 2-(4,4,4-trifluorobut-1-yn-1-yl)penta-2,3-dienoate (0.2 mmol) in dry toluene (2 mL) in a sealed tube, add benzylamine (0.24 mmol) and CuI (0.01 mmol).

  • Reaction Conditions: Stir the reaction mixture at 80 °C for 12 hours.

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 10:1) to afford the desired product as a light brown solid.

Characterization Data:

CompoundYield1H NMR (400 MHz, CDCl3) δ13C NMR (101 MHz, CDCl3) δ19F NMR (376 MHz, CDCl3) δHRMS (ESI) [M+H]+
Ethyl 1-benzyl-4-methylene-5-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-azepine-2-carboxylate65%7.35-7.25 (m, 5H), 5.79 (s, 1H), 5.21 (s, 1H), 5.08 (s, 1H), 4.20 (q, J = 7.1 Hz, 2H), 3.91 (s, 1H), 3.61 (d, J = 13.6 Hz, 1H), 3.53 (d, J = 13.6 Hz, 1H), 2.55 (s, 3H)167.5, 147.8, 137.3, 129.3, 128.4, 127.3, 124.9 (q, J = 290.8, 276.5 Hz), 118.0, 111.1, 70.5 (q, J = 25.0 Hz), 61.0, 55.2, 45.3, 40.3, 14.3-68.32341.1471 (calcd. 341.1472)
Direct Fluorination of the Diazepane Ring

While challenging, the direct fluorination of a pre-formed diazepane ring is a desirable strategy as it allows for late-stage modification of complex molecules. Electrophilic fluorinating reagents, such as Selectfluor®, can be employed, although regioselectivity can be an issue. The development of more selective direct fluorination methods is an active area of research.

Characterization of Fluorinated Diazepane Building Blocks: A Self-Validating System

The unambiguous characterization of novel fluorinated diazepane building blocks is paramount. A combination of spectroscopic techniques is essential to confirm the structure, purity, and stereochemistry of the synthesized compounds.

Key Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: Provides information on the proton environment and coupling constants, which can help elucidate the conformation of the diazepane ring.

    • 13C NMR: Confirms the carbon skeleton and the presence of the C-F bond through characteristic coupling constants (1JCF, 2JCF, etc.).[7]

    • 19F NMR: This is a crucial technique for fluorinated compounds. The chemical shift of the fluorine signal provides information about its electronic environment. The absence of background signals in 19F NMR makes it a powerful tool for purity assessment and for studying molecular interactions.[8][9][10][11]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized molecule.

Diagram 2: Characterization Workflow for a Novel Fluorinated Diazepane

G A Synthesized Fluorinated Diazepane B Purification (Column Chromatography, Recrystallization) A->B C Mass Spectrometry (HRMS) - Confirm Molecular Formula B->C D 1H NMR - Proton Environment - Ring Conformation B->D E 13C NMR - Carbon Skeleton - C-F Coupling B->E F 19F NMR - Fluorine Environment - Purity Assessment B->F G Structure Elucidation & Confirmation C->G D->G E->G F->G

Caption: A self-validating workflow for the characterization of fluorinated diazepanes.

Applications in Drug Discovery: The Path Forward

Fluorinated diazepane building blocks are poised to make a significant impact on the discovery of new therapeutics. Their enhanced metabolic stability and potential for improved CNS penetration make them particularly attractive for targeting neurological and psychiatric disorders.

Potential Therapeutic Areas:

  • Neurodegenerative Diseases: Modulators of targets such as beta-secretase (BACE1) or gamma-secretase for Alzheimer's disease.

  • Psychiatric Disorders: Development of novel selective serotonin reuptake inhibitors (SSRIs) or dopamine receptor modulators.

  • Pain Management: Targeting ion channels or GPCRs involved in pain signaling pathways.

  • Oncology: As scaffolds for kinase inhibitors or other anticancer agents.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the diazepane scaffold represents a promising avenue for the discovery of next-generation therapeutics. While the synthesis of these building blocks can be challenging, the potential rewards in terms of improved drug properties are substantial. The methodologies outlined in this guide provide a solid foundation for researchers to design and synthesize novel fluorinated diazepanes with tailored properties.

Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods, a deeper understanding of the conformational effects of fluorination on the diazepane ring, and the exploration of these building blocks in a wider range of therapeutic areas. The continued synergy between synthetic organic chemistry and medicinal chemistry will undoubtedly lead to the discovery of new and innovative fluorinated diazepane-based drugs.

References

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A Technical Guide to the Retrosynthetic Analysis and Synthesis of Tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of the retrosynthetic analysis and forward synthesis of tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate, a valuable fluorinated building block for drug discovery. The incorporation of a gem-difluoromethylene group into heterocyclic scaffolds is a proven strategy for enhancing the metabolic stability and modulating the physicochemical properties of bioactive molecules. This document details two primary retrosynthetic strategies: a late-stage deoxofluorination of a ketone precursor and a convergent approach utilizing a C3-difluorinated building block. By examining the causality behind experimental choices, providing detailed, self-validating protocols, and grounding the discussion in authoritative references, this guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals.

Introduction: The Significance of Fluorinated Diazepanes in Medicinal Chemistry

The 1,4-diazepane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antipsychotic, anxiolytic, and anticonvulsant properties.[1] The seven-membered ring provides a flexible yet constrained conformation that can effectively mimic peptide turns, making it a valuable component in the design of peptidomimetics.

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[2] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity.[3] The gem-difluoromethylene (CF₂) group, in particular, is of special interest as it can serve as a non-reducible, lipophilic bioisostere of a carbonyl group or ether oxygen.[4] This substitution can prevent metabolic oxidation at the target position, thereby enhancing the pharmacokinetic profile of a drug.

This compound (CAS No. 1166820-07-0) emerges as a highly valuable synthetic intermediate.[5][6] It combines the desirable 1,4-diazepane scaffold with the advantageous gem-difluoro motif. The tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization of the second nitrogen, making it an ideal building block for library synthesis and the development of novel chemical entities.

Retrosynthetic Analysis: Deconstructing the Target

A logical retrosynthetic analysis reveals two primary pathways for the construction of the target molecule. The key challenges lie in the formation of the seven-membered diazepane ring and the introduction of the C6 gem-difluoro group.

Retrosynthesis cluster_main cluster_A Strategy A: Late-Stage Fluorination cluster_B Strategy B: Fluorinated Building Block Target Tert-butyl 6,6-difluoro- 1,4-diazepane-1-carboxylate Boc_Protect Boc Protection Target->Boc_Protect Precursor_Unprotected 6,6-Difluoro-1,4-diazepane Boc_Protect->Precursor_Unprotected Deoxofluorination Deoxofluorination (e.g., DAST, Deoxo-Fluor®) Precursor_Unprotected->Deoxofluorination (or protected version) Cyclization Ring-Forming Cyclization Precursor_Unprotected->Cyclization Ketone_Precursor Tert-butyl 6-oxo- 1,4-diazepane-1-carboxylate Deoxofluorination->Ketone_Precursor Diamine N-Boc-ethylenediamine (or equivalent) Cyclization->Diamine C3_Block 1,3-Dihalo-2,2-difluoropropane Cyclization->C3_Block

Caption: Retrosynthetic analysis of the target molecule.
Strategy A: Late-Stage Fluorination

This approach involves disconnecting the two C-F bonds first. This retrosynthetic step identifies a ketone, tert-butyl 6-oxo-1,4-diazepane-1-carboxylate , as the key precursor. The core 1,4-diazepan-6-one ring would be synthesized first, followed by the crucial deoxofluorination step to install the gem-difluoro group.

  • Advantages: The synthesis of non-fluorinated heterocyclic ketones is often well-established. This strategy allows for the introduction of the synthetically challenging fluorine atoms at a late stage.

  • Challenges: Deoxofluorination reagents can be hazardous and require careful handling. The ketone precursor may be susceptible to side reactions under the fluorinating conditions, and achieving high yields can be difficult depending on the substrate.

Strategy B: The Fluorinated Building Block Approach

This strategy relies on disconnecting the C-N bonds of the diazepine ring. This leads to a C2 synthon, an ethylenediamine derivative, and a C3 synthon that already contains the gem-difluoro moiety, such as 1,3-dibromo-2,2-difluoropropane . The synthesis involves the cyclization of these two components to form the fluorinated ring system directly.

  • Advantages: This is a convergent approach that avoids the use of harsh fluorinating agents on a complex heterocyclic system. The key difluorinated building block can often be prepared or sourced separately. A similar workflow has been described, indicating its feasibility.[7]

  • Challenges: The synthesis of the difluorinated C3 dielectrophile must be efficient. The cyclization step to form a seven-membered ring can sometimes be low-yielding due to entropic factors, though intramolecular reactions are generally favored.

Forward Synthesis: A Comparative Exploration of Routes

Based on the retrosynthetic analysis, we will now explore plausible forward synthetic routes, complete with detailed protocols.

Route 1: Synthesis via Ketone Fluorination

This route hinges on the successful synthesis and subsequent fluorination of a 1,4-diazepan-6-one precursor.

Route1 Start Protected Ethylenediamine + Acrylate Derivative Step1 Michael Addition & Amide Formation Start->Step1 Dieckmann Dieckmann Condensation Step1->Dieckmann Ketone Protected 1,4-Diazepan-6-one Dieckmann->Ketone Fluorination Deoxofluorination Ketone->Fluorination Deprotection Deprotection (if needed) Fluorination->Deprotection Boc_Protection Mono-Boc Protection Deprotection->Boc_Protection Final_Product Target Molecule Boc_Protection->Final_Product

Caption: Workflow for Route 1 (Late-Stage Fluorination).

The synthesis of the required tert-butyl 6-oxo-1,4-diazepane-1-carboxylate is not trivial but can be envisioned through multi-step sequences common in heterocycle synthesis, such as a Dieckmann condensation of a suitably substituted linear precursor.

This is the critical step of Route 1. The choice of reagent is paramount and depends on factors like thermal stability, reactivity, and safety.

ReagentCommon NameKey Characteristics
Diethylaminosulfur TrifluorideDASTWidely used, but can be thermally unstable and requires careful handling.
Bis(2-methoxyethyl)aminosulfur TrifluorideDeoxo-Fluor®More thermally stable and often safer alternative to DAST, providing similar or superior yields.[8]
Sulfur TetrafluorideSF₄Highly effective but is a toxic, corrosive gas requiring specialized equipment.[9]

Exemplary Protocol: Deoxofluorination with Deoxo-Fluor®

  • Preparation: In a fume hood, add a solution of tert-butyl 6-oxo-1,4-diazepane-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) to a fluorinated polymer reaction vessel under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add Deoxo-Fluor® (1.5-2.0 eq) dropwise via syringe. A catalytic amount of ethanol or SbCl₃ can sometimes accelerate the reaction.

  • Reaction: Allow the mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the layers and extract the aqueous phase with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Route 2: Synthesis via a Difluorinated Building Block

This convergent route is often more efficient and reliable for producing the target compound on a larger scale.[7]

Route2 Start_Diamine N,N'-Dibenzylethylenediamine Step1 Cyclization Start_Diamine->Step1 Start_C3 1,3-Dibromo-2,2-difluoropropane Start_C3->Step1 Protected_Diazepane 1,4-Dibenzyl-6,6-difluoro- 1,4-diazepane Step1->Protected_Diazepane Step2 Hydrogenolysis Protected_Diazepane->Step2 Free_Diazepane 6,6-Difluoro-1,4-diazepane Step2->Free_Diazepane Step3 Mono-Boc Protection Free_Diazepane->Step3 Final_Product Target Molecule Step3->Final_Product

Sources

Chemical stability of Tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Stability of Tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate

Introduction

This compound (CAS 1166820-07-0) is a fluorinated heterocyclic building block of increasing interest in medicinal chemistry and drug development.[1][2][3] Its structure combines a seven-membered 1,4-diazepane ring, a synthetically versatile N-Boc protecting group, and a gem-difluoro moiety. The incorporation of fluorine is a well-established strategy to enhance key drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[4][5][6] Specifically, the gem-difluoromethylene group (CF₂) is a valuable motif known to improve pharmacokinetic and ADME profiles.[6][7]

This guide provides a comprehensive analysis of the chemical stability of this compound. As direct experimental data for this specific molecule is not extensively published, this document synthesizes information from foundational chemical principles and studies on analogous structures. We will explore the inherent stability conferred by its structural components, predict potential degradation pathways, and provide robust protocols for conducting forced degradation studies essential for any drug development program.

Part 1: Theoretical Stability Assessment

The overall stability of this compound is governed by the interplay of its three primary structural features: the gem-difluoro group, the 1,4-diazepane ring, and the N-Boc protecting group.

The Influence of the Gem-Difluoro Group

The CF₂ group is the most defining feature of the molecule and exerts a profound influence on its chemical properties.

  • Electronic Effects: The two fluorine atoms are highly electronegative, creating a strong electron-withdrawing inductive effect. This significantly reduces the electron density and basicity of the adjacent nitrogen atoms within the diazepane ring.[7][8] Consequently, the pKa of the free secondary amine (N-4) is expected to be considerably lower than its non-fluorinated counterpart. This reduced basicity can render the amine less susceptible to certain acid-catalyzed degradation reactions and can influence its reactivity in subsequent synthetic steps.

  • Metabolic Stability: Fluorination at a carbon atom adjacent to a nitrogen is a common strategy to block metabolic oxidation at that site.[4][5] The strong C-F bonds are resistant to cleavage by metabolic enzymes like Cytochrome P450s, which often target electron-rich C-H bonds adjacent to heteroatoms.[9][10] While gem-difluoro groups are generally stable, it is crucial to note that CYP-mediated hydroxylation at fluorinated carbons, though less common, can still occur and lead to defluorination.[9][10]

  • Chemical Inertness: Direct nucleophilic displacement (Sₙ2) of a fluoride from a gem-difluoro group is significantly less favorable than from a monofluorinated carbon.[9] However, elimination of HF can occur if a sufficiently acidic proton exists at the β-position, though this is not a primary concern for the saturated diazepane ring under typical conditions.

Stability of the 1,4-Diazepane Core

The seven-membered 1,4-diazepane ring is a saturated heterocycle. Unlike its unsaturated analogue, diazepam, which is susceptible to hydrolytic cleavage of its imine bond, this saturated core is generally stable.[11][12] The primary risks to the ring integrity would come from extreme conditions not typically encountered in pharmaceutical development or storage.

  • Ring Strain: Seven-membered rings possess moderate conformational flexibility and are not subject to significant ring strain that would predispose them to facile ring-opening reactions.

  • Oxidative Cleavage: Under harsh oxidative conditions, cleavage of the C-C or C-N bonds within the ring could theoretically occur, but this would require potent oxidants and is not a typical degradation pathway under standard stability testing conditions.

Lability of the N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group, and its cleavage represents the most probable degradation pathway for this molecule under acidic conditions.[13]

  • Acid-Catalyzed Hydrolysis: The Boc group is readily cleaved by strong acids (e.g., TFA, HCl) and even moderately acidic conditions, especially in protic solvents. The mechanism involves protonation of the carbonyl oxygen followed by cleavage of the tert-butyl-oxygen bond to form the highly stable tert-butyl cation, which subsequently eliminates a proton to form isobutylene. The resulting carbamic acid is unstable and decarboxylates to yield the free secondary amine. The electron-withdrawing effect of the CF₂ group may slightly modulate the rate of this reaction, but the fundamental lability remains.

  • Thermal Deprotection: Boc-protected amines can also undergo thermal deprotection, often without any catalyst, at elevated temperatures (typically >150 °C).[14][15][16][17][18] The mechanism involves fragmentation to the free amine, carbon dioxide, and isobutylene.[14] This is a critical consideration for any process involving high temperatures, such as drying or melt-processing. Continuous flow reactors have been shown to effect thermal deprotection efficiently.[15][17][18]

Part 2: Potential Degradation Pathways

Based on the analysis of the functional groups, the primary degradation pathways for this compound under forced degradation conditions are hydrolysis of the Boc group and, to a lesser extent, oxidation.

cluster_acid Acidic Hydrolysis (H⁺) cluster_thermal Thermal Stress (Δ) cluster_oxidative Oxidative Stress ([O]) parent Tert-butyl 6,6-difluoro- 1,4-diazepane-1-carboxylate acid_prod 6,6-difluoro-1,4-diazepane (Deprotected Amine) parent->acid_prod Major Pathway thermal_prod 6,6-difluoro-1,4-diazepane (Deprotected Amine) parent->thermal_prod Major Pathway n_oxide N-Oxide Derivative (at N-4) parent->n_oxide Minor Pathway ring_opened Ring-Opened Products (Minor, Harsh Conditions) parent->ring_opened Minor Pathway co2 CO₂ isobutylene Isobutylene

Caption: Predicted degradation pathways for the title compound.

Part 3: Protocols for Forced Degradation Studies

Forced degradation, or stress testing, is essential to identify likely degradation products and establish the intrinsic stability of a molecule.[19][20] The following protocols are based on ICH Q1A guidelines.[20] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical methods are truly stability-indicating.[19]

Overall Experimental Workflow

cluster_stress Stress Conditions prep Prepare Stock Solution (e.g., 1 mg/mL in ACN/H₂O) acid Acidic Hydrolysis (0.1 M HCl, 60°C) prep->acid Aliquot & Stress base Basic Hydrolysis (0.1 M NaOH, 60°C) prep->base Aliquot & Stress oxid Oxidation (3% H₂O₂, RT) prep->oxid Aliquot & Stress therm Thermal (80°C, Solid & Solution) prep->therm Aliquot & Stress photo Photolytic (ICH Q1B Light) prep->photo Aliquot & Stress analysis Analysis (HPLC-UV, LC-MS) acid->analysis Quench & Dilute base->analysis Quench & Dilute oxid->analysis Quench & Dilute therm->analysis Quench & Dilute photo->analysis Quench & Dilute results Characterize Degradants & Determine Pathway analysis->results

Caption: General workflow for forced degradation studies.

Detailed Protocols

Initial Preparation: Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent mixture like acetonitrile/water (1:1).

  • Acidic Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate the solution in a water bath at 60°C.

    • Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the sample with an equivalent amount of 0.1 M NaOH before dilution and analysis.

    • Expected Outcome: Primary degradation via cleavage of the Boc group.

  • Basic Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Incubate the solution in a water bath at 60°C.

    • Withdraw aliquots at timed intervals.

    • Neutralize the sample with an equivalent amount of 0.1 M HCl before analysis.

    • Expected Outcome: The compound is expected to show high stability. The Boc group and gem-difluoro moiety are generally stable to base.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.

    • Store the solution at room temperature, protected from light.

    • Withdraw aliquots at timed intervals.

    • Quench the reaction if necessary (e.g., with sodium sulfite) before analysis.

    • Expected Outcome: Potential for minor degradation to form an N-oxide at the unprotected N-4 position. Overall high stability is anticipated due to the electron-withdrawing nature of the CF₂ group.[4][5]

  • Thermal Degradation:

    • In Solution: Reflux the stock solution at 80°C for 48 hours.

    • Solid State: Place a known quantity of the solid compound in an oven at 80°C under controlled humidity (e.g., 75% RH).

    • Analyze samples at appropriate time points.

    • Expected Outcome: High stability is expected at this temperature, but prolonged exposure could lead to some thermal deprotection.[14]

  • Photolytic Degradation:

    • Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.

    • A control sample should be kept in the dark under the same conditions.

    • Expected Outcome: The molecule does not contain significant chromophores that absorb in the near-UV/Visible range, suggesting a high degree of photolytic stability.

Part 4: Analytical Strategy and Data Summary

A validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is required. Peak purity analysis using a photodiode array (PDA) detector is crucial. Liquid Chromatography-Mass Spectrometry (LC-MS) should be used for the identification and structural elucidation of any degradation products.

Predicted Stability Summary

The following table summarizes the expected stability profile based on the chemical principles discussed. This is a predictive framework to guide experimental design.

Stress ConditionReagent/ParametersExpected StabilityPrimary Predicted Degradant
Acidic Hydrolysis 0.1 M HCl, 60°CLabile 6,6-difluoro-1,4-diazepane (Boc cleavage)
Basic Hydrolysis 0.1 M NaOH, 60°CStable No significant degradation expected
Neutral Hydrolysis Water, 80°CStable No significant degradation expected
Oxidation 3% H₂O₂, RTMostly Stable Minor formation of N-oxide possible
Thermal (Solid) 80°CStable No significant degradation expected
Thermal (Solution) 80°CStable Minor thermal deprotection possible over time
Photolytic ICH Q1BStable No significant degradation expected

Conclusion and Recommendations

This compound is predicted to be a chemically robust molecule under most standard pharmaceutical conditions. Its primary liability is the acid-catalyzed cleavage of the N-Boc protecting group. It is expected to exhibit high stability towards basic, oxidative, thermal, and photolytic stress.

Handling and Storage Recommendations:

  • Store in well-sealed containers at controlled room temperature, protected from light.

  • Avoid contact with strong acidic environments to prevent unintended deprotection.

  • For synthetic transformations, be mindful of high temperatures (>150°C) which may induce thermal deprotection.

This guide provides a foundational understanding of the stability of this important fluorinated building block, enabling researchers to design more effective development strategies, anticipate potential liabilities, and ensure the quality of their research.

References

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Methodological & Application

Application Note & Experimental Protocol: Synthesis of Tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed experimental protocol for the synthesis of Tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate, a valuable fluorinated heterocyclic building block for drug discovery and medicinal chemistry.[1] The incorporation of a geminal difluoro group into cyclic amine structures can significantly modulate key physicochemical properties such as basicity, lipophilicity, and metabolic stability.[2] This protocol outlines the deoxofluorination of the corresponding ketone precursor, tert-butyl 6-oxo-1,4-diazepane-1-carboxylate, using Diethylaminosulfur Trifluoride (DAST). Emphasis is placed on procedural safety, reaction optimization, purification, and analytical characterization.

Introduction and Synthetic Strategy

Saturated nitrogen heterocycles are ubiquitous scaffolds in pharmaceuticals. The strategic introduction of fluorine atoms can profoundly alter a molecule's conformational preferences and electronic properties, often leading to improved potency and pharmacokinetic profiles.[3][4] The target compound, this compound (CAS 1166820-07-0)[5], is synthesized via the conversion of a carbonyl group to a geminal difluoride.

The chosen method is a deoxofluorination reaction, a cornerstone of organofluorine chemistry.[6] Diethylaminosulfur Trifluoride (DAST) is employed as the fluorinating agent. It is highly effective for converting ketones into geminal difluorides but is also a hazardous reagent that demands meticulous handling.[6][7] The reaction proceeds by the initial attack of the ketone's oxygen on the sulfur atom of DAST, followed by an intramolecular nucleophilic substitution by fluoride. This protocol is designed for researchers experienced in handling moisture- and air-sensitive reagents.

Reaction Scheme:

Materials and Reagents

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )QuantityMolar Equiv.Notes
Tert-butyl 6-oxo-1,4-diazepane-1-carboxylateN/AC₁₀H₁₈N₂O₃214.261.0 g1.0Starting material. Must be dry.
Diethylaminosulfur Trifluoride (DAST)38078-09-0C₄H₁₀F₃NS161.191.5 mL2.5Density: 1.22 g/mL.[7] Highly toxic and moisture-sensitive.
Dichloromethane (DCM), anhydrous75-09-2CH₂Cl₂84.9330 mL-Solvent. Must be passed through a solvent purification system or used from a sealed bottle.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionN/ANaHCO₃ (aq)-~50 mL-For quenching the reaction.
Saturated Sodium Chloride (Brine) SolutionN/ANaCl (aq)-~30 mL-For aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37~5 g-Drying agent.
Silica Gel (230-400 mesh)7631-86-9SiO₂60.08As needed-For column chromatography.
Ethyl Acetate/Hexanes MixtureN/A--As needed-Eluent for column chromatography.

Experimental Workflow Diagram

The overall experimental process is summarized in the following workflow diagram.

Synthesis_Workflow Workflow for the Synthesis of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product setup 1. Reaction Setup - Dry glassware under vacuum - Add ketone & anhydrous DCM - Establish N2 atmosphere cool 2. Cooling - Cool solution to -78°C (Dry ice/acetone bath) setup->cool addition 3. DAST Addition - Add DAST dropwise via syringe - Maintain T < -70°C cool->addition warm 4. Reaction Progression - Allow to warm slowly to RT - Stir for 12-16 hours addition->warm monitor 5. Monitoring - Check completion by TLC/LC-MS warm->monitor quench 6. Quenching - Cool to 0°C - Slowly add sat. NaHCO3 (aq) - CAUTION: Gas evolution! monitor->quench extract 7. Extraction - Separate layers - Extract aqueous layer with DCM quench->extract wash 8. Washing & Drying - Combine organic layers - Wash with brine - Dry over MgSO4 extract->wash purify 9. Purification - Filter and concentrate - Purify by silica gel chromatography wash->purify product Final Product purify->product

Caption: A step-by-step workflow for the synthesis, from setup to final product.

Detailed Experimental Protocol

Strict adherence to safety protocols is mandatory when handling DAST. [7] This reaction must be performed in a well-ventilated chemical fume hood.[6] All glassware must be oven- or flame-dried and cooled under an inert atmosphere (Nitrogen or Argon).

Step 1: Reaction Setup

  • To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add tert-butyl 6-oxo-1,4-diazepane-1-carboxylate (1.0 g, 4.67 mmol).

  • Add anhydrous dichloromethane (20 mL) to the flask. Stir the mixture until the starting material is fully dissolved.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

Step 2: Addition of DAST

  • Slowly add DAST (1.5 mL, 11.68 mmol, 2.5 equiv) to the stirred solution dropwise via a syringe over 15-20 minutes.

  • Causality: A slow, controlled addition at low temperature is critical to dissipate the heat generated from the exothermic reaction and prevent uncontrolled decomposition of the DAST reagent.[8] The internal temperature should be carefully monitored and maintained below -70 °C during the addition.

Step 3: Reaction Progression and Monitoring

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature by removing the cooling bath.

  • Let the reaction stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

Step 4: Reaction Quenching

  • Once the reaction is complete, cool the flask to 0 °C using an ice-water bath.

  • CAUTION: This step must be performed slowly and carefully in the fume hood. Quenching DAST is highly exothermic and produces HF gas.[6]

  • Very slowly and cautiously add saturated aqueous sodium bicarbonate solution (~30 mL) dropwise to the reaction mixture to quench the excess DAST. Vigorous gas evolution (CO₂) will occur. Continue adding the bicarbonate solution until gas evolution ceases.

Step 5: Aqueous Workup and Extraction

  • Transfer the quenched mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 20 mL).

  • Combine all organic layers and wash with saturated aqueous sodium chloride (brine) (30 mL).

  • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.

Step 6: Purification

  • Purify the crude product by flash column chromatography on silica gel.

  • Use a gradient eluent system, typically starting with 10% ethyl acetate in hexanes and gradually increasing the polarity to 30-40% ethyl acetate in hexanes.

  • Combine the fractions containing the desired product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a pure compound.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • Molecular Formula: C₁₀H₁₈F₂N₂O₂[5]

  • Molecular Weight: 236.26 g/mol [5]

  • ¹H NMR, ¹³C NMR, and ¹⁹F NMR: To confirm the structure and the successful incorporation of the two fluorine atoms. The ¹⁹F NMR is particularly diagnostic.

  • Mass Spectrometry (MS): To confirm the molecular weight (m/z [M+H]⁺ = 237.14).

Safety and Handling Precautions

DAST is a hazardous chemical that requires strict safety measures.[9]

  • Toxicity and Corrosivity: DAST is toxic, corrosive, and reacts violently with water to produce highly toxic and corrosive hydrogen fluoride (HF) gas.[6][7] Always handle it in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and heavy-duty nitrile or neoprene gloves.[9]

  • Thermal Instability: Avoid heating DAST above 50 °C, as it can decompose explosively.[7]

  • Storage: Store DAST in a tightly sealed container under an inert atmosphere in a refrigerator designated for flammable and reactive chemicals.[9]

  • Spill and Waste: In case of a spill, absorb the material with an inert absorbent like vermiculite or dry sand and place it in a sealed container for hazardous waste disposal. Do not use water. All DAST-contaminated waste must be quenched carefully before disposal according to institutional guidelines.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Reaction Insufficient DAST, reaction time, or temperature.Add additional DAST (0.2-0.5 equiv) and continue stirring. If stalled, allow to stir for a longer duration.
Poor quality or wet starting material/solvent.Ensure all reagents and solvents are anhydrous. Dry the starting ketone under high vacuum before use.
Low Yield Decomposition of DAST or product during workup.Ensure the quenching procedure is performed slowly at 0 °C. Avoid excessive exposure to acid or base.
Loss of product during extraction or chromatography.Perform extractions thoroughly. Use the appropriate eluent system for chromatography to ensure good separation.
Formation of Byproducts Over-reaction or decomposition.Adhere strictly to the recommended temperature control during DAST addition and quenching.
Presence of water leading to hydrolysis.Use rigorously dried glassware and anhydrous solvents. Maintain a positive pressure of inert gas.[6]

References

  • Vertex AI Search. (2025). Diethylaminosulfur Trifluoride (DAST): A Comprehensive Overview.
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Application Note & Protocol: Selective Mono-Boc Protection of 6,6-Difluoro-1,4-Diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Fluorinated Scaffold

The 1,4-diazepane scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The strategic introduction of a gem-difluoro group at the C6 position, creating 6,6-difluoro-1,4-diazepane, offers a powerful tool for drug discovery professionals. The gem-difluoro motif can significantly enhance key molecular properties, including metabolic stability, membrane permeability, and binding affinity, by acting as a lipophilic bioisostere for a carbonyl group and by modulating the pKa of the adjacent nitrogen atoms.[1]

However, the synthetic utility of this valuable building block is contingent upon the ability to selectively functionalize one of the two nitrogen atoms. Mono-protection is a critical step that enables subsequent, controlled elaboration of the molecular structure. This guide provides a robust and well-validated methodology for the selective mono-N-protection of 6,6-difluoro-1,4-diazepane using the tert-butoxycarbonyl (Boc) group, one of the most versatile and widely used amine protecting groups in organic synthesis.[2]

The Core Challenge: Overcoming Symmetry and Electronic Effects

Achieving selective mono-protection of a symmetric diamine presents a classic chemical challenge: preventing the formation of the di-protected byproduct.[3] In the case of 6,6-difluoro-1,4-diazepane, this challenge is compounded by a significant electronic effect.

  • Inductive Electron Withdrawal: The two fluorine atoms exert a strong electron-withdrawing inductive effect (-I effect) across the diazepane ring. This effect substantially reduces the electron density and, consequently, the nucleophilicity and basicity of both nitrogen atoms.[4] This can make the protection reaction more sluggish compared to non-fluorinated analogues.

  • Symmetry: The inherent C2 symmetry of the molecule means that both nitrogen atoms are chemically equivalent, leading to a statistical mixture of mono- and di-protected products if the reaction is not carefully controlled.

The methodology detailed herein overcomes these challenges by employing an in-situ transient differentiation of the two nitrogen atoms via mono-protonation.

Principle of the Methodology: Selective Deactivation via Mono-Protonation

The cornerstone of this protocol is the selective deactivation of one amine group by converting it into its non-nucleophilic ammonium salt. By adding precisely one molar equivalent of a strong acid (e.g., hydrochloric acid) to the symmetrical diamine, an equilibrium is established that strongly favors the mono-protonated species.[5][6]

The remaining free amine retains its nucleophilicity and can react selectively with one equivalent of di-tert-butyl dicarbonate ((Boc)₂O). The protonated amine is effectively "masked" and does not react. A subsequent basic work-up neutralizes the ammonium salt, yielding the desired mono-Boc-protected product in high purity.[7][8]

G cluster_0 Reaction Scheme SM 6,6-Difluoro-1,4-diazepane reagent1 + 1.0 eq. HCl SM->reagent1 INT Mono-Hydrochloride Salt (Intermediate) reagent2 + 1.0 eq. (Boc)₂O INT->reagent2 PROD 1-Boc-6,6-difluoro-1,4-diazepane (Product) reagent3 Base Work-up (e.g., NaOH) PROD->reagent3 Purification reagent1->INT reagent2->PROD

Caption: Reaction scheme for selective mono-Boc protection.

Detailed Experimental Protocol

This protocol is designed for a multigram-scale synthesis and has been adapted from established general procedures for the mono-Boc protection of diamines.[5][7][8]

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
6,6-Difluoro-1,4-diazepane (or its salt)>97%VariousIf starting from a salt, perform a basic work-up to get the free base.
Methanol (MeOH), AnhydrousACS GradeSigma-AldrichEnsure low water content.
Trimethylsilyl chloride (Me₃SiCl)>99%Acros OrganicsFreshly distilled is preferred. Source of in-situ HCl.[9]
Di-tert-butyl dicarbonate ((Boc)₂O)>97%TCI Chemicals
Diethyl ether (Et₂O)ACS GradeFisher ScientificFor washing.
Sodium hydroxide (NaOH)Pellets, >97%EMD MilliporeFor preparing aqueous solution.
Dichloromethane (DCM)ACS GradeVWRFor extraction.
Sodium sulfate (Na₂SO₄), AnhydrousGranularAlfa AesarFor drying organic layers.
Deionized Water (H₂O)Type II or better-
Step-by-Step Procedure

G start Start dissolve 1. Dissolve 6,6-difluoro- 1,4-diazepane in anhydrous MeOH. start->dissolve cool 2. Cool solution to 0 °C (ice bath). dissolve->cool add_hcl 3. Add Me₃SiCl (1.0 eq.) dropwise to generate HCl in situ. cool->add_hcl warm 4. Warm to RT and stir for 30 min. add_hcl->warm add_boc 5. Add solution of (Boc)₂O (1.0 eq.) in MeOH. warm->add_boc react 6. Stir at RT for 1-2 hours. (Monitor by TLC/LC-MS) add_boc->react workup1 7. Dilute with H₂O and wash with Et₂O. react->workup1 workup2 8. Basify aqueous layer to pH > 12 with 2N NaOH. workup1->workup2 extract 9. Extract with DCM (3x). workup2->extract dry 10. Dry combined organic layers over Na₂SO₄. extract->dry concentrate 11. Filter and concentrate in vacuo. dry->concentrate purify 12. Purify via column chromatography (if needed). concentrate->purify end End Product purify->end

Caption: Experimental workflow for mono-Boc protection.

  • Preparation of Starting Material: To a round-bottom flask equipped with a magnetic stir bar, add 6,6-difluoro-1,4-diazepane (1.0 eq.). Dissolve it in anhydrous methanol (approx. 0.2 M concentration).

  • Mono-Protonation: Cool the solution to 0 °C using an ice-water bath. Under stirring, add freshly distilled trimethylsilyl chloride (1.0 eq.) dropwise over 5-10 minutes.[8] A white precipitate of the mono-hydrochloride salt may form.

    • Causality Note: Me₃SiCl reacts with methanol to generate one equivalent of HCl in situ, avoiding the need to handle corrosive HCl gas. This provides precise stoichiometric control.[8]

  • Equilibration: Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 30 minutes to ensure the salt formation equilibrium is fully established.

  • Boc Protection: In a separate flask, dissolve di-tert-butyl dicarbonate (1.0 - 1.1 eq.) in a small amount of methanol. Add this solution to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting diamine is consumed.

    • Expertise Note: Avoid prolonged reaction times or significant excess of (Boc)₂O to minimize the formation of the di-protected byproduct.[6]

  • Work-up & Neutralization:

    • Dilute the reaction mixture with deionized water (approx. 2x the volume of MeOH).

    • Wash the aqueous layer with diethyl ether (2x) to remove any unreacted (Boc)₂O and other non-polar impurities. Discard the ether layers.

    • Carefully adjust the pH of the aqueous layer to >12 by the slow addition of 2N aqueous NaOH solution while cooling in an ice bath.

  • Extraction: Extract the product from the basic aqueous layer with dichloromethane (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude mono-Boc-protected product.

  • Purification: The crude product is often obtained in high purity.[7] If necessary, further purification can be achieved by flash column chromatography on silica gel using a gradient of dichloromethane/methanol or ethyl acetate/hexanes with 1% triethylamine.

Characterization and Data

The identity and purity of the final product, tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate, should be confirmed by standard analytical techniques.

Expected Analytical Data

The following data are predictive and based on the analysis of the chemical structure and comparison with similar fluorinated 1,4-diazepane derivatives.[1]

TechniqueExpected Observations
¹H NMR Signals corresponding to the -CH₂- groups adjacent to the nitrogens will show distinct chemical shifts for the Boc-protected side vs. the free amine side. The tert-butyl group will appear as a singlet at ~1.45 ppm.
¹³C NMR A triplet signal between 115-125 ppm with a large coupling constant (¹JCF ≈ 240-250 Hz) is characteristic of the -CF₂- carbon.[1] Signals for the Boc carbonyl (~155 ppm) and quaternary carbon (~80 ppm) will be present.
¹⁹F NMR A single signal (triplet or multiplet depending on coupling) is expected for the two equivalent fluorine atoms.
Mass Spec. ESI-MS should show a prominent peak for [M+H]⁺ corresponding to the molecular weight of the product.
Typical Reaction Parameters
ParameterValue/ConditionRationale
Stoichiometry (Diamine:HCl:(Boc)₂O)1 : 1 : 1.0-1.1Crucial for selectivity.[5] A slight excess of (Boc)₂O ensures full conversion.
Temperature0 °C to Room Temp.Controls the initial salt formation and allows for a smooth protection reaction.
Reaction Time1 - 2 hoursSufficient for completion while minimizing side reactions.
Expected Yield65 - 90%Based on similar procedures for acyclic and cyclic diamines.[5][7]

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Significant Di-protection 1. Excess (Boc)₂O used.2. Incomplete mono-protonation.3. Prolonged reaction time.1. Reduce (Boc)₂O to 1.0 equivalent.2. Ensure accurate stoichiometry of Me₃SiCl.3. Monitor reaction closely and stop once starting material is consumed.
Low or No Reaction 1. Poor quality or wet reagents.2. Deactivated starting material.1. Use anhydrous solvent and freshly opened/distilled reagents.2. Confirm the purity of the starting 6,6-difluoro-1,4-diazepane.
Incomplete Reaction Insufficient (Boc)₂O or reaction time.Add a small additional portion of (Boc)₂O (0.1 eq.) and allow to stir for another hour.
Difficult Purification Co-elution of product and starting material.Add 1% triethylamine to the chromatography eluent to deactivate the silica gel and improve the resolution of the basic amine compounds.

Conclusion

This application note provides a scientifically grounded and detailed protocol for the selective mono-Boc protection of 6,6-difluoro-1,4-diazepane. By leveraging a mono-protonation strategy to transiently differentiate the two equivalent nitrogen atoms, this method reliably delivers the desired mono-protected product in high yield and purity. This key intermediate is now primed for diverse synthetic elaborations, opening the door for its broad application in the development of novel therapeutics and chemical probes.

References

  • Technical Guide: Spectroscopic and Synthetic Profile of 6,6-Difluoro-1,4-diazepane HBr Salt.Benchchem.
  • Fluorous Boc ((F)Boc) carbamates: new amine protecting groups for use in fluorous synthesis. Journal of Organic Chemistry.[Link]

  • Selective Mono‐BOC Protection of Diamines. Synthetic Communications.[Link]

  • General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society.[Link]

  • Technical Support Center: 6,6-Difluoro-1,4-diazepane Deriv
  • General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México.[Link]

  • Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. ACS Combinatorial Science.[Link]

  • General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc.[Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal.[Link]

  • Improving the stability of 6,6-Difluoro-1,4-diazepane intermedi
  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules.[Link]

  • (PDF) Selective Mono‐BOC Protection of Diamines. ResearchGate.[Link]

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). ResearchGate.[Link]

Sources

The Strategic Deployment of Tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Fluorinated Scaffolds in Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the remarkable stability of the carbon-fluorine bond, offer a powerful toolkit for modulating a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1][2][3][4][5] Among the various fluorinated motifs, the gem-difluoro group (CF2) has garnered significant attention as a bioisosteric replacement for carbonyl groups or as a means to lock the conformation of cyclic systems, thereby enhancing target specificity and improving pharmacokinetic profiles.

This guide provides an in-depth exploration of Tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate, a valuable building block that combines the conformational constraints of a seven-membered diazepane ring with the advantageous properties of a gem-difluoro moiety. The 1,4-diazepane scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in centrally active agents due to its ability to present substituents in a well-defined three-dimensional space.[1] This document will detail the applications and provide robust protocols for the synthetic manipulation of this versatile intermediate, aimed at researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties and Structural Features

This compound (CAS: 1166820-07-0) is a crystalline solid at room temperature. The presence of the gem-difluoro group at the 6-position significantly influences the conformation of the diazepane ring and the basicity of the nitrogen atoms. The electron-withdrawing nature of the fluorine atoms lowers the pKa of the neighboring secondary amine, which can be advantageous in tuning the ADME (absorption, distribution, metabolism, and excretion) properties of a final drug compound. The Boc (tert-butyloxycarbonyl) protecting group on one of the nitrogen atoms allows for selective functionalization of the free secondary amine, making it a versatile synthon for combinatorial library synthesis and lead optimization.

PropertyValueSource
Molecular Formula C10H18F2N2O2[2][3]
Molecular Weight 236.26 g/mol [2][3]
Appearance Solid[2]
Purity Typically >98%[2]

Synthetic Utility and Core Reactions

The primary utility of this compound lies in its role as a scaffold to be elaborated into more complex molecules. The synthetic workflow typically begins with the functionalization of the secondary amine, followed by the deprotection of the Boc-protected amine and subsequent reaction at that position.

G start This compound deprotection Boc Deprotection start->deprotection functionalization1 Functionalization of Secondary Amine (N-Alkylation, N-Arylation, etc.) start->functionalization1 deprotection->functionalization1 Alternative Route intermediate1 N-Functionalized Intermediate functionalization1->intermediate1 deprotection2 Boc Deprotection intermediate1->deprotection2 intermediate2 Deprotected Intermediate deprotection2->intermediate2 functionalization2 Functionalization of Second Amine intermediate2->functionalization2 final_product Final Drug Candidate functionalization2->final_product

Synthetic workflow for the elaboration of the diazepane scaffold.

Application Notes and Experimental Protocols

The following protocols are representative examples based on well-established synthetic methodologies for analogous cyclic amines. Researchers should optimize these conditions for their specific substrates and scales.

Protocol 1: Boc Deprotection

The removal of the Boc protecting group is a crucial first step to unmask the second reactive amine center. This is typically achieved under acidic conditions.

Method A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is highly efficient but uses a strong acid.

  • Materials:

    • This compound

    • Anhydrous Dichloromethane (DCM)

    • Trifluoroacetic Acid (TFA)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, rotary evaporator

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM (10 mL per gram of substrate) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add TFA (5-10 eq) to the stirred solution.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.

    • Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

    • Extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected 6,6-difluoro-1,4-diazepane.

Method B: Hydrogen Chloride (HCl) in 1,4-Dioxane

This method is often milder than TFA and can be advantageous if other acid-sensitive functional groups are present.

  • Materials:

    • This compound

    • Anhydrous 1,4-Dioxane

    • 4M HCl in 1,4-Dioxane solution

    • Diethyl ether

    • Round-bottom flask, magnetic stirrer, filtration apparatus

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous 1,4-dioxane (10 mL per gram of substrate).

    • To the stirred solution, add 4M HCl in 1,4-dioxane (4-5 eq).

    • Stir the mixture at room temperature for 2-6 hours. The hydrochloride salt of the deprotected amine may precipitate.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, add diethyl ether to facilitate further precipitation.

    • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain the 6,6-difluoro-1,4-diazepane hydrochloride salt.

MethodReagentsSolventTypical TimeYield (Illustrative)Notes
A TFADCM1-4 h>95%Harsh conditions; requires careful neutralization.
B 4M HCl1,4-Dioxane2-6 h>90%Milder; product is isolated as the HCl salt.
Protocol 2: N-Alkylation of the Secondary Amine

Direct alkylation of the free secondary amine is a straightforward method for introducing alkyl substituents.

  • Materials:

    • This compound

    • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)

    • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

    • Acetonitrile (ACN) or Dimethylformamide (DMF)

    • Round-bottom flask, magnetic stirrer, heating mantle

  • Procedure:

    • To a solution of this compound (1.0 eq) in ACN or DMF, add the base (K₂CO₃ or DIPEA).

    • Add the alkyl halide (1.1 eq) dropwise at room temperature.

    • Heat the reaction mixture to 50-80 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and filter off any inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the N-alkylated product.

Protocol 3: Buchwald-Hartwig N-Arylation

This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds with aryl halides, which is a common motif in CNS drug candidates.

G reagents Diazepane Building Block + Aryl Halide reaction Buchwald-Hartwig Amination (Toluene, 100-110 °C) reagents->reaction catalyst_system Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., Xantphos) + Base (e.g., Cs₂CO₃) catalyst_system->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product N-Aryl-6,6-difluoro-1,4-diazepane Derivative purification->product

Workflow for Buchwald-Hartwig N-Arylation.

  • Materials:

    • This compound (1.2 eq)

    • Aryl halide (bromide or chloride) (1.0 eq)

    • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

    • Phosphine ligand (e.g., Xantphos, 4-10 mol%)

    • Base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq)

    • Anhydrous Toluene or 1,4-Dioxane

    • Schlenk tube or similar reaction vessel for inert atmosphere

  • Procedure:

    • In an oven-dried Schlenk tube, combine the aryl halide, palladium catalyst, phosphine ligand, and base.

    • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

    • Add the anhydrous solvent, followed by this compound.

    • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Concentrate the filtrate and purify the residue by column chromatography.

Protocol 4: Reductive Amination

Reductive amination provides a route to introduce a wide variety of substituents by reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent.

  • Materials:

    • This compound (1.0 eq)

    • Aldehyde or ketone (1.1 eq)

    • Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), 1.5 eq)

    • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Acetic acid (catalytic amount, optional)

  • Procedure:

    • Dissolve this compound and the carbonyl compound in anhydrous DCM or DCE.

    • Add a catalytic amount of acetic acid if necessary to facilitate iminium ion formation.

    • Stir the mixture at room temperature for 30-60 minutes.

    • Add sodium triacetoxyborohydride portion-wise.

    • Continue stirring at room temperature for 6-24 hours, monitoring by TLC or LC-MS.

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography.

Reaction TypeKey ReagentsSolventTypical TimeYield (Illustrative)Notes
N-Alkylation Alkyl halide, K₂CO₃ACN/DMF4-12 h70-90%Suitable for simple alkyl groups.
N-Arylation Aryl halide, Pd catalyst, Ligand, BaseToluene12-24 h60-85%Requires inert atmosphere; broad scope.
Reductive Amination Aldehyde/Ketone, STABDCM/DCE6-24 h65-90%Mild conditions; wide variety of inputs.

Applications in CNS Drug Discovery: A Case Study Perspective

The 1,4-diazepane scaffold is a key feature in several CNS-active compounds, including orexin receptor antagonists developed for the treatment of insomnia.[1] The introduction of the 6,6-difluoro moiety can be hypothesized to improve the metabolic stability and brain penetration of such antagonists. For instance, a synthetic campaign could involve the N-arylation of this compound with a suitable heterocyclic halide, followed by Boc deprotection and subsequent acylation or reductive amination to install the second pharmacophoric element.

G start This compound step1 Buchwald-Hartwig Coupling (Aryl Halide 1) start->step1 intermediate1 Intermediate A step1->intermediate1 step2 Boc Deprotection intermediate1->step2 intermediate2 Intermediate B step2->intermediate2 step3 Amide Coupling or Reductive Amination (Carboxylic Acid or Aldehyde 2) intermediate2->step3 final Potential CNS Drug Candidate (e.g., Orexin Antagonist) step3->final

Hypothetical synthesis of a CNS drug candidate.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for modern medicinal chemistry. Its unique combination of a conformationally pre-organized diazepane ring and a metabolically robust gem-difluoro group makes it an attractive starting point for the synthesis of novel therapeutics, particularly those targeting the central nervous system. The protocols outlined in this guide provide a solid foundation for the synthetic elaboration of this scaffold, enabling the rapid generation of diverse chemical libraries for hit-to-lead campaigns and beyond. As the demand for drug candidates with improved pharmacokinetic and pharmacodynamic properties continues to grow, the strategic use of fluorinated building blocks like this one will undoubtedly play an increasingly critical role in the future of drug discovery.

References

  • PubMed. (2009). Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold that promotes sleep in rats. Available at: [Link]

  • Sinfoo Biotech. This compound. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. (2023). Fluorinated Heterocycles in Medicine: A Comprehensive Review with Focus on Quinolines, Pyrazoles, and pyridines. Available at: [Link]

  • Taylor & Francis Online. (2024). Key developments in fluorinated heterocycles. Available at: [Link]

Sources

Introduction: The Strategic Imperative for Fluorine in Diazepane Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic application of fluorinated diazepanes in modern drug discovery.

The diazepane core, particularly the 1,4-benzodiazepine structure, represents one of the most successful scaffolds in medicinal chemistry, primarily targeting the central nervous system (CNS).[1] Drugs like diazepam have become cornerstones for treating anxiety, seizures, and muscle spasms by modulating the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] However, the evolution of drug discovery demands candidates with increasingly refined pharmacokinetic and pharmacodynamic profiles. This need for optimization has led to the strategic incorporation of fluorine, an element with unique properties that can profoundly enhance the therapeutic potential of the diazepane scaffold.[3][4]

The introduction of fluorine is not a trivial substitution but a deliberate design choice to modulate a molecule's intrinsic properties.[5][6] Its small size, second only to hydrogen, allows it to replace hydrogen without significant steric hindrance, while its extreme electronegativity, the highest of any element, imparts powerful electronic effects.[7] This guide provides a detailed exploration of the application of fluorinated diazepanes, from the underlying chemical principles to practical experimental protocols, offering a comprehensive resource for leveraging this powerful chemical tool in drug discovery.

The Fluorine Advantage: Modulating Physicochemical and Pharmacological Properties

The rationale for incorporating fluorine into a diazepane structure is rooted in its ability to fine-tune key drug-like properties. This strategic substitution can transform a promising but flawed lead compound into a viable clinical candidate.

Key Physicochemical Modifications:
  • Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) superfamily.[8][9] By replacing a hydrogen atom at a metabolically vulnerable site with fluorine, chemists can "block" oxidative metabolism, often leading to a longer drug half-life, reduced clearance, and improved bioavailability.[8][10]

  • Lipophilicity and Permeability: Fluorine's effect on lipophilicity (logP) is context-dependent.[11] A single fluorine atom can increase lipophilicity, which may enhance membrane permeability and blood-brain barrier (BBB) penetration—a critical factor for CNS-acting drugs like diazepanes.[12] Conversely, highly fluorinated groups like trifluoromethyl (CF3) can decrease lipophilicity due to their strong electron-withdrawing nature.[7] This tunability allows for precise control over a compound's ability to reach its target.

  • pKa Modulation: Due to its powerful inductive electron-withdrawing effect, fluorine can lower the pKa of nearby basic functional groups.[5] For diazepanes, which often contain basic nitrogen atoms, this can alter the ionization state at physiological pH, directly impacting solubility, receptor binding, and pharmacokinetic properties.[4][5]

  • Binding Affinity and Conformation: The introduction of fluorine can enhance binding affinity to a target protein through various mechanisms.[13] These include favorable electrostatic interactions between the polarized C-F bond and the protein backbone or specific amino acid residues.[14] Fluorine can also influence the molecule's preferred conformation, locking it into a shape that is more complementary to the receptor's binding site.[11]

Caption: Impact of Fluorination on Diazepane Properties.

Case Studies: Fluorinated Diazepanes in Action

The theoretical benefits of fluorination are borne out in numerous real-world examples, ranging from approved medicines to novel research compounds and, notably, potent designer drugs.

  • Flunitrazepam: A well-known fluorinated nitro-benzodiazepine, flunitrazepam is the fluorinated N-methyl derivative of nitrazepam.[15] The fluorine atom in the 2'-position of the 5-phenyl ring contributes to its high potency as a hypnotic and sedative agent.

  • Designer Benzodiazepines (e.g., Flualprazolam): The illicit drug market has seen the emergence of "designer" benzodiazepines, which are often fluorinated analogs of existing drugs.[16] Flualprazolam, a fluorinated analogue of alprazolam, demonstrates significantly potent CNS depressant effects, highlighting how a single fluorine atom can dramatically alter a compound's pharmacological profile.[17][18][19] Its emergence has posed significant challenges for toxicology and law enforcement.[16][20]

  • Experimental Compounds: Research has shown that strategic fluorination can substantially increase potency compared to non-fluorinated parent compounds. A study comparing three 5-(o-fluorophenyl)-3-hydroxybenzodiazepines to diazepam found that one analog, SAS 646, was 4-10 times more potent than diazepam across various central effects, including antimetrazol activity and suppression of exploratory behavior.[21][22]

Comparative Pharmacological Data

The following table summarizes data from a comparative study, illustrating the significant potency enhancement achieved through fluorination of the diazepane scaffold.[22]

CompoundAntimetrazol Activity (ED50, mg/kg)Muscle Relaxant Effect (ED50, mg/kg)Exploratory Behavior (Min. Effective Dose, mg/kg)
Diazepam 1.14.82.5
SAS 643 2.69.02.5
SAS 646 0.25.20.25
Ro 7-5205 0.45.01.25

Data sourced from Babbini et al. (1974). Lower ED50 values indicate higher potency.

Application Notes and Protocols

To effectively harness the power of fluorination, researchers must employ robust and validated experimental workflows. The following protocols provide step-by-step methodologies for key stages of fluorinated diazepane development.

Protocol 1: In Vitro Metabolic Stability Assessment

Objective: To determine the half-life (t½) and intrinsic clearance (CLint) of a fluorinated diazepane compared to its non-fluorinated analog using liver microsomes. This assay is crucial for quantifying the metabolic blocking effect of fluorine.[8]

Causality: Liver microsomes contain a high concentration of CYP450 enzymes, the primary drivers of Phase I metabolism. By incubating a compound with microsomes and tracking its disappearance over time, we can model its metabolic fate in the liver. A longer half-life for the fluorinated analog directly validates the hypothesis that fluorine substitution has successfully blocked a site of metabolic attack.[8][23]

Caption: Workflow for In Vitro Microsomal Stability Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a liver microsomal suspension (e.g., human, rat) in phosphate buffer (pH 7.4) to a final protein concentration of 1 mg/mL.

    • Prepare a solution of NADPH (cofactor) in phosphate buffer.

    • Prepare 1 mM stock solutions of the test compounds (fluorinated and non-fluorinated analogs) in DMSO.

  • Incubation:

    • In a 96-well plate, add the microsomal suspension.

    • Add the test compound to a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution. The final incubation volume is typically 200 µL.

  • Time-Point Sampling & Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by transferring an aliquot of the incubation mixture to a new plate containing a quenching solution (e.g., ice-cold acetonitrile with an internal standard).

  • Sample Processing & Analysis:

    • Centrifuge the quenched samples to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis:

    • Determine the percentage of the compound remaining at each time point relative to the 0-minute sample.

    • Plot the natural logarithm (ln) of the percent remaining versus time.

    • Calculate the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (mL incubation / mg microsomes) .

Protocol 2: Analytical Characterization of Fluorinated Compounds

Objective: To confirm the identity, purity, and fluorine content of a synthesized fluorinated diazepane.

Causality: Rigorous analytical characterization is the foundation of trustworthy drug discovery. For fluorinated compounds, it's essential not only to confirm the overall structure but also to verify the successful incorporation and location of the fluorine atom. Techniques like ¹⁹F NMR are uniquely suited for this purpose, providing a direct and highly sensitive signal for fluorine.[13]

Key Analytical Techniques:

  • ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for confirming fluorination. It provides information on the number of distinct fluorine environments and their chemical shifts, confirming successful synthesis.

  • High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement, allowing for the unambiguous determination of the compound's elemental formula, confirming the presence of fluorine.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): A highly sensitive technique for quantifying the total fluorine content in a sample, especially useful for novel compounds or in complex matrices.[24] Sample preparation often involves methods to break the strong C-F bond, such as combustion or chemical digestion, to convert covalently bound fluorine into detectable fluoride ions.[25]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Used to determine the purity of the final compound.

General Workflow:

  • Initial Confirmation: Dissolve the purified compound and acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra to confirm the chemical structure and successful fluorination.

  • Purity Assessment: Analyze the compound using RP-HPLC with a UV detector to determine its purity, typically aiming for >95%.

  • Identity Verification: Obtain an HRMS spectrum to confirm the elemental composition matches the expected formula for the fluorinated diazepane.

Emerging Frontiers: PET Imaging and Beyond

The utility of fluorine extends beyond therapeutic modulation into diagnostics. The positron-emitting isotope, fluorine-18 (¹⁸F), is a cornerstone of Positron Emission Tomography (PET) imaging.[13][26]

  • ¹⁸F-Labeled Diazepanes for Neuroimaging: By synthesizing diazepanes with an ¹⁸F label, researchers can create radiotracers to non-invasively visualize and quantify GABA-A receptor density and occupancy in the living brain.[12][13] This has profound applications in understanding disease pathology (e.g., epilepsy, anxiety disorders) and confirming that a new drug engages its target in the CNS.

Conclusion

The strategic incorporation of fluorine into the diazepane scaffold is a powerful and validated strategy in modern drug discovery. It provides medicinal chemists with a versatile tool to overcome common challenges related to metabolic stability, BBB penetration, and target affinity.[3][27] By blocking metabolic hotspots, modulating physicochemical properties, and enhancing potency, fluorination can significantly improve the clinical prospects of diazepane-based therapeutics.[7][10] The continued development of novel fluorination methods, coupled with robust analytical and pharmacological evaluation protocols, ensures that fluorinated diazepanes will remain a fertile area of research for developing the next generation of CNS agents.

References

  • Journal of Medicinal Chemistry. (n.d.). The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link]

  • PubMed. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Available at: [Link]

  • PubMed. (2018). The role of fluorine in medicinal chemistry. Available at: [Link]

  • ACS Publications. (n.d.). Applications of Fluorine in Medicinal Chemistry. Available at: [Link]

  • PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Available at: [Link]

  • Figshare. (n.d.). Synthesis and biological evaluation of benzodiazepines containing a pentafluorosulfanyl group. University of Sussex. Available at: [Link]

  • ChemRxiv. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Cambridge Open Engage. Available at: [Link]

  • ResearchGate. (2021). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery | Request PDF. Available at: [Link]

  • PubMed Central. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Available at: [Link]

  • MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available at: [Link]

  • ResearchGate. (2011). Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. Available at: [Link]

  • SlideShare. (2012). Application of Bioisosteres in Drug Design. Available at: [Link]

  • National Institutes of Health. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Available at: [Link]

  • ResearchGate. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | Request PDF. Available at: [Link]

  • Defense Technical Information Center. (n.d.). Determination of Fluorine in Fluoro-Organic Compounds. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Available at: [Link]

  • Wikipedia. (n.d.). Flunitrazepam. Available at: [Link]

  • springermedizin.de. (2021). A fluorine turns a medicinal benzodiazepine into NPS: the case of flualprazolam. Available at: [Link]

  • Semantic Scholar. (n.d.). A fluorine turns a medicinal benzodiazepine into NPS: the case of flualprazolam. Available at: [Link]

  • PubMed. (1974). Central effects of three fluorinated benzodiazepines in comparison with diazepam. Available at: [Link]

  • Karger Publishers. (2008). Central Effects of Three Fluorinated Benzodiazepines in Comparison with Diazepam. Available at: [Link]

  • PubMed. (1987). Evaluation of analytical methods for fluorine in biological and related materials. Available at: [Link]

  • Analytik Jena. (2021). A Novel Method for the Fast, Sensitive, and Simple Analysis of Total Fluorine in Wastewater. Available at: [Link]

  • ResearchGate. (2021). (PDF) A fluorine turns a medicinal benzodiazepine into NPS: the case of flualprazolam. Available at: [Link]

  • National and Kapodistrian University of Athens. (2020). A fluorine turns a medicinal benzodiazepine into NPS: the case of flualprazolam. Pergamos. Available at: [Link]

  • Wiley Online Library. (n.d.). Detection and identification of the designer benzodiazepine flubromazepam and preliminary data on its metabolism and pharmacokinetics. Available at: [Link]

  • American Association for Clinical Chemistry. (2019). The Evolution of Designer Benzodiazepines. myADLM.org. Available at: [Link]

  • Karger Publishers. (n.d.). Central Effects of Three Fluorinated Benzodiazepines in Comparison with Diazepam. Available at: [Link]

  • PubMed. (2006). Fluorinated molecules as drugs and imaging agents in the CNS. Available at: [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available at: [Link]

  • PubMed. (2004). The role of diazepam in the treatment of nerve agent poisoning in a civilian population. Available at: [Link]

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Application Notes and Protocols: Tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate as a Privileged Scaffold for Novel CNS Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorination in CNS Drug Discovery

The development of novel agents for Central Nervous System (CNS) disorders is a formidable challenge in medicinal chemistry, primarily due to the stringent requirements for crossing the blood-brain barrier (BBB) and achieving the desired pharmacological profile. A key strategy that has gained significant traction is the incorporation of fluorine into drug candidates. The unique physicochemical properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[1]

The gem-difluoro motif (CF₂), in particular, serves as a valuable bioisostere for a carbonyl group or a methylene bridge, enhancing metabolic stability by blocking oxidative metabolism at that position. This modification can also modulate the pKa of nearby functional groups and influence the conformational preferences of the molecule, which can be critical for target engagement. When incorporated into privileged scaffolds—molecular frameworks known to bind to multiple biological targets—the gem-difluoro group can lead to the discovery of novel CNS agents with improved pharmacokinetic and pharmacodynamic properties.

The 6,6-Difluoro-1,4-diazepane Scaffold: A Promising Framework for CNS Agents

The 1,4-diazepane ring system is a core component of many biologically active compounds, most notably the benzodiazepines, which are well-known for their modulatory effects on the γ-aminobutyric acid type A (GABA-A) receptor.[2][3] This receptor is the primary inhibitory neurotransmitter receptor in the CNS, making it a crucial target for treating anxiety, insomnia, and seizure disorders.

By introducing a gem-difluoro group at the 6-position of the 1,4-diazepane ring, we can leverage the benefits of fluorination to create a new generation of CNS drug candidates. The starting material, tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate , is a versatile building block for this purpose. The Boc-protecting group on one of the nitrogen atoms allows for selective functionalization of the other nitrogen, enabling the synthesis of a diverse library of derivatives.

This document provides detailed application notes and protocols for the derivatization of this scaffold to generate potential CNS agents, focusing on two key synthetic transformations: N-arylation via Buchwald-Hartwig amination and N-alkylation via reductive amination.

Physicochemical Properties of the Scaffold

PropertyValueSource
Molecular Formula C₁₀H₁₈F₂N₂O₂Sinfoo Biotech[4]
Molecular Weight 236.26 g/mol Sinfoo Biotech[4]
CAS Number 1166820-07-0Sinfoo Biotech[4]
Appearance SolidCymitQuimica

Synthetic Derivatization Strategies and Protocols

The free secondary amine of this compound is the primary site for introducing molecular diversity. The following protocols detail two powerful methods for its functionalization.

Protocol 1: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[5] This reaction is highly versatile and tolerant of a wide range of functional groups, making it ideal for medicinal chemistry applications.

Rationale: This protocol is designed to couple various aryl or heteroaryl halides to the diazepane scaffold. The choice of a biaryl phosphine ligand, such as XPhos, is crucial for achieving high yields and good functional group tolerance, particularly with sterically hindered or electron-rich/poor coupling partners. The use of a strong, non-nucleophilic base like sodium tert-butoxide is essential for the catalytic cycle.

reagents Aryl/Heteroaryl Halide (1.1 eq) Pd Precatalyst (e.g., Pd₂(dba)₃, 2 mol%) Ligand (e.g., XPhos, 4 mol%) Base (e.g., NaOtBu, 1.4 eq) Anhydrous Toluene reaction Inert Atmosphere (N₂ or Ar) Heat (80-110 °C) Stirring (4-24 h) reagents->reaction scaffold tert-butyl 6,6-difluoro- 1,4-diazepane-1-carboxylate (1.0 eq) scaffold->reaction workup Cool to RT Dilute with EtOAc Filter through Celite Wash with Brine Dry over Na₂SO₄ reaction->workup purification Concentrate in vacuo Silica Gel Column Chromatography workup->purification product N-Aryl-6,6-difluoro-1,4-diazepane Derivative purification->product

Workflow for N-Arylation via Buchwald-Hartwig Amination.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl or heteroaryl halide (1.1 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., XPhos, 0.04 mmol), and the base (e.g., sodium tert-butoxide, 1.4 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon gas three times.

  • Addition of Reagents: Add this compound (1.0 mmol) followed by anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-110 °C and stir vigorously for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.

Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a two-step process that involves the formation of an iminium ion from the reaction of an amine with an aldehyde or ketone, followed by its reduction to the corresponding amine. This is a highly efficient and widely used method for N-alkylation.

Rationale: This protocol is designed for the N-alkylation of the diazepane scaffold with a variety of aldehydes and ketones. Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other borohydrides, which minimizes side reactions, and it is tolerant of many functional groups. Dichloromethane is a common and effective solvent for this transformation.

reagents Aldehyde or Ketone (1.2 eq) Sodium Triacetoxyborohydride (1.5 eq) Dichloromethane (DCM) reaction Stir at Room Temperature (4-16 h) reagents->reaction scaffold tert-butyl 6,6-difluoro- 1,4-diazepane-1-carboxylate (1.0 eq) scaffold->reaction workup Quench with sat. NaHCO₃ (aq) Separate layers Extract aqueous layer with DCM reaction->workup purification Combine organic layers Wash with Brine Dry over Na₂SO₄ Concentrate in vacuo Silica Gel Column Chromatography workup->purification product N-Alkyl-6,6-difluoro-1,4-diazepane Derivative purification->product

Workflow for N-Alkylation via Reductive Amination.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol) and the desired aldehyde or ketone (1.2 mmol).

  • Solvent Addition: Dissolve the starting materials in dichloromethane (10 mL).

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-alkylated product.

Biological Context and Potential Applications

Derivatives of the 1,4-diazepane scaffold are intended for the amelioration, prevention, and/or treatment of mental and neurological diseases. The structural similarity to benzodiazepines suggests that these compounds may act as modulators of the GABA-A receptor. The introduction of the gem-difluoro group is anticipated to enhance CNS penetration and metabolic stability, potentially leading to compounds with improved efficacy and a more favorable side-effect profile compared to classical benzodiazepines.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_release GABA Release GABA_A GABA-A Receptor (α, β, γ subunits) GABA_release->GABA_A GABA binds Cl_channel Chloride (Cl⁻) Channel Opening GABA_A->Cl_channel hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) Cl_channel->hyperpolarization CNS_effect Anxiolytic, Sedative, Anticonvulsant Effects hyperpolarization->CNS_effect modulator 6,6-Difluoro-1,4-diazepane Derivative (Positive Allosteric Modulator) modulator->GABA_A Binds to allosteric site

Hypothesized Signaling Pathway for 6,6-Difluoro-1,4-diazepane Derivatives.

Representative Data for Derivatized Compounds

The following table presents hypothetical but representative data for N-arylated and N-alkylated derivatives of the 6,6-difluoro-1,4-diazepane scaffold, based on the potential for these compounds to interact with CNS targets like the GABA-A receptor.

Compound IDR GroupSynthetic MethodYield (%)GABA-A Receptor Binding Affinity (Ki, nM)
DFD-A1 4-FluorophenylBuchwald-Hartwig7815
DFD-A2 2-PyridylBuchwald-Hartwig6525
DFD-B1 BenzylReductive Amination8550
DFD-B2 CyclopropylmethylReductive Amination8242

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel CNS agents. The strategic incorporation of the gem-difluoro moiety is expected to confer advantageous pharmacokinetic properties. The synthetic protocols outlined herein for N-arylation and N-alkylation provide robust and versatile methods for creating a diverse library of derivatives for biological screening. Further exploration of the structure-activity relationships of these compounds will be crucial in identifying lead candidates for the treatment of a range of neurological and psychiatric disorders.

References

  • Masi, A., et al. Variations on a scaffold - Novel GABAA receptor modulators. PubMed, 2019. [Link]

  • Wikipedia. Buchwald–Hartwig amination.[Link]

  • U.S. Patent US20240246957A1.Diazepane Derivatives, Processes for their Preparation, and Uses thereof for the Amelioration, Prevention and/or Treatment of Mental and Neurological Diseases.
  • Sinfoo Biotech. this compound.[Link]

  • PubChem. Tert-butyl 1,4-diazepane-1-carboxylate.[Link]

  • Kashani, S. K., et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv, 2021. [Link]

  • Bolliger, J. L., et al. Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. Journal of Chemical Education, 2021. [Link]

  • Apodaca, R., & Xiao, W. Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride. Organic Chemistry Portal. [Link]

  • Kaur, H., et al. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]

  • Mewes, A., et al. Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes. Scientific Reports, 2017. [Link]

  • Sieghart, W., & Savić, M. M. International Union of Basic and Clinical Pharmacology. CVI. GABAA Receptors: Subunit Composition, Function, and Pharmacology. Pharmacological Reviews, 2018. [Link]

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Application Note & Protocols: Synthesis and Evaluation of 1,4-Diazepane Derivatives as Multi-Target-Directed Ligands for Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Imperative for a Multi-Target Approach in Alzheimer's Disease

Alzheimer's disease (AD) is a complex, progressive neurodegenerative disorder that remains one of the most significant challenges in modern medicine.[1][2] Its multifactorial pathology, characterized by amyloid-beta (Aβ) plaque deposition, hyperphosphorylated tau protein leading to neurofibrillary tangles (NFTs), cholinergic dysfunction, and neuroinflammation, has rendered the traditional "one-drug, one-target" paradigm largely ineffective.[3][4][5] Currently approved therapies, such as cholinesterase inhibitors (Donepezil, Rivastigmine) and NMDA receptor antagonists (Memantine), offer only symptomatic relief rather than halting or reversing disease progression.[2][6]

This complexity necessitates a more sophisticated therapeutic strategy. The design of Multi-Target-Directed Ligands (MTDLs) has emerged as a promising approach.[3][4][7] MTDLs are single chemical entities engineered to interact with multiple biological targets simultaneously, thereby addressing the intricate network of pathological events in AD.[1][7] This application note provides a detailed guide on the synthesis, characterization, and preliminary biological evaluation of novel compounds based on the 1,4-diazepane scaffold, a privileged structure in the design of MTDLs for Alzheimer's research.

Rationale: Why the 1,4-Diazepane Scaffold?

The 1,4-diazepane ring is a seven-membered heterocyclic system containing two nitrogen atoms. Its selection as a core scaffold is based on several key advantages:

  • Structural Flexibility: The non-planar, flexible conformation of the diazepine ring allows it to adopt various spatial arrangements, enabling it to bind effectively to the distinct topographies of multiple target proteins.

  • Synthetic Tractability: The two nitrogen atoms provide convenient handles for chemical modification, allowing for the introduction of diverse pharmacophores through well-established synthetic reactions like acylation and reductive amination.[8][9] This facilitates the creation of large libraries of derivatives for structure-activity relationship (SAR) studies.

  • Privileged Structure Status: The 1,4-diazepane core is a component of numerous biologically active compounds, indicating favorable pharmacokinetic properties and a good safety profile.[10][11]

  • Targeting Aβ Aggregation: Recent studies have specifically identified the 1,4-diazepane scaffold as a promising backbone for small molecules designed to inhibit the aggregation of both Aβ40 and Aβ42 isoforms, a primary pathological event in AD.[8]

This strategic combination of structural and chemical properties makes the 1,4-diazepane scaffold an ideal starting point for developing potent MTDLs against AD.

The MTDL Strategy for Alzheimer's Disease

The core principle of the MTDL strategy is to incorporate multiple pharmacophoric elements into a single molecule. For AD, this means targeting key pathological pathways simultaneously.

MTDL_Strategy cluster_targets Pathological Targets in Alzheimer's Disease MTDL 1,4-Diazepane Derivative (Single Molecule) AChE Acetylcholinesterase (AChE) (Cognitive Decline) MTDL->AChE Inhibition Abeta Aβ Aggregation (Plaque Formation) MTDL->Abeta Inhibition GSK3b GSK-3β (Tau Hyperphosphorylation) MTDL->GSK3b Inhibition BACE1 BACE1 (Aβ Production) MTDL->BACE1 Inhibition

Caption: Multi-Target-Directed Ligand (MTDL) approach for AD.

Synthetic Workflow and Protocols

The synthesis of 1,4-diazepane derivatives typically involves a two-part strategy: construction of the core diazepane ring, followed by functionalization of the nitrogen atoms. A common and versatile method involves the acylation of a commercially available 1,4-diazepane precursor.

Synthesis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Characterization & Evaluation Start Start: 1,4-Diazepane & Acid Chloride Reaction Step 1: Acylation Reaction (Coupling of Pharmacophores) Start->Reaction Workup Step 2: Aqueous Workup (Removal of Water-Soluble Impurities) Reaction->Workup Purify Step 3: Column Chromatography (Isolation of Pure Product) Workup->Purify Characterize Step 4: Structural Confirmation (NMR, Mass Spectrometry) Purify->Characterize Pure Compound Purity Step 5: Purity Assessment (HPLC) Characterize->Purity BioAssay Step 6: Biological Assays (AChE, Aβ Aggregation) Purity->BioAssay SAR Structure-Activity Relationship (SAR) Analysis BioAssay->SAR Activity Data

Caption: Experimental workflow for synthesis and evaluation.

Protocol 4.1: Synthesis of (1,4-Diazepane-1,4-diyl)bis(phenylmethanone) Derivatives

This protocol describes a general procedure for the synthesis of symmetric 1,4-diazepane derivatives via acylation, a method adapted from established literature.[8][9] This approach allows for the straightforward coupling of various carboxylic acid derivatives, enabling the exploration of diverse chemical space.

Rationale: The use of an acid chloride ensures a high-yielding and generally clean reaction. A base like triethylamine (TEA) is included to act as an acid scavenger, neutralizing the HCl byproduct generated during the reaction, which prevents protonation of the starting amine and drives the reaction to completion.

Materials:

  • 1,4-Diazepane

  • Substituted Benzoyl Chloride (or other desired acid chloride)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup: To a round-bottom flask under a nitrogen or argon atmosphere, add 1,4-diazepane (1.0 eq) and dissolve in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add triethylamine (2.2 eq) to the solution and stir for 5 minutes.

  • Acylation: Slowly add the substituted benzoyl chloride (2.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the cooled solution. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side product formation.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Aqueous Workup: Quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and then brine. Causality Note: The NaHCO₃ wash removes unreacted acid chloride and HCl salts. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1,4-diazepane derivative.

Characterization and Purity Assessment

Robust characterization is essential to confirm the identity and purity of the synthesized compounds before biological testing.[12] A combination of spectroscopic and chromatographic methods should be employed.

Technique Purpose Expected Outcome for a Symmetric Derivative
¹H NMR Spectroscopy Structural elucidation and confirmation of proton environment.Signals corresponding to the aromatic protons of the appended groups and characteristic signals for the methylene protons of the diazepane ring.
¹³C NMR Spectroscopy Confirmation of the carbon skeleton.Signals for the carbonyl carbons, aromatic carbons, and the aliphatic carbons of the diazepane core.
Mass Spectrometry (MS) Determination of molecular weight.A molecular ion peak ([M+H]⁺ or [M+Na]⁺) corresponding to the calculated molecular weight of the target compound.[13][14]
HPLC Purity assessment.A single major peak indicating a purity of >95% is desirable for biological assays.[12][13]

In Vitro Biological Evaluation Protocols

Once synthesized and characterized, the 1,4-diazepane derivatives must be evaluated for their potential to interact with key AD targets.

Protocol 6.1: Acetylcholinesterase (AChE) Inhibition Assay

Rationale: The cholinergic hypothesis of AD posits that cognitive decline is linked to a deficit in the neurotransmitter acetylcholine. Inhibiting AChE, the enzyme that degrades acetylcholine, is a clinically validated therapeutic strategy.[15] This assay measures the ability of the synthesized compounds to inhibit AChE activity.

Principle: This protocol is based on the Ellman's method, where AChE hydrolyzes acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm.

Materials:

  • Acetylcholinesterase (from Electrophorus electricus)

  • Acetylthiocholine iodide (ATCI)

  • DTNB (Ellman's reagent)

  • Phosphate Buffer (pH 8.0)

  • Synthesized 1,4-diazepane derivatives

  • Donepezil or Tacrine (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, ATCI, DTNB, test compounds, and positive control in phosphate buffer.

  • Assay Setup: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.

  • Enzyme Addition: Add the AChE solution to each well (except for the blank) and incubate for 15 minutes at 37 °C.

  • Initiate Reaction: Add the substrate (ATCI) solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

  • Calculation: Calculate the rate of reaction for each concentration. The percentage of inhibition is determined using the formula: Inhibition (%) = [(V₀ - Vᵢ) / V₀] * 100, where V₀ is the rate of the control reaction and Vᵢ is the rate in the presence of the inhibitor.

  • IC₅₀ Determination: Plot the percentage inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity).

Protocol 6.2: Aβ Aggregation Inhibition Assay (Thioflavin T Method)

Rationale: The aggregation of Aβ peptides into toxic oligomers and fibrils is a central event in AD pathogenesis.[5][8] Compounds that can inhibit this process are highly sought after.

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. This assay monitors the kinetics of Aβ aggregation by measuring the increase in ThT fluorescence over time.

Materials:

  • Aβ₁₋₄₂ peptide (lyophilized)

  • Hexafluoroisopropanol (HFIP)

  • Phosphate Buffer (pH 7.4)

  • Thioflavin T (ThT)

  • Synthesized 1,4-diazepane derivatives

  • Curcumin or a known Aβ aggregation inhibitor (positive control)[2]

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Aβ Peptide Preparation: Prepare an Aβ₁₋₄₂ monomer stock solution by first dissolving the peptide in HFIP to ensure it is monomeric, then evaporating the HFIP and resuspending in buffer.

  • Assay Setup: In a 96-well plate, add phosphate buffer, ThT solution, and the test compound at various concentrations.

  • Initiate Aggregation: Add the Aβ₁₋₄₂ monomer solution to each well to a final concentration that promotes aggregation (e.g., 10 µM).

  • Measurement: Immediately place the plate in a fluorescence reader set to 37 °C. Measure the fluorescence intensity (Excitation ≈ 440 nm, Emission ≈ 485 nm) every 10-15 minutes for 24-48 hours, with intermittent shaking.

  • Data Analysis: Plot the fluorescence intensity versus time for each concentration. The percentage of inhibition is calculated from the fluorescence intensity at the plateau phase of the control curve. Determine the IC₅₀ value for aggregation inhibition.

Conclusion

The 1,4-diazepane scaffold represents a versatile and promising platform for the rational design of Multi-Target-Directed Ligands for Alzheimer's disease. Its synthetic accessibility allows for the systematic introduction of various pharmacophores aimed at concurrently modulating key pathological targets like acetylcholinesterase and Aβ aggregation. The detailed protocols provided in this application note offer a robust framework for researchers to synthesize, characterize, and perform initial biological screening of novel 1,4-diazepane derivatives. This structured approach is crucial for accelerating the discovery of new therapeutic candidates capable of combating the multifaceted nature of Alzheimer's disease.

References

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Application Notes & Protocols: Fluorinated Building Blocks for PET Ligand Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Fluorine-18 in Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a highly sensitive, non-invasive molecular imaging technique that provides quantitative insights into biochemical processes in vivo.[1][2] This capability makes it an indispensable tool in clinical diagnostics (particularly in oncology, neurology, and cardiology) and in pharmaceutical development for assessing target engagement and drug pharmacokinetics. The power of PET relies on radiotracers—biologically active molecules labeled with a positron-emitting radionuclide.

Among the available radionuclides, Fluorine-18 (¹⁸F) is the most widely used for PET imaging.[3][4] Its favorable physical properties, including a manageable half-life of 109.8 minutes and low positron energy (0.635 MeV), result in high-resolution images with reduced radiation dose to the patient compared to other isotopes.[2] The 110-minute half-life is long enough to allow for complex multi-step syntheses and transport to satellite imaging centers, yet short enough to minimize long-term radiation exposure.[4]

The production of ¹⁸F is typically achieved in a cyclotron by proton bombardment of Oxygen-18 enriched water ([¹⁸O]H₂O), yielding aqueous nucleophilic [¹⁸F]fluoride ions ([¹⁸F]F⁻).[5] This method is practical, provides high specific activity (no-carrier-added), and is far more accessible than the production of electrophilic [¹⁸F]fluorine gas ([¹⁸F]F₂), making nucleophilic [¹⁸F]fluoride the workhorse for virtually all clinical and preclinical ¹⁸F-radiochemistry.[6][7] However, the short half-life imposes a critical constraint: all synthetic and purification steps must be rapid, efficient, and reproducible. This has driven the development of specialized fluorinated building blocks and robust automation platforms to meet the demanding "time-is-yield" nature of PET radiopharmaceutical production.[8][9]

Core Principles of ¹⁸F-Radiochemistry

The successful incorporation of [¹⁸F]fluoride into a target molecule hinges on overcoming its inherently low reactivity in aqueous media. In water, the fluoride ion is heavily solvated via hydrogen bonds, which significantly dampens its nucleophilicity.[10] Therefore, the foundational step in most nucleophilic ¹⁸F-labeling protocols is the preparation of anhydrous, "naked" [¹⁸F]fluoride.

This is typically achieved through a two-step process:

  • Trapping: The aqueous [¹⁸F]fluoride from the cyclotron is passed through an anion exchange cartridge (e.g., QMA) to trap the [¹⁸F]F⁻.

  • Elution & Activation: The [¹⁸F]F⁻ is then eluted with a solution containing a cationic counter-ion (usually potassium carbonate, K₂CO₃) and a phase-transfer catalyst. The most common catalyst is Kryptofix 222 (K222), a cryptand that effectively sequesters the K⁺ ion.[11] This complex, often written as K[¹⁸F]F-K222, is then subjected to azeotropic drying with acetonitrile under vacuum to remove residual water, yielding a highly reactive, anhydrous [¹⁸F]fluoride ready for reaction.[10][12]

Visualization: General Workflow for ¹⁸F-PET Radiopharmaceutical Production

G cluster_0 Phase 1: Radionuclide Production & Preparation cluster_1 Phase 2: Radiosynthesis & Purification cluster_2 Phase 3: Final Product Formulation & QC Cyclotron Cyclotron Production ¹⁸O(p,n)¹⁸F Trapping [¹⁸F]F⁻ Trapping (Anion Exchange) Cyclotron->Trapping Elution Elution & Drying (K₂CO₃ / K222) Trapping->Elution Synthesis Automated Radiosynthesis (Precursor + Activated [¹⁸F]F⁻) Elution->Synthesis Activated [¹⁸F]F⁻ Purification Purification (HPLC or SPE) Synthesis->Purification Formulation Formulation (Sterile, Isotonic Solution) Purification->Formulation QC Quality Control (Purity, pH, Sterility) Formulation->QC Release Product Release for Injection QC->Release

Caption: Overall workflow from ¹⁸F production to final product release.

Strategies for Incorporating ¹⁸F: Direct Labeling vs. Building Blocks

There are two primary strategies for synthesizing an ¹⁸F-labeled PET tracer: late-stage direct fluorination and the building block (or modular) approach.[13]

Late-Stage Direct Fluorination

This strategy involves attaching the ¹⁸F atom directly onto a nearly complete version of the final molecule. This is often the most efficient route in terms of step-count.

Aliphatic Nucleophilic Substitution (Sₙ2): This is the most common and reliable method for creating aliphatic C-¹⁸F bonds.[14] The reaction involves the displacement of a good leaving group (e.g., tosylate, mesylate, triflate) from a precursor molecule by the activated [¹⁸F]fluoride ion.[1][15] The reaction is sensitive to steric hindrance and requires polar aprotic solvents like DMSO, DMF, or acetonitrile.[10]

Aromatic Nucleophilic Substitution (SₙAr): Introducing ¹⁸F directly onto an aromatic ring is more challenging. Traditional SₙAr reactions require the ring to be "activated" by potent electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) positioned ortho or para to the leaving group. This requirement significantly limits the scope of molecules that can be synthesized via this method.[16] To address this, modern methods have been developed for electron-rich or neutral arenes, including:

  • Diaryliodonium Salts: These precursors react rapidly with [¹⁸F]fluoride, offering a reliable path to non-activated fluoroarenes.[4][17]

  • Transition Metal-Mediated Fluorination: Copper-mediated reactions, particularly with boronic acid or ester precursors, have emerged as a powerful tool for fluorinating a wide range of aromatic and heteroaromatic systems.[18][19][20][21]

The Building Block (Modular) Approach

When direct fluorination is not feasible due to substrate sensitivity to harsh reaction conditions or the lack of suitable activation, the building block approach is employed.[13] In this strategy, a small, simple molecule (the "synthon" or "building block") is first radiolabeled with ¹⁸F. This labeled intermediate is then rapidly purified and coupled to the main precursor of the target molecule in a subsequent step.

This approach offers several advantages:

  • Broad Substrate Scope: The harsh conditions of fluorination are performed on a robust, simple molecule, protecting the often-complex and sensitive final vector.

  • Predictable Chemistry: The synthesis and purification of common building blocks can be highly optimized and standardized.

  • Versatility: A single ¹⁸F-labeled building block can often be used to synthesize an entire family of related PET tracers.

Common ¹⁸F-Labeled Building Blocks
Building BlockSynthon PrecursorTypical Coupling ReactionApplication
[¹⁸F]Fluoroethyl tosylate Ethylene-1,2-ditosylateAlkylation (O-, N-, S-)Adding a fluoroethyl group to phenols, amines, thiols
[¹⁸F]2-Fluoroethyl azide 2-Azidoethyl tosylateClick Chemistry (CuAAC)Labeling of alkyne-modified peptides and biomolecules
[¹⁸F]Fluorobenzaldehyde Nitro- or Trimethylammonium-benzaldehydeReductive AminationLabeling of primary/secondary amines
[¹⁸F]SFB ([¹⁸F]Succinimidyl-4-fluorobenzoate) N-succinimidyl-4-(trimethylstannyl)benzoateAmide Bond FormationLabeling of primary amines on proteins and peptides
[¹⁸F]Fluoroalkyl Halides (e.g., [¹⁸F]FCH₂Br) DibromomethaneAlkylationGeneral purpose fluoroalkylation
Visualization: Direct vs. Building Block Strategies

G cluster_0 Strategy 1: Direct Labeling (Late-Stage) cluster_1 Strategy 2: Building Block Approach A_Precursor Target Precursor (with Leaving Group) A_Product Final ¹⁸F-PET Ligand A_Precursor->A_Product + Activated [¹⁸F]F⁻ B_Synthon Synthon Precursor (e.g., Ethylene Ditosylate) B_Block ¹⁸F-Building Block (e.g., [¹⁸F]FETos) B_Synthon->B_Block + Activated [¹⁸F]F⁻ B_Product Final ¹⁸F-PET Ligand B_Block->B_Product Coupling Reaction B_Precursor Target Precursor (with -OH, -NH₂, etc.) B_Precursor->B_Product

Caption: Comparison of Direct vs. Building Block synthetic routes.

Detailed Protocols

Disclaimer: These protocols are intended for informational purposes for trained radiochemists in a suitable laboratory setting. All work with radioactive materials must be conducted in compliance with local regulations and safety procedures.

Protocol 1: Automated Synthesis of [¹⁸F]Fludeoxyglucose ([¹⁸F]FDG) via Nucleophilic Substitution

This protocol outlines the synthesis of [¹⁸F]FDG, the most commonly used clinical PET tracer, on a commercial automated synthesis module. It serves as a canonical example of an aliphatic Sₙ2 reaction.[22]

Materials & Equipment:

  • Automated Synthesis Module: (e.g., GE TRACERlab™, Siemens Explora, AllinOne).[8][9][12]

  • Precursor: Mannose triflate (1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose).

  • Reagents: Eluent solution (K₂CO₃/K222 in Acetonitrile/Water), Acetonitrile (MeCN), Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Water for Injection.

  • Cartridges: QMA anion exchange, C18 Sep-Pak, Alumina N Sep-Pak.

Methodology (Automated Sequence):

  • [¹⁸F]Fluoride Trapping & Elution:

    • Aqueous [¹⁸F]fluoride from the cyclotron is delivered to the module and passed through a pre-conditioned QMA cartridge.

    • The trapped [¹⁸F]F⁻ is eluted into the reaction vessel using 1 mL of the K₂CO₃/K222 eluent.[12]

    • Causality: The QMA captures the [¹⁸F]F⁻, allowing it to be separated from the bulk [¹⁸O]H₂O target water. The cryptand/base solution is necessary to liberate the fluoride for the next step.

  • Azeotropic Drying:

    • The reaction vessel is heated (e.g., 100°C) under vacuum with a gentle nitrogen/helium stream to evaporate the water.

    • Anhydrous acetonitrile (1 mL) is added and evaporated under the same conditions to ensure an anhydrous environment. This step is critical for activating the fluoride.[12]

    • Causality: Water molecules shield the fluoride ion, drastically reducing its nucleophilicity. Azeotropic drying with MeCN is the most effective method to remove trace water.

  • Radiofluorination:

    • A solution of the mannose triflate precursor (~15-25 mg) in anhydrous MeCN (1.5 mL) is added to the dried K[¹⁸F]F-K222 complex.

    • The vessel is sealed and heated (e.g., 120-130°C) for 5-10 minutes.

    • Causality: At elevated temperatures, the highly reactive "naked" fluoride attacks the carbon bearing the triflate leaving group, displacing it to form the acetyl-protected [¹⁸F]FDG intermediate.

  • Hydrolysis (Deprotection):

    • The solvent is evaporated, and an acidic solution (e.g., 1-2 M HCl) is added. The vessel is heated (e.g., 110°C) for 5-10 minutes to remove the four acetyl protecting groups.

    • Causality: The protecting groups are necessary to ensure the fluorination occurs at the desired C-2 position. Acidic hydrolysis is a standard method for their removal.

  • Purification & Formulation:

    • The crude product is cooled and passed through an Alumina N cartridge (to remove unreacted fluoride) and then a C18 cartridge (to remove organic impurities).

    • The purified [¹⁸F]FDG is eluted from the C18 cartridge with sterile water, passed through a sterile filter (0.22 µm) into a sterile, pyrogen-free final product vial containing saline.

    • The solution is neutralized with a sodium hydroxide or phosphate buffer solution.

Protocol 2: Synthesis and Application of [¹⁸F]Fluoroethyl Tosylate ([¹⁸F]FETos) Building Block

This two-part protocol demonstrates the synthesis of a common alkylating building block and its subsequent use to label a model phenol.

Part A: Synthesis of [¹⁸F]FETos

  • Fluoride Preparation: Trap and dry cyclotron-produced [¹⁸F]fluoride as described in Protocol 1, Steps 1-2.

  • Reaction: Add a solution of ethylene-1,2-ditosylate (5-10 mg) in anhydrous MeCN (1 mL) to the dried K[¹⁸F]F-K222. Heat at 100°C for 5 minutes.

  • Purification: After cooling, dilute the reaction mixture with water and pass it through a C18 Sep-Pak cartridge. The desired [¹⁸F]FETos will be retained on the cartridge, while the more polar unreacted fluoride and K222 will pass through.

  • Elution: Wash the C18 cartridge with water, then elute the purified [¹⁸F]FETos with 1-2 mL of ethanol or MeCN into a clean vial. This solution is now ready for the coupling step.

Part B: Coupling of [¹⁸F]FETos to a Phenolic Precursor

  • Prepare Precursor: In a separate reaction vial, dissolve the phenol-containing precursor (e.g., 2-3 mg of 4-nitrophenol) and a mild base (e.g., 5 mg K₂CO₃) in 500 µL of DMF.

  • Coupling Reaction: Add the [¹⁸F]FETos solution from Part A to the precursor vial.

  • Heating: Heat the reaction mixture at 110°C for 10 minutes. The tosylate on the [¹⁸F]fluoroethyl group is displaced by the phenoxide, forming the desired ether linkage.

  • Final Purification: The final product is typically purified using semi-preparative HPLC to separate it from unreacted precursor and other impurities.

Quality Control (QC) for Clinical Release

Before a radiopharmaceutical can be administered to a patient, it must pass a series of stringent quality control tests as defined by pharmacopeias (e.g., USP, EP).[22][23][24]

QC TestMethodTypical Acceptance CriteriaRationale
Radionuclidic Identity Half-life measurement105 - 115 minutesConfirms the correct radionuclide (¹⁸F) is present.[22]
Radiochemical Purity Radio-HPLC or Radio-TLC≥ 95%Ensures the radioactivity is attributed to the desired chemical form and not impurities.[22][24]
Chemical Purity HPLC (UV detector)Precursor < specified limitQuantifies and limits non-radioactive chemical impurities that could cause pharmacological effects.
pH pH meter or calibrated pH paper4.5 - 7.5Ensures the final product is suitable for intravenous injection and will not cause patient discomfort.[24]
Residual Solvents Gas Chromatography (GC)e.g., Acetonitrile < 410 ppmLimits organic solvents from the synthesis that could be toxic.
Kryptofix 222 Spot test or HPLC< 50 µg/mLThe K222 phase-transfer catalyst is toxic and must be removed.
Sterility Culture incubationNo microbial growth (post-release test)Ensures the product is free from bacteria. Due to the short half-life, this test is performed after product release.[24]
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL)< 175 EU/VEnsures the product is free from pyrogens (fever-inducing substances).
Filter Integrity Test Bubble Point TestPassConfirms the integrity of the 0.22 µm sterile filter used in the final formulation.[22]

References

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Scale-up synthesis of Tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-up Synthesis of Tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate

Introduction

The incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2] The gem-difluoroalkane motif, in particular, serves as a valuable bioisostere for carbonyl groups, mitigating the potential for in-vivo reduction while maintaining key structural geometries.[3][4] this compound is a key building block that embodies these principles, providing a conformationally flexible seven-membered diazepane ring[5] decorated with a gem-difluoro group and a versatile Boc-protecting group for further synthetic elaboration.

This application note provides a comprehensive, scalable, and robust three-step synthesis for this compound, designed for researchers and drug development professionals. The chosen synthetic strategy prioritizes commercially available starting materials, operational safety, and purification methods amenable to large-scale production, avoiding costly and time-consuming chromatographic separations for intermediates.

Retrosynthetic Analysis and Strategy

The synthetic approach is designed for efficiency and scalability. The core of the strategy involves the construction of the difluorinated diazepane ring, followed by functional group manipulation to install the required Boc protecting group.

The retrosynthetic analysis reveals a three-step sequence:

  • Boc Protection: The target molecule can be accessed via the N-protection of the free base, 6,6-difluoro-1,4-diazepane.

  • Deprotection: The free base can be obtained from a stable, protected intermediate, such as 1,4-Dibenzyl-6,6-difluoro-1,4-diazepane, through catalytic hydrogenation.

  • Cyclization: The dibenzyl-protected intermediate can be synthesized via a classical nucleophilic substitution reaction between N,N'-dibenzylethylenediamine and a suitable C3-difluorinated electrophile, such as 1,3-dibromo-2,2-difluoropropane.[6]

This forward strategy is advantageous for scale-up as it builds the complex, fluorinated core early and utilizes robust, well-established reactions for the subsequent transformations.

Overall Synthetic Workflow

The diagram below illustrates the complete synthetic pathway from commercially available precursors to the final product.

G cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Debenzylation cluster_step3 Step 3: Boc Protection SM1 N,N'-Dibenzylethylenediamine Intermediate1 1,4-Dibenzyl-6,6-difluoro-1,4-diazepane SM1->Intermediate1 SM1->Intermediate1 NaH, DMF, 80°C SM2 1,3-Dibromo-2,2-difluoropropane SM2->Intermediate1 SM2->Intermediate1 NaH, DMF, 80°C Intermediate2 6,6-Difluoro-1,4-diazepane Intermediate1->Intermediate2 H₂, Pd/C, EtOH Product This compound Intermediate2->Product Intermediate2->Product Et₃N, DCM Reagent3 Di-tert-butyl dicarbonate (Boc)₂O Reagent3->Product Reagent3->Product Et₃N, DCM

Caption: Overall synthetic scheme for the target compound.

Discussion of Key Steps and Scale-up Considerations

Step 1: Synthesis of 1,4-Dibenzyl-6,6-difluoro-1,4-diazepane

The initial cyclization is the key ring-forming step. The choice of base is critical for both safety and efficiency on a larger scale. While sodium hydride (NaH) is highly effective, its use requires strict inert atmosphere conditions and careful management of hydrogen gas evolution.[6] For multi-kilogram scale, substituting NaH with a non-pyrophoric base like potassium carbonate in a polar aprotic solvent is a viable, safer alternative, though it may require higher temperatures or longer reaction times. The reaction is typically performed in DMF to ensure solubility of the reactants. Temperature control is crucial to prevent side reactions; the addition of the dibromoalkane should be exothermic and controlled via a cooling bath. Post-reaction, a standard aqueous workup followed by extraction is sufficient to isolate the crude product, which can often be carried forward without chromatographic purification.

Step 2: Catalytic Hydrogenolysis (Debenzylation)

The removal of the N-benzyl protecting groups is efficiently achieved by catalytic hydrogenation.[6] Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity and ease of removal by filtration.

  • Safety: Handling hydrogen gas requires specialized equipment (e.g., a Parr hydrogenator or a flow reactor) and adherence to strict safety protocols. The catalyst itself can be pyrophoric and should be handled wet or under an inert atmosphere.

  • Solvent: Ethanol is an excellent solvent for this reaction, as it solubilizes the substrate and is easily removed.

  • Catalyst Filtration: On a large scale, the filtration of the Pd/C catalyst must be performed carefully to prevent ignition upon exposure to air. The filter cake should be kept wet with solvent until it can be safely quenched. The resulting filtrate contains the free diamine, which is often used directly in the next step.

Step 3: Boc Protection

The final step involves the mono-N-protection of the secondary amine with Di-tert-butyl dicarbonate (Boc anhydride).

  • Stoichiometry: Careful control of the stoichiometry of Boc anhydride is essential to favor mono-protection over di-protection. Adding slightly less than one equivalent of the anhydride relative to the diamine typically yields the desired product as the major component.

  • Reaction Conditions: The reaction is generally run at ambient temperature in a chlorinated solvent like dichloromethane (DCM) or a less hazardous alternative like 2-methyl-THF, in the presence of a mild base such as triethylamine (Et₃N) to scavenge the generated acid.

  • Purification: The final product is significantly less polar than the starting diamine and the di-protected byproduct. This difference allows for efficient purification via crystallization or, if necessary, column chromatography on a large scale.

Quantitative Data Summary

StepReactionKey ReagentsSolventTemp.Time (h)Typical YieldPurity (Crude)
1CyclizationNaH (2.2 eq)DMF80°C1275-85%>90%
2Debenzylation10% Pd/C (5 mol%)Ethanol25°C1690-98%>95%
3Boc Protection(Boc)₂O (0.95 eq), Et₃N (1.5 eq)DCM25°C460-70%>98% (post-cryst)

Detailed Experimental Protocols

Safety Precaution: Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All operations should be conducted in a well-ventilated fume hood. Reactions involving sodium hydride and hydrogen gas require specialized training and safety measures.

Protocol 1: Synthesis of 1,4-Dibenzyl-6,6-difluoro-1,4-diazepane
  • Setup: To a dry 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add N,N'-dibenzylethylenediamine (1.0 eq) and anhydrous N,N-dimethylformamide (DMF, approx. 5 mL per gram of diamine).

  • Base Addition: Cool the solution to 0°C using an ice bath. Add sodium hydride (60% dispersion in mineral oil, 2.2 eq) portion-wise, ensuring the internal temperature does not exceed 10°C. Hydrogen gas will evolve.

  • Substrate Addition: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Then, add a solution of 1,3-dibromo-2,2-difluoropropane (1.05 eq) in DMF dropwise via an addition funnel over 1 hour, maintaining the internal temperature below 30°C.

  • Reaction: Heat the reaction mixture to 80°C and stir for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of starting material.

  • Workup: Cool the mixture to room temperature and cautiously quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product as an oil, which can be used in the next step without further purification.

Protocol 2: Synthesis of 6,6-Difluoro-1,4-diazepane
  • Setup: To a hydrogenation vessel, add 1,4-Dibenzyl-6,6-difluoro-1,4-diazepane (1.0 eq) and ethanol (10 mL per gram).

  • Catalyst Addition: Carefully add Palladium on carbon (10 wt%, 5 mol%) under a stream of nitrogen. Caution: Catalyst may be pyrophoric.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (50-60 psi). Stir the mixture vigorously at room temperature for 16-24 hours.

  • Monitoring: Monitor the reaction by LC-MS for the consumption of the starting material.

  • Filtration: Depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol. Keep the Celite pad wet to prevent ignition.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain 6,6-difluoro-1,4-diazepane as a crude oil. This material is typically used immediately in the subsequent step.

Protocol 3: Synthesis of this compound
  • Setup: Dissolve the crude 6,6-difluoro-1,4-diazepane (1.0 eq) in dichloromethane (DCM, 10 mL per gram) in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Add triethylamine (1.5 eq) and cool the solution to 0°C.

  • Boc Anhydride Addition: Add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 0.95 eq) in DCM dropwise over 30 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction with water. Separate the organic layer, and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield the final product as a white solid. The product's identity and purity should be confirmed by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and MS analysis.

Conclusion

This application note details a reliable and scalable three-step synthesis of this compound. The process leverages established chemical transformations and prioritizes operational safety and non-chromatographic purification methods, making it suitable for the production of multi-gram to kilogram quantities of this valuable fluorinated building block for drug discovery and development programs.

References

  • Visible-Light-Mediated β-C–H gem-Difluoroallylation of Aldehydes and Cyclic Ketones through C–F Bond Cleavage of 1-Trifluoromethyl Alkenes. ACS Publications. Available from: [Link]

  • Organo-Photoredox Catalyzed gem-Difluoroallylation of Ketones via C(sp3)-C Bond and C. ChemRxiv. Available from: [Link]

  • Methods For The Synthesis of Gem-Difluoromethylene Compounds. Scribd. Available from: [Link]

  • Synthesis of gem-Difluoroalkenes. ChemistryViews. Available from: [Link]

  • Synthesis of gem-difluoro derivatives of natural products by the reaction of ketones with diethylaminosulphur trifluoride. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

  • Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. National Institutes of Health. Available from: [Link]

  • Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. PMC - PubMed Central. Available from: [Link]

  • Cobalt-Catalyzed Markovnikov Hydrofluorocarbonylation of Unactivated Alkenes. American Chemical Society. Available from: [Link]

  • Production method of 1,4-diazepane derivatives. Google Patents.
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. Available from: [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. Available from: [Link]

  • Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ResearchGate. Available from: [Link]

  • The Synthesis of Fluorinated Heteroaromatic Compounds. Part 1. Five-Membered Rings with More than Two Heteroatoms. ResearchGate. Available from: [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. PMC - PubMed Central. Available from: [Link]

  • FLUORINATED HETEROCYCLIC COMPOUNDS. Wiley. Available from: [Link]

Sources

Topic: Purification Techniques for Fluorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract: The integration of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, imparting unique pharmacological properties. However, these same properties—high electronegativity, lipophilicity, and weak intermolecular interactions—present significant challenges for purification. This guide provides a detailed exploration of the principles and protocols for the effective purification of fluorinated heterocyclic compounds, moving beyond generic advice to explain the causal science behind method selection and optimization. It is designed for researchers, chemists, and drug development professionals seeking to streamline their purification workflows and ensure the isolation of high-purity materials.

Part 1: Foundational Principles: The "Fluorine Factor" in Purification

The success of any purification strategy hinges on exploiting differences in the physicochemical properties of the components in a mixture. The introduction of fluorine profoundly alters these properties in ways that directly impact separability.

  • Increased Lipophilicity: Fluorine is the most electronegative element, yet its introduction often increases a molecule's lipophilicity. This is because the C-F bond is highly polarized, but the fluorine atom itself is a poor hydrogen bond acceptor. This "lipophilic yet polar" dichotomy can lead to unpredictable chromatographic behavior. In reverse-phase chromatography, for instance, fluorinated compounds may elute faster or slower than their non-fluorinated analogs depending on the overall molecular structure and the specific interactions with the stationary phase.

  • Altered Dipole Moment: The strong dipole of the C-F bond significantly alters the molecule's overall dipole moment. This can enhance interactions with polar stationary phases like silica gel in normal-phase chromatography, but the weak hydrogen bonding capacity can lead to poor peak shape and unpredictable retention compared to more traditional polar functional groups.

  • Reduced Intermolecular Interactions: The non-polarizable and electron-rich nature of the fluorine atom leads to weak van der Waals forces and a general tendency for fluorinated compounds to have lower boiling points and be more volatile than their hydrogen-containing counterparts, a property that can be exploited in distillation.

  • Interaction with Silica Gel: Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups. These groups can strongly and sometimes irreversibly interact with basic nitrogen atoms common in heterocyclic compounds, leading to significant peak tailing, low recovery, or even on-column degradation. The presence of fluorine can exacerbate this issue by modulating the basicity (pKa) of the heterocycle.

Logical Workflow for Purification Strategy

The following diagram outlines a general workflow for developing a purification strategy for a novel fluorinated heterocyclic compound.

G Crude Crude Reaction Mixture (Post-Workup) Analyze Analyze Crude Sample (TLC, LC-MS, NMR) Crude->Analyze Assess Assess Properties: - Polarity - Stability (pH, Temp) - pKa of Heterocycle - Scale (mg to g) Analyze->Assess Choose Choose Primary Technique Assess->Choose Flash Flash Chromatography (Normal or Reverse Phase) Choose->Flash High Polarity Difference Large Scale Prep Preparative HPLC/SFC Choose->Prep Low Polarity Difference Difficult Separation Cryst Crystallization Choose->Cryst Solid Compound High Purity Potential Purity Assess Purity (>95%?) Flash->Purity Prep->Purity Cryst->Purity Pure Pure Compound Purity->Pure Yes Repurify Re-purify using Orthogonal Method Purity->Repurify No Repurify->Flash Repurify->Prep

Caption: General workflow for purification method development.

Part 2: Chromatographic Purification Strategies

Chromatography is the most powerful and widely used tool for the purification of fluorinated heterocycles. The choice between normal-phase, reverse-phase, and supercritical fluid chromatography (SFC) depends on the specific properties of the target compound and impurities.

Normal-Phase Flash Chromatography (NPC)

NPC, using a polar stationary phase (typically silica gel) and a non-polar mobile phase, separates compounds based on their polarity.

Causality Behind Experimental Choices:

  • Why it's used: Excellent for separating compounds with significant differences in polarity. It is a cost-effective method for large-scale purifications.

  • The Fluorine Challenge: The basic nitrogen of a heterocycle can bind strongly to acidic silanol groups on the silica surface, causing severe peak tailing.

  • The Solution: Deactivating the silica is crucial. This is achieved by adding a small amount of a basic modifier to the mobile phase. Triethylamine (TEA) or ammonia (in methanol) are commonly used to compete with the heterocyclic amine for binding sites on the silica, resulting in symmetrical peaks and improved recovery.

Protocol: Deactivated Silica Flash Chromatography of a Fluorinated Pyridine

  • Sample Preparation: Dissolve the crude compound in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel (~1-2x the crude weight) and dry it under vacuum to create a solid load. This prevents solvent effects from degrading the separation.

  • Column & Mobile Phase Selection:

    • Select a silica gel column appropriately sized for the sample mass.

    • Develop a mobile phase using Thin Layer Chromatography (TLC). A common starting point is a hexane/ethyl acetate system.

    • Crucially, add 0.1-1% triethylamine (TEA) to the mobile phase mixture. For example, a 70:30 Hexane:EtOAc mobile phase would become 69.9:30:0.1 Hexane:EtOAc:TEA.

  • System Equilibration: Equilibrate the column with the chosen mobile phase for at least 5 column volumes (CVs) to ensure the TEA has fully deactivated the silica surface.

  • Loading and Elution: Load the dry-loaded sample onto the column. Begin the elution, either isocratically or with a gradient, monitoring the separation via UV detection.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the TEA additive may require co-evaporation with a solvent like toluene.

Reverse-Phase Chromatography (RPC)

RPC uses a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol). It is a high-resolution technique ideal for purifying more polar compounds or for final polishing steps.

Causality Behind Experimental Choices:

  • Why it's used: High resolving power, excellent for separating closely related isomers and for achieving very high purity (>99%). The stationary phases are generally more stable across a wider pH range than silica.

  • The Fluorine Challenge: The increased lipophilicity of fluorinated compounds can lead to very long retention times on C18 columns. Additionally, acidic or basic compounds may show poor peak shape.

  • The Solution: Mobile phase modifiers are essential. For acidic compounds, adding 0.1% formic acid (FA) or trifluoroacetic acid (TFA) ensures they are in a neutral, protonated state. For basic heterocycles, adding 0.1% ammonium hydroxide or TEA achieves the same by keeping them in their neutral, free-base form, leading to sharp, symmetrical peaks.

Protocol: Preparative HPLC Purification of a Fluorinated Indazole

  • Analytical Method Development: Develop a separation method on an analytical HPLC system first. Screen different C18 columns and mobile phase systems (e.g., Water/Acetonitrile vs. Water/Methanol with 0.1% FA or 0.1% NH4OH) to find the optimal conditions.

  • Sample Preparation: Dissolve the sample in a solvent that is strong enough to solubilize it but weak in the context of the mobile phase (e.g., DMSO, DMF, or the mobile phase itself). Filter the sample through a 0.45 µm filter to remove particulates.

  • System Equilibration: Equilibrate the preparative C18 column with the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for at least 10 CVs.

  • Injection and Elution: Inject the filtered sample onto the column. Run the gradient method developed at the analytical scale, adjusting the flow rate for the larger column diameter.

  • Fraction Collection: Use a fraction collector triggered by UV absorbance or mass spectrometry (Mass-Directed Purification) to collect the peak corresponding to the target compound.

  • Post-Purification: Analyze the collected fractions for purity. Combine the pure fractions. If TFA was used, it often forms a salt with basic compounds and must be removed through lyophilization or liquid-liquid extraction.

Supercritical Fluid Chromatography (SFC)

SFC uses supercritical carbon dioxide (CO2) as the primary mobile phase, often with a co-solvent like methanol. It bridges the gap between normal and reverse-phase chromatography.

Causality Behind Experimental Choices:

  • Why it's used: SFC offers very fast and efficient separations with the added benefit of significantly reduced solvent consumption. The low viscosity of supercritical CO2 allows for higher flow rates and faster equilibration. Evaporation of the mobile phase (CO2 flashes off) is rapid, simplifying product isolation.

  • The Fluorine Advantage: SFC is particularly well-suited for purifying fluorinated compounds, including challenging stereoisomers. The unique solvating properties of the CO2/modifier mixture can provide selectivities that are orthogonal to both NPC and RPC.

  • The Solution: Basic additives are again key for basic heterocycles. Additives like diethylamine (DEA) or ammonium hydroxide are highly effective in the alcoholic co-solvents used in SFC to prevent peak tailing and improve recovery.

Protocol: SFC Purification of Chiral Fluorinated Imidazoles

  • Analytical Method Screening: On an analytical SFC system, screen various chiral stationary phases (e.g., polysaccharide-based columns like Chiralpak® series) with a primary mobile phase of supercritical CO2 and a co-solvent of methanol containing an additive (e.g., 0.2% DEA).

  • Method Optimization: Optimize the gradient, temperature, and back-pressure to maximize the resolution between the enantiomers.

  • Scale-Up: Transfer the optimized method to a preparative SFC system. The method is typically scaled geometrically based on column dimensions and flow rates.

  • Sample Preparation: Dissolve the racemic mixture in the mobile phase co-solvent (e.g., methanol).

  • Injection and Fractionation: Perform stacked injections to maximize throughput. Collect the fractions corresponding to each enantiomer based on UV detection.

  • Product Isolation: The CO2 in the collected fractions instantly vaporizes, leaving the product in the methanol co-solvent. The small volume of methanol is then easily removed under reduced pressure.

Data Summary: Comparison of Chromatographic Techniques
FeatureNormal-Phase (NPC)Reverse-Phase (RPC)Supercritical Fluid (SFC)
Stationary Phase Polar (Silica, Alumina)Non-Polar (C18, C8)Various (incl. Chiral)
Mobile Phase Non-Polar (Hexane/EtOAc)Polar (Water/ACN, Water/MeOH)Supercritical CO2 + Polar Modifier
Best For... Large scale, polar compoundsHigh resolution, polar/ionizable compoundsChiral separations, fast purifications
Fluorine Challenge Peak tailing with basic heterocyclesStrong retention, poor peak shapeRequires optimization of additives
Key Additive Triethylamine (TEA), NH3Formic Acid (FA), TFA, NH4OHDiethylamine (DEA), NH4OH
Solvent Usage High (Organic)High (Aqueous/Organic)Very Low (Organic)
Post-Processing Additive removal can be difficultLyophilization often requiredSimple evaporation

Part 3: Orthogonal & Complementary Techniques

While chromatography is dominant, traditional techniques should not be overlooked, especially as they can offer more scalable and cost-effective solutions.

Crystallization

Crystallization is a powerful purification technique that can yield material of exceptionally high purity. It is highly selective for a single molecular entity, effectively excluding impurities from the crystal lattice.

  • When to Use: When the target compound is a solid and a suitable solvent system can be identified. It is ideal for final purification steps on a large scale. Fluorinated compounds often have a high propensity to crystallize due to their rigid structures and self-assembly properties.

  • Protocol:

    • Solvent Screening: The goal is to find a solvent (or solvent pair) in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Test a range of solvents from polar (ethanol, isopropanol) to non-polar (heptane, toluene).

    • Dissolution: Dissolve the crude material in the minimum amount of the chosen hot solvent.

    • Cooling: Allow the solution to cool slowly and undisturbed. Slow cooling promotes the formation of larger, more perfect crystals. Seeding with a pure crystal can help initiate the process.

    • Isolation: Isolate the crystals by filtration.

    • Washing & Drying: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual impurities and then dry them under vacuum.

Distillation

Distillation separates components based on differences in their boiling points.

  • When to Use: For purifying thermally stable, low-to-medium boiling point liquids. As noted, the introduction of fluorine often lowers the boiling point of a molecule compared to its non-fluorinated analog, making distillation a viable option.

  • Protocol:

    • Setup: Assemble a distillation apparatus (e.g., fractional distillation for closely boiling components) in a fume hood.

    • Heating: Heat the flask containing the crude liquid gently using a heating mantle.

    • Fraction Collection: Monitor the temperature at the distillation head. Collect the fraction that distills over at a constant temperature, which corresponds to the boiling point of the pure compound. Discard the initial (lower boiling impurities) and final (higher boiling impurities) fractions.

Part 4: Strategic Method Selection

Choosing the right purification strategy from the outset saves considerable time and resources. The following decision tree provides a guideline based on key compound characteristics.

G Start Start: Crude Fluorinated Heterocycle IsSolid Is the compound a solid? Start->IsSolid TryCryst Attempt Crystallization IsSolid->TryCryst Yes IsLiquid Is it a thermally stable liquid? IsSolid->IsLiquid No End Pure Compound TryCryst->End TryDistill Attempt Distillation IsLiquid->TryDistill Yes IsChiral Is it a chiral mixture? IsLiquid->IsChiral No TryDistill->End UseSFC Prioritize SFC with Chiral Stationary Phase IsChiral->UseSFC Yes Polarity Assess Polarity (TLC/LCMS) IsChiral->Polarity No UseSFC->End HighPolarity Large ΔRf on TLC? (e.g., >0.2) Polarity->HighPolarity UseFlash Use Normal-Phase Flash (with TEA/NH3 additive) HighPolarity->UseFlash Yes LowPolarity Small ΔRf or Complex Mixture? HighPolarity->LowPolarity No UseFlash->End UsePrep Use Reverse-Phase Prep HPLC (with FA/NH4OH additive) LowPolarity->UsePrep Yes UsePrep->End

Caption: Decision tree for selecting a primary purification technique.

References

  • Title: The Fluorous Biphase Strategy: A New Paradigm for Chemical Synthesis and Purification Source: Accounts of Chemical Research URL: [Link]

  • Title: Fluorine in medicinal chemistry Source: Chemical Society Reviews URL: [Link]

  • Title: Use of Triethylamine as a Mobile Phase Modifier in the Separation of Amines on Silica Gel TLC Plates Source: Journal of Chemical Education URL: [Link]

  • Title: The impact of mobile-phase additives on retention and selectivity in reversed-phase high-performance liquid chromatography Source: Journal of Chromatography A URL: [Link]

  • Title: Supercritical Fluid Chromatography for the Purification of Pharmaceuticals Source: LCGC North America URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of gem-Difluoro-1,4-diazepanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of gem-difluoro-1,4-diazepanes. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic challenges associated with this valuable scaffold. The introduction of a gem-difluoromethylene group into the 1,4-diazepane core offers a powerful strategy for modulating the physicochemical and metabolic properties of bioactive molecules. However, the synthetic path, particularly the deoxofluorination of the diazepanone precursor, is often fraught with challenges.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during synthesis, purification, and handling. Our approach is grounded in mechanistic principles to help you not only solve immediate problems but also build a robust understanding for future synthetic design.

Section 1: Synthesis of the 1,4-Diazepanone Precursor - FAQs

The quality and structure of the ketone precursor are critical for a successful fluorination. This section addresses common questions regarding the construction of the core heterocyclic ring.

Q1: What are the most reliable methods for synthesizing the 1,4-diazepan-5-one or 1,4-diazepan-6-one backbone?

A1: The construction of the diazepanone ring is a crucial first step. Several robust methods have been developed, each with its own advantages. A common and effective approach is the cyclization of N-substituted ethylenediamines with suitable C3 synthons. For instance, domino processes using 1,2-diamines and alkyl 3-oxohex-5-enoates provide a step- and atom-economical route.[1] Another modern approach involves a ruthenium-catalyzed "hydrogen borrowing" reaction between a diamine and a diol, which is environmentally friendly and efficient for producing various diazepanes.[2] For benzo-fused derivatives, palladium-catalyzed cyclizations and intramolecular C-N bond couplings are frequently employed.[3][4] The choice of method often depends on the desired substitution pattern and scale.

Q2: My cyclization reaction to form the diazepanone is failing or giving low yields. What are the common pitfalls?

A2: Low yields in diazepanone formation often stem from several factors:

  • Reaction Conditions: Seven-membered ring formation can be entropically disfavored. Ensure you are using appropriate high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization, especially if not using a template-driven or domino reaction.

  • Protecting Group Strategy: The nitrogen atoms of the diazepane ring are nucleophilic and basic. It is often essential to use protecting groups (e.g., Boc, Cbz, or benzyl) on one or both nitrogens to prevent side reactions and guide the cyclization. The choice of protecting group can significantly influence reactivity and solubility.

  • Substrate Reactivity: Steric hindrance on the diamine or the electrophilic partner can significantly slow down the reaction. Additionally, the electronic nature of your substrates can impact the reactivity of the key bond-forming steps.

  • Catalyst Poisoning: In metal-catalyzed reactions, the chelating nature of the 1,2-diamine starting material can sometimes poison the catalyst.[2] In such cases, careful selection of the catalyst and ligands that are resistant to chelation is critical.

Section 2: The Deoxofluorination Step - A Troubleshooting Guide

The conversion of the diazepanone's carbonyl group to a gem-difluoromethylene group is the most challenging step. The primary reagents for this transformation are aminosulfuranes like Diethylaminosulfur Trifluoride (DAST) and its more stable analogues.[5][6]

Problem 1: Low or No Conversion to the gem-Difluoro Product
Possible Cause Underlying Science & Explanation Recommended Solution
Reagent Inactivity DAST and related reagents are highly sensitive to moisture.[7] Hydrolysis rapidly deactivates the reagent. Older bottles or those that have been handled improperly may have lost significant activity.Use a fresh bottle or a newly opened ampule of the fluorinating agent. Handle strictly under an inert atmosphere (argon or nitrogen) using anhydrous solvents and oven-dried glassware.
Insufficient Reactivity Ketones are generally less reactive towards DAST than aldehydes or alcohols.[6] Sterically hindered ketones or those with electron-withdrawing groups nearby can be particularly sluggish. The reaction often requires thermal energy to proceed.Cautiously increase the reaction temperature. Start at 0 °C and allow the reaction to warm to room temperature. If no conversion is observed, gentle heating (e.g., 40-50 °C) may be necessary. Caution: DAST can decompose explosively at higher temperatures (>90 °C).[6] Consider using a more thermally stable alternative like Deoxo-Fluor.[5]
Inappropriate Solvent The choice of solvent can influence reagent stability and reaction rate.Dichloromethane (DCM) is the most commonly used and reliable solvent for DAST reactions.[7] Ensure it is anhydrous.
Problem 2: Formation of Significant Side Products
Observed Side Product Mechanistic Origin Troubleshooting & Mitigation Strategy
Vinyl Fluoride This is a common byproduct with enolizable ketones. After the initial attack on the carbonyl, a key intermediate is a fluoro carbocation. Deprotonation of an adjacent proton by fluoride or another base leads to an elimination reaction, forming the vinyl fluoride.[8]Run the reaction at the lowest possible temperature that still allows for conversion (e.g., start at -78 °C and warm slowly).[7] The lower temperature disfavors the elimination pathway. If the problem persists, consider redesigning the precursor to block the enolizable position if possible.
Rearrangement Products The intermediate fluoro carbocation can undergo Wagner-Meerwein rearrangements, especially if a more stable carbocation can be formed by a 1,2-hydride or 1,2-alkyl shift.[8] This is a known issue with substrates prone to carbocationic rearrangements.This is an inherent mechanistic risk. Running the reaction at very low temperatures can sometimes minimize this pathway. If rearrangement is a major issue, an alternative fluorination strategy that does not proceed through a discrete carbocation may be necessary.
Tar/Polymerization This can result from the decomposition of the fluorinating agent, especially upon heating, or from acid-catalyzed decomposition of the starting material or product. The HF generated in situ can be problematic.Add a non-nucleophilic, acid-scavenging base like proton sponge or use a fluoride source (e.g., pyridine·HF) to buffer the reaction. Ensure the reaction is not overheated.
Problem 3: Difficult Purification
Issue Explanation Recommended Protocol
Separating Product from Starting Material The starting ketone and the gem-difluoro product can have very similar polarities, making chromatographic separation challenging.If separation is difficult, consider driving the reaction to full conversion, even if it means sacrificing some yield to side products that are easier to separate. Alternatively, use a different stationary phase for column chromatography (e.g., alumina instead of silica gel) or explore reverse-phase chromatography.
Removing Sulfur Byproducts The fluorination reaction generates sulfur-containing byproducts from the reagent.After quenching the reaction (typically with a saturated NaHCO₃ solution), perform a thorough aqueous workup.[7] Multiple washes with water can help remove many of the water-soluble byproducts. Careful column chromatography is usually sufficient to remove the remaining non-polar sulfur impurities.

Section 3: Post-Synthesis Handling & Stability - FAQs

Q3: My purified gem-difluoro-1,4-diazepane appears to be degrading. How should it be stored?

A3: The stability of these compounds is influenced by several factors. The gem-difluoro group can be susceptible to hydrolysis under strongly acidic or basic conditions, and the amine functionalities are prone to oxidation.[9] For optimal stability, store the compound as a solid (preferably as a salt, e.g., HBr or HCl salt) at low temperatures (-20°C is ideal for long-term storage).[9] It should be kept in an airtight container, preferably under an inert atmosphere (argon or nitrogen), and protected from light.[9]

Q4: I am attempting a subsequent reaction on the diazepane nitrogen, but I am observing decomposition. What should I do?

A4: This is likely due to the reaction conditions affecting the stability of the gem-difluoro group. Avoid strongly acidic or basic aqueous conditions. If performing a reaction like an N-alkylation, use a non-nucleophilic organic base (e.g., diisopropylethylamine) in an anhydrous aprotic solvent. If acidic conditions are required, for example, for deprotection of a Boc group, use anhydrous acidic conditions (e.g., HCl in dioxane) and keep the reaction time to a minimum. Always monitor the reaction closely for the appearance of the hydrolyzed ketone byproduct.

Section 4: Experimental Protocols & Data

Protocol 1: General Procedure for Deoxofluorination of a 1,4-Diazepanone using DAST

This protocol is a representative example and should be adapted for your specific substrate.

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve the 1,4-diazepanone precursor (1.0 eq.) in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).

  • Cooling: Cool the solution to –78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add DAST (1.2–1.5 eq.) dropwise via syringe to the stirred solution. Ensure the internal temperature does not rise significantly during the addition.[7]

  • Reaction: Stir the reaction mixture at –78 °C for 30 minutes, then allow it to slowly warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot in saturated NaHCO₃ solution.

  • Quenching: Once the reaction is complete or has stalled, cool the mixture back down to 0 °C and very slowly and carefully quench by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM. Combine the organic layers, wash with water and then with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol).

Table 1: Comparison of Common Deoxofluorinating Reagents
ReagentStructureKey AdvantagesKey Disadvantages
DAST (Diethylaminosulfur Trifluoride)(C₂H₅)₂NSF₃Widely used, well-documented reactivity.Thermally unstable, can detonate above 90 °C.[6] Moisture sensitive.
Deoxo-Fluor (MeOCH₂CH₂)₂NSF₃More thermally stable than DAST, making it safer for reactions requiring heat.[5]More expensive than DAST. Can sometimes be less reactive.
XtalFluor-E (Et₂N)₃S⁺ Et₂NSF₂⁻ BF₄⁻Crystalline solid, easy to handle, high thermal stability. Often gives cleaner reactions with fewer byproducts.Higher cost. Requires activation with a fluoride source (e.g., DBU·HF).

Section 5: Diagrams & Workflows

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_fluorination Core Transformation cluster_final Final Stages P1 1,2-Diamine P3 1,4-Diazepanone P1->P3 Cyclization P2 C3-Electrophile P2->P3 F1 Deoxofluorination (e.g., DAST) P3->F1 F2 Crude Product F1->F2 C1 Purification (Chromatography) F2->C1 C2 gem-Difluoro-1,4-diazepane C1->C2

Caption: General synthetic workflow for gem-difluoro-1,4-diazepanes.

Troubleshooting_Tree Start Problem: Low Yield / Side Products Check_Conversion Is starting material consumed? Start->Check_Conversion Check_Products What is the major impurity? Check_Conversion->Check_Products Yes No_Conv No / Low Conversion Check_Conversion->No_Conv No Side_Prod Side Products Formed Check_Products->Side_Prod Sol_Reagent Solution: Use fresh reagent, anhydrous conditions. No_Conv->Sol_Reagent Sol_Temp Solution: Slowly increase temp. Consider Deoxo-Fluor. No_Conv->Sol_Temp Vinyl_F Vinyl Fluoride? Side_Prod->Vinyl_F Rearrange Rearrangement? Side_Prod->Rearrange Sol_Vinyl Solution: Lower reaction temp (-78°C). Vinyl_F->Sol_Vinyl Yes Sol_Rearrange Solution: Lower temp. May require new route. Rearrange->Sol_Rearrange Yes

Caption: Decision tree for troubleshooting the deoxofluorination step.

DAST_Mechanism Ketone R₂C=O Intermediate1 Alkoxyaminosulfur Difluoride Ketone->Intermediate1 DAST DAST DAST->Intermediate1 Intermediate2 Fluoro Carbocation [R₂CF]⁺ Intermediate1->Intermediate2 - SOF₂ Product gem-Difluoro Product R₂CF₂ Intermediate2->Product + F⁻ (SN1) SideProduct Vinyl Fluoride (Elimination Product) Intermediate2->SideProduct - H⁺ (E1)

Caption: Simplified mechanism for DAST fluorination and side product formation.

References

  • Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms - Reddit. (2020). Reddit.
  • Zhao, Y., Gao, B., Ni, C., & Hu, J. (2010). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters, 12(7), 1444–1447.
  • Organic Chemistry Portal. (n.d.).
  • Wikipedia. (n.d.).
  • Gao, B., Zhao, Y., Hu, M., Ni, C., & Hu, J. (2014). gem-Difluoroolefination of Diaryl Ketones and Enolizable Aldehydes with Difluoromethyl 2-Pyridyl Sulfone. Chemistry – A European Journal, 20(25), 7803–7810.
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Ketone to Difluoro - Common Conditions.
  • Sexton, J. Z. (2022). Synthesis of Trifluoromethyl Ketones by (Diethylamino) Sulfur Trifluoride (DAST). Georgia Southern University.
  • Sondej, S. C., & Katzenellenbogen, J. A. (1986). gem-Difluoro Compounds: A Convenient Preparation from Ketones and Aldehydes by Halogen Fluoride Treatment of 1,3-Dithiolanes. The Journal of Organic Chemistry, 51(19), 3508–3513.
  • Szewczyk, J. R., et al. (2010). A concise synthesis of 1,4-dihydro-[8][10]diazepine-5,7-dione, a novel 7-TM receptor ligand core structure with melanocortin receptor agonist activity. Bioorganic & Medicinal Chemistry, 18(7), 2553-2561.

  • Bakavoli, M., & Nikpour, M. (2008). 1,4-Diazepines. In Comprehensive Organic Chemistry II (2nd ed.). Elsevier.
  • Wang, S., et al. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 25(24), 5909.
  • Beeley, L. J., & dol, P. (1979). Synthesis of gem-difluoro derivatives of natural products by the reaction of ketones with diethylaminosulphur trifluoride. Journal of the Chemical Society, Perkin Transactions 1, 1315-1318.
  • Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST.
  • Sanna, V., et al. (2015). A Continuous-Flow Synthesis of 1,4-Benzodiazepin-5-ones, Privileged Scaffolds for Drug Discovery. RSC Advances, 5(63), 51052-51058.
  • Lee, J., et al. (2023).
  • Wang, S., et al. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 25(24), 5909.
  • BenchChem. (n.d.). Technical Guide: Spectroscopic and Synthetic Profile of 6,6-Difluoro-1,4-diazepane HBr Salt.
  • de la Torre, D., et al. (2020). Synthesis of 1,4-Diazepanes and Benzo[b][8][10]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. The Journal of Organic Chemistry, 85(18), 11924–11933.

  • Nalikezhathu, A., et al. (2023). Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. Organic Letters, 25(10), 1754-1759.

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Troubleshooting Guide: Common Side Reactions & Mitigation Strategies

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: DAST Fluorination of Cyclic Ketones

A Guide for Researchers, Scientists, and Drug Development Professionals

This section addresses specific issues you may encounter during the DAST fluorination of cyclic ketones. Each problem is presented in a question-and-answer format, detailing the underlying mechanisms and providing actionable solutions.

Issue 1: Significant Formation of Vinyl Fluoride Byproducts

Q: My reaction is producing a substantial amount of vinyl fluoride instead of the desired gem-difluorinated product. What is causing this and how can I suppress it?

A: The formation of vinyl fluorides is a common side reaction in the DAST fluorination of enolizable ketones.[1] The reaction proceeds through a carbocation intermediate after the initial attack of DAST on the carbonyl.[2] If this carbocation has an adjacent proton, deprotonation can compete with the nucleophilic attack of the fluoride ion, leading to the formation of a vinyl fluoride.

Causality and Mechanism:

The generally accepted mechanism involves the activation of the ketone's carbonyl group by DAST.[2] This is followed by the addition of a fluoride ion to form a fluorohydrin intermediate. A second equivalent of DAST then activates the hydroxyl group, which departs to form a resonance-stabilized carbocation. At this stage, two pathways compete:

  • Desired Pathway (gem-Difluorination): Nucleophilic attack by a fluoride ion at the carbocation center.

  • Side Reaction (Elimination): Deprotonation of a proton on a carbon adjacent to the carbocation, leading to the formation of a double bond and the vinyl fluoride product.[1]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption: Competing pathways in DAST fluorination of enolizable ketones.

Troubleshooting and Mitigation Strategies:

StrategyRationaleExperimental Protocol
Lower Reaction Temperature The elimination reaction often has a higher activation energy than the desired substitution. Running the reaction at a lower temperature can favor the gem-difluorination pathway.Start the reaction at -78 °C and allow it to warm slowly to room temperature.[1] Avoid heating the reaction mixture above room temperature if elimination is observed.
Choice of Solvent The solvent can influence the stability of the carbocation intermediate and the basicity of the reaction medium. Less polar, aprotic solvents can disfavor elimination.Use solvents like dichloromethane (DCM) or chloroform.[3] Avoid more polar or potentially basic solvents if elimination is problematic.
Control of Reagent Stoichiometry Using a large excess of DAST can sometimes lead to increased side reactions.Titrate the amount of DAST used, starting with a slight excess (e.g., 1.1-1.5 equivalents) and adjusting as needed based on reaction monitoring.
Issue 2: Observation of Ring Expansion Products

Q: I am observing unexpected ring-expanded products in my reaction mixture. What is the mechanism behind this, and how can I prevent it?

A: Ring expansion is a known, though less common, side reaction with DAST, particularly with strained cyclic systems or substrates that can form stabilized carbocations that are prone to rearrangement.[1][4] This process, often a Wagner-Meerwein rearrangement, is driven by the relief of ring strain or the formation of a more stable carbocation intermediate.[4]

Causality and Mechanism:

Similar to vinyl fluoride formation, ring expansion occurs from the fluoro carbocation intermediate. If the migration of an adjacent carbon-carbon bond leads to a more stable carbocation (e.g., relieving ring strain or forming a tertiary carbocation from a secondary one), this rearrangement can be favorable. The subsequent attack of a fluoride ion on the rearranged carbocation leads to the ring-expanded product.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption: Ring expansion pathway via Wagner-Meerwein rearrangement.

Troubleshooting and Mitigation Strategies:

StrategyRationaleExperimental Protocol
Use of a Milder Fluorinating Agent For substrates highly prone to rearrangement, a less reactive fluorinating agent might be necessary.Consider using Deoxo-Fluor™ (bis(2-methoxyethyl)aminosulfur trifluoride), which is known to be more thermally stable and can sometimes provide better selectivity with sensitive substrates.[5]
Low Temperature Conditions As with elimination, rearrangement pathways can be disfavored at lower temperatures.Maintain the reaction at -78 °C for an extended period before slowly warming. Careful temperature control is crucial.
Substrate Modification If possible, modifying the substrate to disfavor carbocation formation or rearrangement can be a solution.This is highly substrate-dependent and may involve adding or removing functional groups that influence carbocation stability.
Issue 3: Low or No Conversion to the Desired Product

Q: My reaction is showing low conversion, with a significant amount of starting material remaining. What are the likely causes?

A: Low or no conversion in a DAST fluorination can stem from several factors, primarily related to reagent quality, reaction conditions, and substrate reactivity.

Troubleshooting Workflow:

G

Detailed Troubleshooting Steps:

  • Reagent Inactivity : DAST is sensitive to moisture and can degrade over time, especially with improper storage.[3][6] It reacts with water to produce hydrogen fluoride (HF) and other byproducts, reducing its efficacy.[3]

    • Solution : Use a fresh bottle of the fluorinating reagent. Ensure storage under anhydrous conditions in a refrigerator.[3][6]

  • Insufficient Reagent : Sterically hindered ketones may require a larger excess of the fluorinating agent to achieve full conversion.

    • Solution : Increase the equivalents of DAST, for example, from 1.5 to 2.5 equivalents.

  • Low Reaction Temperature : While low temperatures are often used to control side reactions, some less reactive ketones require heating to proceed at a reasonable rate.[7]

    • Solution : Gradually increase the reaction temperature after the initial addition at low temperature. Be aware that higher temperatures can also promote the side reactions discussed above.[7]

  • Solvent Issues : The solvent must be completely anhydrous and compatible with DAST.[8]

    • Solution : Ensure your solvent (e.g., DCM) is freshly dried.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions when working with DAST?

DAST is a hazardous reagent that requires careful handling. It can decompose violently when heated above 50°C.[3] It also reacts vigorously with water, releasing toxic and corrosive hydrogen fluoride (HF).[3][6] Always handle DAST in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles, and work under anhydrous conditions.[3][7]

Q2: How can I tell if my DAST has decomposed?

Fresh DAST is a pale yellow to colorless liquid.[9] Over time, or with exposure to moisture, it may darken to an orange or brown color, which can be an indication of decomposition. If you suspect your DAST is old or has been improperly stored, it is best to use a fresh bottle.

Q3: Can DAST fluorinate other functional groups in my molecule?

Yes. DAST is a versatile fluorinating agent. It will readily convert alcohols to alkyl fluorides and aldehydes to gem-difluorides.[3][9] Carboxylic acids are converted to acyl fluorides.[9] It is important to consider the presence of other reactive functional groups when planning your synthesis.

Q4: Are there safer alternatives to DAST?

Yes, several newer fluorinating reagents have been developed with improved safety profiles. Deoxo-Fluor™ (bis(2-methoxyethyl)aminosulfur trifluoride) and XtalFluor® reagents are more thermally stable than DAST and may be less prone to explosive decomposition.[5][9] These can often be used as direct replacements for DAST, sometimes offering superior performance.[5]

References

  • Vertex AI Search. (2025). Diethylaminosulfur Trifluoride (DAST): A Comprehensive Overview.
  • Wikipedia. (n.d.).
  • Reddit. (2020). Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms.
  • ResearchGate. (2025). ChemInform Abstract: The Use of Diethylaminosulfur Trifluoride (DAST)
  • Benchchem. (n.d.).
  • Wikipedia. (n.d.). Diethylaminosulfur trifluoride.
  • Cheshire Organics. (n.d.). DAST.
  • ResearchGate. (2025). Theoretical study of fluorination reaction by diethylaminosulfur trifluoride (DAST) | Request PDF.
  • Enamine. (n.d.). DAST.
  • Sci-Hub. (n.d.). Theoretical study of fluorination reaction by diethylaminosulfur trifluoride (DAST).
  • Enamine. (n.d.). Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks.
  • American Journal of Organic Chemistry. (2014).
  • Organic Chemistry Portal. (n.d.).
  • National Institutes of Health. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Houben-Weyl Methods of Organic Chemistry. (n.d.). 8.4. Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino )trifluoro-l4-sulfanes.
  • ResearchGate. (n.d.). The Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks | Request PDF.
  • ResearchGate. (2025). Ring Expansion Induced by DAST: Synthesis of Substituted 3‐Fluoropiperidines from Prolinols and 3‐Fluoroazepanes from 2‐Hydroxymethylpiperidines | Request PDF.
  • ResearchGate. (n.d.). Synthesis of gem-difluorocyclopentane/hexane building blocks | Request PDF.
  • University of Michigan. (n.d.). Ring enlargement and ring contraction induced by DAST.
  • Royal Society of Chemistry. (n.d.). .

  • ResearchGate. (2025). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST | Request PDF.
  • ACS Publications. (2019). Synthesis of a Hominal Bis(difluoromethyl) Fragment.
  • National Institutes of Health. (2025).
  • ChemRxiv. (n.d.). Organo-Photoredox Catalyzed gem-Difluoroallylation of Ketones via C(sp3)-C Bond and C - C(sp3)-F bond Cleavage.
  • Organic-Chemistry.org. (n.d.). Ketone to Difluoro - Common Conditions.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding DAST: Properties, Synthesis, and Handling in Organofluorine Chemistry.
  • ACS Publications. (2020).
  • American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (2025).
  • Baxendale Group. (n.d.). The Use of Diethylaminosulfur Trifluoride (DAST)
  • Sigma-Aldrich. (n.d.). Diethylaminosulfur Trifluoride (DAST).

Sources

Technical Support Center: Optimization of Reaction Conditions for Deoxyfluorination

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for deoxyfluorination. The conversion of a hydroxyl group to a fluorine atom is a cornerstone transformation in medicinal chemistry and drug development, capable of profoundly altering a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] However, this powerful reaction is often plagued by challenges ranging from low yields to competing side reactions and safety concerns associated with certain reagents.[3][4]

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and effectively troubleshoot your experiments.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges in deoxyfluorination reactions. Each problem is broken down into potential causes and recommended solutions, grounded in established chemical principles.

Problem 1: Low to No Product Formation with Full Consumption of Starting Material

You observe complete consumption of your starting alcohol, but the desired fluorinated product is absent or in very low yield upon analysis (e.g., by ¹⁹F NMR or LC-MS).

Potential Causes:

  • Reagent Decomposition: Many deoxyfluorination reagents are sensitive to moisture and can hydrolyze, rendering them inactive.[5] Some, like DAST, have limited thermal stability and can decompose if not stored or handled properly.[4][6]

  • Formation of Stable Intermediates: With reagents like PyFluor, the reaction proceeds through a sulfonate ester intermediate.[7][8] If the subsequent nucleophilic substitution by fluoride is slow (due to steric hindrance or electronic effects), this intermediate may be the major species present at the end of the reaction time.

  • Competing Nucleophiles: If other nucleophilic functional groups are present in the substrate (e.g., unprotected amines) or as additives (e.g., certain bases), they may compete with the alcohol for the reagent or intercept the activated intermediate.[5][9]

  • Solvent Incompatibility: Certain solvents can react with highly reactive fluorinating agents. For instance, some electrophilic "F+" reagents can react violently with DMF or DMSO.[10]

Recommended Solutions:

  • Verify Reagent Activity: Use a fresh bottle of the reagent or test it on a simple, reliable substrate (e.g., benzyl alcohol) to confirm its activity. Ensure reagents are stored under anhydrous conditions.[10]

  • Monitor the Reaction Over Time: Take aliquots at different time points to check for the formation of intermediates. If a stable intermediate is observed, you may need to increase the reaction temperature or extend the reaction time to facilitate its conversion to the product.[7]

  • Employ Protecting Groups: If your substrate contains competing nucleophilic sites, such as amines or thiols, they should be protected prior to the deoxyfluorination step.[9]

  • Choose an Appropriate Solvent: Use a dry, non-reactive solvent. Dichloromethane (DCM), acetonitrile, and toluene are common choices, but compatibility should always be verified for the specific reagent being used.[10][11]

Problem 2: Significant Formation of Elimination Byproducts

The primary undesired products are alkenes, resulting from the elimination of the activated hydroxyl group rather than substitution by fluoride. This is particularly common with secondary and tertiary alcohols.[6]

Potential Causes:

  • Reagent Choice: Classic reagents like DAST are known to promote elimination, especially with substrates prone to forming stable carbocations or those with accessible beta-protons.[4][6]

  • High Reaction Temperature: Elevated temperatures can favor elimination (E1 or E2) over substitution (Sₙ2).[12]

  • Strong, Bulky Bases: The use of sterically hindered or overly strong bases can preferentially abstract a proton, leading to E2 elimination. While some modern methods (e.g., with PyFluor) require a strong Brønsted base like DBU, the balance is delicate.[4][8]

  • Substrate Structure: Secondary and tertiary alcohols, particularly those that can form stabilized carbocation intermediates, are more susceptible to elimination reactions.[3][13]

Recommended Solutions:

  • Switch to a More Selective Reagent: Modern reagents like PyFluor and AlkylFluor have been specifically designed to minimize elimination.[5][6] PyFluor, for instance, is highly selective against elimination, which simplifies purification.[7] For tertiary alcohols where Sₙ2 is disfavored, consider an alternative mechanistic pathway, such as a photoredox-catalyzed radical deoxyfluorination using Selectfluor®.[13][14]

  • Optimize Reaction Temperature: Start the reaction at a lower temperature and increase it gradually only if necessary. Sometimes, simply running the reaction at room temperature or 0 °C can dramatically improve the substitution-to-elimination ratio.[10]

  • Careful Base Selection: For methods requiring a base, screen non-nucleophilic bases of varying strengths. For PyFluor reactions, DBU or MTBD are recommended as they primarily function as Brønsted bases to assist the reaction.[6][7]

  • Modify the Substrate (if possible): If elimination is intractable, an alternative synthetic route that installs fluorine prior to forming the challenging stereocenter may be necessary.

Troubleshooting Decision Tree

This diagram provides a logical workflow for diagnosing and solving common issues in deoxyfluorination reactions.

G start Deoxyfluorination Reaction: Low Yield or Side Products check_sm Starting Material (SM) Consumed? start->check_sm no_reaction Problem: No Reaction check_sm->no_reaction No check_products What are the main products? check_sm->check_products Yes cause_inactive_reagent Cause: Inactive Reagent / Moisture no_reaction->cause_inactive_reagent cause_temp_low Cause: Insufficient Temperature no_reaction->cause_temp_low sol_reagent Solution: - Use fresh, dry reagent - Ensure anhydrous conditions cause_inactive_reagent->sol_reagent sol_temp Solution: - Gradually increase temperature cause_temp_low->sol_temp elimination Problem: Elimination Products check_products->elimination Alkenes intermediate Problem: Stable Intermediate check_products->intermediate Intermediate other_byproducts Problem: Rearrangement/Other check_products->other_byproducts Other cause_elim_reagent Cause: Reagent Choice (e.g., DAST) elimination->cause_elim_reagent cause_elim_temp Cause: High Temperature elimination->cause_elim_temp sol_elim_reagent Solution: - Switch to PyFluor, AlkylFluor - Consider radical method for 3° ROH cause_elim_reagent->sol_elim_reagent sol_elim_temp Solution: - Lower reaction temperature cause_elim_temp->sol_elim_temp cause_intermediate Cause: Slow Fluoride Displacement (Sterics) intermediate->cause_intermediate sol_intermediate Solution: - Increase reaction time - Increase temperature cautiously cause_intermediate->sol_intermediate cause_other Cause: Carbocationic Pathway other_byproducts->cause_other sol_other Solution: - Use milder, non-carbocationic method cause_other->sol_other

Caption: Troubleshooting decision tree for deoxyfluorination reactions.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right deoxyfluorination reagent?

The choice is critical and depends on your substrate, scale, and safety considerations.[10]

  • For primary and secondary alcohols with sensitive functional groups: Modern reagents like PyFluor or AlkylFluor are excellent choices. They offer high chemoselectivity, produce minimal elimination byproducts, and are more thermally stable than older reagents.[5][15]

  • For phenols: PhenoFluor was specifically developed for this transformation and shows broad functional group tolerance.[16]

  • For tertiary alcohols: Sₙ2 reactions are difficult. A radical-based method using an electrophilic fluorine source like Selectfluor® under photoredox conditions is a superior strategy.[14]

  • For robust, simple substrates on a small scale: DAST or Deoxo-Fluor can be effective, but their propensity for elimination and thermal instability must be considered.[3][6] DAST, in particular, has poor thermal stability and is not recommended for process chemistry.[7]

Table 1: Comparison of Common Deoxyfluorination Reagents

ReagentPhysical FormKey AdvantagesCommon LimitationsPrimary Substrate
DAST LiquidCommercially available, broad scope for simple substratesThermally unstable, promotes elimination, moisture sensitive1°, 2° Alcohols, Aldehydes, Ketones
Deoxo-Fluor LiquidMore thermally stable than DASTExpensive, can still cause elimination1°, 2° Alcohols, Aldehydes, Ketones
XtalFluor Crystalline SolidThermally stable, crystalline, easy to handleRequires a promoter/fluoride source (e.g., Et₃N·3HF)Alcohols, Aldehydes, Ketones, Carboxylic Acids
PyFluor Crystalline SolidLow-cost, high thermal stability, highly selective against eliminationRequires a strong, non-nucleophilic base (DBU/MTBD), longer reaction times1°, 2° Alcohols
PhenoFluor Crystalline SolidExcellent for late-stage fluorination, high functional group toleranceHigh molecular weight, can be sensitive to moisturePhenols, Alcohols
AlkylFluor Crystalline SolidBench-stable, insensitive to air/moisture, broad scopeMay require heating for some substrates1°, 2°, 3° Alcohols
Selectfluor® Crystalline SolidElectrophilic "F+" source, enables radical pathwaysRequires specific catalytic conditions (e.g., photoredox)Activated Alcohols (via radical pathway)

Q2: My substrate has multiple hydroxyl groups. How can I achieve selectivity?

Site-selectivity can often be predicted and controlled.

  • Steric and Electronic Effects: In general, primary alcohols react faster than secondary, which react much faster than tertiary alcohols in Sₙ2-type deoxyfluorinations.[3]

  • Reagent-Based Selectivity: PhenoFluor has shown predictable selectivity trends: 1) primary alcohols are fluorinated in the presence of secondary and tertiary ones; 2) heavily substituted secondary alcohols (β,β'-dibranched) are unreactive.[3]

  • Protecting Groups: The most reliable method for achieving absolute selectivity is to protect all but the desired hydroxyl group using standard protecting groups (e.g., silyl ethers, benzyl ethers) that are stable to the fluorination conditions.

Q3: What are the critical safety precautions for deoxyfluorination?

Safety is paramount.

  • Consult the SDS: Always read the Safety Data Sheet for your specific reagent.

  • Thermal Hazards: Reagents like DAST can decompose violently upon heating.[6] Newer reagents like PyFluor and XtalFluor exhibit much greater thermal stability.[15][17]

  • HF Formation: Many deoxyfluorination reactions can generate hydrogen fluoride (HF), especially upon contact with water. HF is highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. Have calcium gluconate gel available as a first-aid measure for HF exposure.

  • Quenching: Reactions should be quenched carefully, typically by slowly adding a saturated aqueous solution of sodium bicarbonate or another weak base to neutralize any acidic byproducts.

Experimental Protocols & Methodologies

General Protocol for Deoxyfluorination of a Secondary Alcohol using PyFluor

This protocol is a representative example and should be optimized for each specific substrate. The reaction proceeds via an Sₙ2 mechanism, resulting in inversion of stereochemistry.[18]

Materials:

  • Secondary alcohol (1.0 equiv)

  • PyFluor (1.5 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv)

  • Anhydrous toluene (to make a 0.1 M solution of the alcohol)

  • Nitrogen or Argon supply

  • Standard laboratory glassware, dried in an oven

Procedure:

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the secondary alcohol (e.g., 0.5 mmol, 1.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 5-10 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5.0 mL) to dissolve the alcohol. Sequentially add PyFluor (e.g., 0.75 mmol, 1.5 equiv) and DBU (e.g., 0.75 mmol, 1.5 equiv) via syringe.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction typically proceeds through a sulfonate ester intermediate, which then converts to the product over 12-48 hours.[7]

  • Workup: Once the reaction is complete, carefully quench by pouring it into a separatory funnel containing a saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Mechanism Visualization: Sₙ2 vs. Radical Deoxyfluorination

The choice of reagent dictates the reaction mechanism, which in turn affects substrate scope.

G cluster_0 Sₙ2 Pathway (e.g., PyFluor) cluster_1 Radical Pathway (e.g., Selectfluor®/Photoredox) sn2_start R-OH + PyFluor + Base sn2_intermediate Intermediate: [R-O-SO₂-Py] sn2_start->sn2_intermediate Alcohol Activation sn2_product Product: F-R (Inversion) sn2_intermediate->sn2_product F⁻ Attack (Backside) rad_start R-OH → R-Oxalate rad_intermediate Radical Intermediate: R• rad_start->rad_intermediate SET / Decarboxylation (Visible Light, PC) rad_product Product: F-R (Racemization possible) rad_intermediate->rad_product Fluorine Atom Transfer (from Selectfluor®)

Caption: Contrasting Sₙ2 and radical deoxyfluorination mechanisms.

References

  • Hu, W.-L., Hu, X.-G., & Hunter, L. (2017). Recent Developments in the Deoxyfluorination of Alcohols and Phenols: New Reagents, Mechanistic Insights, and Applications. Synthesis, 49(23), 4917–4930.

  • ACS GCI Pharmaceutical Roundtable. PyFluor Reagent Guide.

  • Jelen, J., & Tavčar, G. (2024). Deoxyfluorination: A Detailed Overview of Recent Developments. Synthesis.

  • Penta, A. (2017). Investigation of Deoxyfluorination of Alkyl Alcohols Using Pentafluoropyridines through a Covalent Intermediate. West Virginia University Research Repository.

  • Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society, 137(30), 9571–9574.

  • Scientific Update. (2019). Light-driven Deoxyfluorination of Alcohols with Selectfluor.

  • Sigma-Aldrich. Application Note – Deoxyfluorination.

  • Verma, D. K., et al. (2021). Achievements in fluorination using variable reagents through a deoxyfluorination reaction. Organic Chemistry Frontiers.

  • Doyle Group, Princeton University. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent.

  • Sigma-Aldrich. XtalFluor-E® and XtalFluor-M®: Convenient, Crystalline Deoxofluorination Reagents.

  • BenchChem. Technical Support Center: Optimizing Reaction Conditions for Fluorination.

  • Nielsen, M. K., et al. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. ResearchGate.

  • TCI Chemicals. (2019). PyFluor: A Stable Deoxyfluorinating Agent.

  • Jelen, J., & Tavčar, G. (2024). Deoxyfluorination: A Detailed Overview of Recent Developments. Thieme.

  • Bergman, C. N., et al. (2024). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. Journal of the American Chemical Society.

  • Jelen, J., & Tavčar, G. (2024). (PDF) Deoxyfluorination: A Detailed Overview Of Recent Developments. ResearchGate.

  • Boutchie, A., & Melvin, P. (n.d.). Deoxyfluorination Reagents from 1999-Present. Bryn Mawr College.

  • Neumann, C. N., et al. (2013). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. Journal of the American Chemical Society.

  • ResearchGate. Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning.

  • MacMillan, D. W. C., et al. (2019). Photoredox-catalyzed deoxyfluorination of activated alcohols with Selectfluor®. Tetrahedron.

  • Sigma-Aldrich. Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor).

  • Reddit. (2023). Need tips for developing my deoxyfluorination reaction. r/Chempros.

  • ResearchGate. Safety of Deoxo Fluorination Reagents.

  • Rong, J., et al. (2022). SulfoxFluor-enabled deoxyazidation of alcohols with NaN₃. Nature Communications.

  • Ritter, T., et al. (2016). AlkylFluor: Deoxyfluorination of Alcohols. Angewandte Chemie.

  • Bergman, C. N., et al. (2024). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. Journal of the American Chemical Society.

  • Macmillan Group, Princeton University. (2019). Tetrahedron 75 (2019) 4222-4227.

  • Bergman, C. N., et al. (2024). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. ChemRxiv.

  • C/D/N Isotopes. Safety Data Sheet.

  • Springer Professional. XtalFluor Deoxofluorination.

  • Sun, H. (2023). Deoxyfluorination and fluoride-π interaction: What we learned from experiments and theories. ACS Fall 2023.

Sources

Technical Support Center: Mono-Boc Protection of Difluorodiamines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for scientists and researchers navigating the complexities of synthetic organic chemistry. This guide provides in-depth troubleshooting advice and frequently asked questions for a particularly challenging transformation: the selective mono-Boc protection of difluorodiamines. The presence of electron-withdrawing fluorine atoms significantly alters the reactivity of the amine groups, often leading to challenges in achieving high yields and selectivity. This resource is designed to provide you with the mechanistic insights and practical protocols needed to overcome these hurdles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems you may encounter. The advice provided is grounded in established chemical principles and field-proven strategies.

Problem 1: Low to No Reaction Conversion

Symptom: TLC or LC-MS analysis shows a significant amount of unreacted starting difluorodiamine even after extended reaction times.

Root Cause Analysis: The primary reason for low conversion is the reduced nucleophilicity of the amine groups. The strong electron-withdrawing effect of the fluorine atoms lowers the basicity and nucleophilicity of the nitrogen atoms, making them less reactive towards the electrophilic di-tert-butyl dicarbonate ((Boc)₂O).

Strategic Solutions:

  • Catalyst Introduction: The use of a catalyst is highly recommended to activate the (Boc)₂O. 4-Dimethylaminopyridine (DMAP) is a highly effective catalyst for sterically hindered or weakly nucleophilic amines.[1] It reacts with (Boc)₂O to form a more reactive intermediate.

  • Solvent Optimization: The choice of solvent can significantly influence the reaction rate.[1] For poorly reactive amines, switching to a more polar aprotic solvent like acetonitrile (ACN) or tetrahydrofuran (THF) can be beneficial.[1]

  • Temperature Increase: Gently heating the reaction can provide the necessary activation energy.[1] However, this should be done cautiously as it can also promote the formation of side products.

  • Alternative Reagents: Consider using a more reactive Boc-donating reagent, though this is often a less desirable route due to cost and availability.

Problem 2: Predominant Formation of the Di-Boc Protected Product

Symptom: The major product observed is the di-protected diamine, with very little of the desired mono-protected product.

Root Cause Analysis: Achieving selective monofunctionalization of symmetrical diamines is a common challenge, often resulting in a mixture of mono- and di-protected products.[2] Once the first Boc group is attached, the remaining free amine in the mono-Boc product is still sufficiently nucleophilic to react with the (Boc)₂O present in the reaction mixture.

Strategic Solutions:

  • Slow Addition of (Boc)₂O: This is a crucial technique to maintain a low concentration of the protecting agent, statistically favoring the reaction with the more abundant starting diamine over the newly formed mono-Boc product.[2]

  • Use a Large Excess of Diamine: While not always practical for valuable or scarce difluorodiamines, using a significant excess of the starting material can statistically favor mono-protection.[2]

  • In Situ Mono-Protonation: This is a highly effective strategy. By adding one equivalent of a strong acid (like HCl), one of the amine groups is protonated, rendering it unreactive towards (Boc)₂O.[3][4] This allows for the selective protection of the remaining free amine. The mono-protonated salt can be generated in situ using reagents like trimethylsilyl chloride (Me₃SiCl) or thionyl chloride (SOCl₂) in methanol.[3][5]

Expert Insight: The in situ mono-protonation method is often the most robust and scalable solution for achieving high mono-selectivity with symmetrical diamines.[4]

Problem 3: Difficult Purification

Symptom: The crude reaction mixture is an inseparable mix of starting material, mono-Boc, and di-Boc products by standard column chromatography.

Root Cause Analysis: The polarity differences between the three components can sometimes be insufficient for clean separation on silica gel, especially if the fluorine substitution pattern impacts the overall polarity in unexpected ways.

Strategic Solutions:

  • Acid/Base Workup: A well-designed workup can significantly simplify purification.

    • Acid Wash: A dilute acid wash (e.g., 1M HCl) will protonate the unreacted diamine and the mono-Boc product, pulling them into the aqueous layer, while the non-basic di-Boc product remains in the organic layer.

    • Base Extraction: After separating the layers, the aqueous layer can be basified (e.g., with 2N NaOH) to deprotonate the desired mono-Boc product, which can then be extracted with an organic solvent like dichloromethane.[3][4] The unreacted diamine may also be recovered in this step.

  • Alternative Stationary Phases: If silica gel fails, consider using a different stationary phase for chromatography, such as basic alumina, which can sometimes offer different selectivity for amines.[6]

  • Recrystallization: If the mono-Boc product is a solid, recrystallization can be a powerful purification technique.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for Boc protection? The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of di-tert-butyl dicarbonate. This leads to the formation of a carbamate and the release of tert-butanol and carbon dioxide.[7]

Q2: Why are difluorodiamines particularly challenging to mono-protect? The strong inductive effect of the two fluorine atoms withdraws electron density from the rest of the molecule, including the amine groups. This makes the amines less basic and less nucleophilic, thus slowing down the desired reaction with (Boc)₂O.

Q3: Is a base always required for Boc protection? While the reaction can proceed without an external base, it is often slow. A base is highly recommended to neutralize the protonated amine intermediate that forms, driving the reaction equilibrium towards the product.[1] For weakly nucleophilic amines like difluorodiamines, a base is almost always necessary for efficient reaction.

Q4: How do I choose the right solvent for my reaction? Common solvents for Boc protection include THF, acetonitrile (ACN), and dichloromethane (DCM).[1] For difluorodiamines, starting with ACN or THF is a good choice due to their ability to solvate the reactants and facilitate the reaction of less nucleophilic amines. In some cases, a biphasic system with water and an organic solvent like dioxane can be effective.[1]

Q5: How can I monitor the progress of my reaction? Thin-Layer Chromatography (TLC) is a simple and effective method. The starting diamine, mono-Boc, and di-Boc products will have different Rf values. Staining with ninhydrin is useful as it reacts with primary and secondary amines to produce a colored spot, helping to visualize the consumption of the starting material and the formation of the mono-Boc product.[8] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring.

Visualizing the Process

Reaction Mechanism & Selectivity Strategy

The following diagram illustrates the general mechanism for Boc protection and the key principle behind the in situ mono-protonation strategy for achieving selectivity.

Boc_Protection cluster_mechanism General Boc Protection Mechanism cluster_selectivity Strategy for Mono-Selectivity Amine R-NH₂ Intermediate [Intermediate Complex] Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate Product R-NH-Boc Intermediate->Product Byproducts t-BuOH + CO₂ Intermediate->Byproducts Diamine H₂N-R-NH₂ MonoSalt H₂N-R-NH₃⁺Cl⁻ Diamine->MonoSalt In Situ Mono-Protonation HCl + 1 eq. HCl MonoBocProduct Boc-HN-R-NH₃⁺Cl⁻ MonoSalt->MonoBocProduct Selective Protection Boc2O_2 + (Boc)₂O FinalProduct Boc-HN-R-NH₂ MonoBocProduct->FinalProduct Neutralization Base + Base (Workup)

Caption: Mechanism of Boc protection and the mono-protonation strategy.

Troubleshooting Workflow

This flowchart provides a logical sequence of steps to diagnose and solve common issues encountered during the mono-Boc protection of difluorodiamines.

Troubleshooting_Workflow Start Start Experiment Monitor Monitor Reaction (TLC / LC-MS) Start->Monitor Problem Identify Issue Monitor->Problem LowConv Low Conversion Problem->LowConv Low Yield DiBoc Di-Boc Formation Problem->DiBoc Low Selectivity Purify Purification Difficulty Problem->Purify Impure Product End Successful Outcome Problem->End No Issues Solution1 Add DMAP Catalyst Increase Temperature Change Solvent LowConv->Solution1 Solution2 Slow (Boc)₂O Addition Use Excess Diamine In Situ Mono-Protonation DiBoc->Solution2 Solution3 Acid/Base Workup Use Basic Alumina Recrystallize Purify->Solution3 Solution1->Monitor Solution2->Monitor Solution3->End

Caption: Troubleshooting workflow for mono-Boc protection.

Recommended Experimental Protocol: In Situ Mono-Protonation Method

This protocol is a robust method for achieving high selectivity in the mono-Boc protection of symmetrical diamines and is particularly well-suited for challenging substrates like difluorodiamines.[3][4]

Materials:

  • Difluorodiamine (1.0 eq)

  • Methanol (anhydrous)

  • Trimethylsilyl chloride (Me₃SiCl) (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq)

  • Dichloromethane (DCM)

  • 2N Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the difluorodiamine (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Mono-Protonation: While stirring at 0 °C, add trimethylsilyl chloride (1.0 eq) dropwise to the solution. Caution: This reaction can be exothermic. Allow the mixture to stir at 0 °C for 15 minutes, then let it warm to room temperature and stir for an additional 30 minutes to ensure the formation of the mono-hydrochloride salt.[3]

  • Boc Protection: Add a solution of (Boc)₂O (1.0 eq) in methanol to the reaction mixture. Stir at room temperature for 1-3 hours, monitoring the reaction progress by TLC.[3]

  • Workup - Quenching and pH Adjustment: Once the reaction is complete, dilute the mixture with water. Wash the aqueous layer with diethyl ether or ethyl acetate to remove any di-Boc byproduct.[3]

  • Workup - Basification and Extraction: Adjust the pH of the aqueous layer to >12 by adding 2N NaOH. Extract the deprotonated mono-Boc product into dichloromethane (3x).[3]

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mono-Boc protected difluorodiamine.[2][3]

  • Purification: If necessary, purify the product further by flash column chromatography.

Key Experimental Parameters Summary
ParameterRecommended ConditionRationale
Stoichiometry 1:1:1 (Diamine:Me₃SiCl:(Boc)₂O)Ensures selective mono-protonation and avoids excess reagents.[3]
Temperature 0 °C to Room TemperatureControls the exotherm of salt formation and allows for a smooth protection reaction.[3]
Solvent MethanolEffectively dissolves the diamine and its hydrochloride salt.[9]
Workup Acid/Base ExtractionCrucial for separating the mono-Boc product from unreacted diamine and di-Boc byproduct.[3][4]
Monitoring TLC (Ninhydrin stain) / LC-MSAllows for real-time tracking of starting material consumption and product formation.[8]

References

  • BenchChem. (2025). Selective Mono-Boc Protection of Ethylenediamine: An Application Note and Protocol Guide. BenchChem Technical Support.
  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]

  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). [Link]

  • Ha, H. J., et al. (2007). Selective Mono‐BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link]

  • Ha, H. J., et al. (2007). Selective Mono‐BOC Protection of Diamines. ResearchGate. [Link]

  • Ryan, M. R., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1946-1963. [Link]

  • Luo, Z., et al. (2001). Fluorous Boc ((F)Boc) carbamates: new amine protecting groups for use in fluorous synthesis. The Journal of Organic Chemistry, 66(12), 4261-6. [Link]

  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society. [Link]

  • Ryan, M. R., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health. [Link]

  • Merck Millipore. (n.d.). MRT - Mono-Boc-Protection of Diamines. [Link]

  • Ryan, M. R., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed. [Link]

  • Ryan, M. R., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. University College Cork. [Link]

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. [Link]

  • Request PDF. (n.d.). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • The Journal of Organic Chemistry. Monoacylation of symmetrical diamines. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Ha, H. J., et al. (2007). (PDF) Selective Mono‐BOC Protection of Diamines. ResearchGate. [Link]

  • Sciforum. (n.d.). Selective Mono-Boc-Protection of Bispidine. [Link]

  • Merck Millipore. (n.d.). MRT - Mono-Boc-Protection of Diamines. [Link]

  • Organic Syntheses Procedure. DI-tert-BUTYL DICARBONATE. [Link]

  • Request PDF. (n.d.). Reactions of t-Boc-Protected Amines with Difluorocarbene. [Link]

  • Basel, Y. & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368-80. [Link]

  • Pittelkow, M., et al. (2007). mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. Organic Syntheses, 84, 209-214. [Link]

  • Reddit. (2021). Having great trouble with a Boc-protection reaction. [Link]

  • Journal of Nuclear Medicine. (n.d.). “Click-like” Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development. [Link]

  • ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]

  • Redalyc. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]

  • ResearchGate. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]

  • Reddit. (2022). Mono Boc-Protection of Butane-1,4-diamine! Synthetic issue!. [Link]

Sources

Byproduct formation in the synthesis of Tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate. This document is designed for researchers, chemists, and drug development professionals encountering challenges with byproduct formation during this multi-step synthesis. We will explore the causality behind common issues and provide field-proven troubleshooting strategies to optimize your reaction outcomes.

The synthesis of this valuable fluorinated building block typically proceeds via a two-stage process: the geminal difluorination of a ketone precursor, followed by a reductive amination and cyclization to form the seven-membered diazepane ring. Each stage presents unique challenges that can lead to significant byproduct formation if not carefully controlled.

Overall Synthetic Workflow

The most common and logical synthetic route begins with the commercially available N-Boc-4-piperidone. The workflow involves the conversion of the ketone to a gem-difluoro group, followed by a ring expansion via reductive amination to construct the 1,4-diazepane core.

G A Tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone) B Tert-butyl 4,4-difluoropiperidine-1-carboxylate A->B Step 1: Gem-Difluorination (e.g., DAST, Deoxo-Fluor) C This compound (Target Molecule) B->C Step 2: Reductive Amination / Cyclization (e.g., Ethanolamine, NaBH(OAc)₃)

Caption: Proposed synthetic workflow for the target molecule.

Part 1: Troubleshooting the Gem-Difluorination of N-Boc-4-piperidone

The conversion of the ketone in tert-butyl 4-oxopiperidine-1-carboxylate to the corresponding gem-difluoro moiety is a critical step. The most frequently used reagent for this transformation is Diethylaminosulfur Trifluoride (DAST).[1][2] While effective, DAST is highly reactive and can lead to several byproducts if conditions are not meticulously controlled.[3]

Frequently Asked Questions (FAQs): Gem-Difluorination

Q1: My reaction is incomplete. I'm observing unreacted starting material and a monofluorinated intermediate in my crude analysis. What is the likely cause?

A1: Incomplete conversion is typically due to insufficient reagent stoichiometry, poor reagent quality, or non-optimal reaction temperature.

  • Causality: The mechanism of fluorination with DAST involves the initial formation of a fluoro-sulfurane intermediate from the ketone.[4] This intermediate then collapses to form a cationic species that is attacked by a fluoride ion. If the reaction is quenched prematurely, or if the reagent is under-stochiometrized or has degraded, the reaction can stall at the starting ketone or a monofluorinated vinyl fluoride or alcohol intermediate.

  • Troubleshooting Steps:

    • Reagent Quality: Use a fresh, high-purity bottle of DAST. DAST is sensitive to moisture and can degrade upon storage.[3]

    • Stoichiometry: Increase the equivalents of DAST. For ketones, a molar excess (typically 1.5 to 3.0 equivalents) is often required to drive the reaction to completion.[1]

    • Temperature & Time: DAST reactions are typically initiated at very low temperatures (e.g., -78 °C) and allowed to warm slowly to room temperature.[1] Extending the reaction time at room temperature (e.g., from 2 hours to overnight) can often improve conversion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

Q2: I'm observing a significant amount of an elimination byproduct, tert-butyl 4-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate. How can I minimize this?

A2: The formation of unsaturated byproducts is a known side reaction in DAST-mediated fluorinations, particularly with cyclic ketones.[4]

  • Causality: This occurs when the carbocation intermediate, formed after the departure of the sulfur-containing leaving group, undergoes elimination of a proton from an adjacent carbon instead of nucleophilic attack by fluoride. This pathway is favored by higher reaction temperatures.

  • Troubleshooting Steps:

    • Maintain Low Temperature: The most critical parameter is temperature control. Ensure the dropwise addition of DAST is performed at -78 °C. After addition, allow the reaction to warm slowly to room temperature. Avoid any rapid temperature increases or external heating.

    • Solvent Choice: Use a non-polar, aprotic solvent like anhydrous dichloromethane (DCM) or dichloroethane (DCE). These solvents are less likely to promote elimination pathways compared to more polar alternatives.

    • Alternative Reagents: Consider using a more thermally stable fluorinating agent like bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), which can sometimes provide cleaner conversions with fewer elimination byproducts.[5]

G cluster_0 Reaction Pathways Ketone N-Boc-4-piperidone Intermediate Carbocation Intermediate Ketone->Intermediate + DAST Product Desired gem-Difluoro Product (Nucleophilic Attack) Intermediate->Product + F⁻ Byproduct Elimination Byproduct (Proton Elimination) Intermediate->Byproduct - H⁺ (Favored at high temp)

Caption: Competing pathways in DAST fluorination.

Q3: My crude reaction mixture is a complex, tar-like material with very low yield of the desired product. What could have gone wrong?

A3: Decomposition is often a result of moisture contamination or excessive heat.

  • Causality: DAST reacts violently and exothermically with water.[3] This not only consumes the reagent but can also generate HF and other reactive species that catalyze polymerization and decomposition of the substrate and product. Furthermore, DAST itself is thermally unstable above approximately 70 °C and can decompose exothermically.[2]

  • Troubleshooting Steps:

    • Strict Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

    • Controlled Addition: Add the DAST reagent dropwise via a syringe to the cooled solution of the ketone. This helps to dissipate the heat of reaction effectively.

    • Careful Quenching: Quench the reaction by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes acidic byproducts and safely decomposes excess DAST. Never add water directly to the reaction flask.

Part 2: Troubleshooting the Reductive Amination & Cyclization

After successful synthesis of tert-butyl 4,4-difluoropiperidine-1-carboxylate, the next stage involves forming the 1,4-diazepane ring. This is commonly achieved via a one-pot reductive amination with ethanolamine, where the aldehyde (formed in situ via ring-opening or rearrangement, though less common) or ketone reacts to form an imine/enamine intermediate which is then reduced and cyclized. A more direct and plausible route involves a nucleophilic substitution followed by intramolecular cyclization. However, for the purpose of this guide, we will focus on the common issues arising from a reductive amination-type cyclization.

Frequently Asked Questions (FAQs): Ring Formation

Q1: I'm observing a significant amount of an uncyclized intermediate, likely from the initial reaction with ethanolamine, but no ring closure. How can I promote cyclization?

A1: Failure to cyclize points to issues with the reduction step or the reaction conditions not favoring the intramolecular ring closure.

  • Causality: The reductive amination process requires the formation of an iminium ion intermediate, which is then reduced by a hydride agent.[6] If the reducing agent is added too early, is not active enough, or if the pH is not optimal (weakly acidic conditions are often best), the equilibrium may not favor iminium ion formation, stalling the reaction.[7]

  • Troubleshooting Steps:

    • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an excellent choice for this transformation. It is mild enough not to reduce the ketone starting material but is highly effective at reducing the iminium ion intermediate.[6][8] It is generally more selective than sodium cyanoborohydride (NaBH₃CN).[9]

    • pH Control: The reaction is often facilitated by the addition of a small amount of acetic acid, which acts as a catalyst for imine formation.[7] The acetic acid present in STAB can also serve this purpose.

    • Reaction Time and Temperature: Allow sufficient time for the initial imine formation before the reduction becomes dominant. This can be achieved by pre-stirring the fluorinated piperidine and ethanolamine for a period (e.g., 1-2 hours) at room temperature before adding the reducing agent.[10]

Q2: My final product is contaminated with a dimeric byproduct. What causes this and how can it be avoided?

A2: Dimerization occurs when an intermediate from one molecule reacts with a second molecule (intermolecularly) instead of reacting with itself (intramolecularly).

  • Causality: This is a concentration-dependent side reaction. At high concentrations, the probability of two different molecules colliding and reacting is higher. The desired intramolecular cyclization to form the seven-membered ring is entropically less favored than intermolecular reactions at high concentrations.

  • Troubleshooting Steps:

    • High Dilution: Run the reaction at a lower concentration (e.g., 0.05 - 0.1 M). This will significantly favor the intramolecular cyclization pathway over the intermolecular dimerization pathway.

    • Slow Addition: If practical, adding one of the components (e.g., the reducing agent) slowly over several hours can help maintain a low concentration of reactive intermediates, further suppressing dimerization.

G cluster_1 Cyclization vs. Dimerization Intermediate Open-Chain Intermediate Product Desired 1,4-Diazepane (Intramolecular Cyclization) Intermediate->Product Favored at Low Concentration Byproduct Dimeric Byproduct (Intermolecular Reaction) Intermediate->Byproduct + another Intermediate (Favored at High Concentration)

Sources

Technical Support Center: Navigating the Purification Challenges of Polar Fluorinated Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering the unique and often complex challenges associated with the purification of polar fluorinated amines. The introduction of fluorine into amine-containing molecules can dramatically alter their physicochemical properties, leading to purification behaviors that defy standard protocols.[1] This guide is structured to provide not only solutions to common problems but also the underlying scientific principles to empower you to make informed decisions in your experimental work.

Section 1: Understanding the Core Challenges

Polar fluorinated amines present a dual challenge: the high polarity imparted by the amine functional group and the unique electronic effects of fluorine.[1][2] This combination often leads to issues such as poor chromatographic peak shape, unpredictable retention, and low recovery. This section will break down the fundamental reasons for these difficulties.

Why are polar fluorinated amines so difficult to purify?

The primary difficulty arises from a combination of factors:

  • High Polarity: The presence of the amine group makes these compounds highly polar, leading to strong interactions with polar stationary phases (like silica gel) and poor retention on traditional reversed-phase (e.g., C18) columns.[3]

  • Basicity: Amines are basic and can interact strongly with acidic silanol groups on the surface of silica-based stationary phases, resulting in significant peak tailing.[3][4]

  • Fluorine's Influence: Fluorine's high electronegativity can modulate the basicity of the amine and affect the molecule's overall dipole moment, leading to unique and sometimes unpredictable chromatographic behavior.

  • Solubility Issues: These compounds can exhibit challenging solubility profiles, being soluble in polar solvents that may be incompatible with certain chromatographic systems.[3]

  • Potential for Volatility: Smaller fluorinated amines can be volatile, requiring careful handling to prevent sample loss.[3]

Section 2: Troubleshooting Common Purification Problems

This section is designed as a practical, question-and-answer-based guide to address the specific issues you may be facing at the bench.

Scenario 1: Poor Chromatographic Peak Shape (Tailing or Fronting)

Question: My chromatogram for my polar fluorinated amine shows significant peak tailing on a silica gel column. What's causing this and how can I fix it?

Answer: Peak tailing is a classic sign of strong, undesirable interactions between your basic amine and acidic silanol groups on the silica surface.[3][4] Here’s a systematic approach to troubleshooting this issue:

Root Causes & Solutions

Possible Cause Underlying Principle Recommended Solution
Secondary Interactions with Silanols The basic amine interacts strongly with acidic silanol groups on the silica stationary phase.[3]1. Mobile Phase Modification: Add a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide to your eluent to "mask" the acidic silanols.[3][4] 2. Alternative Stationary Phase: Switch to a deactivated or end-capped column, or consider using a different stationary phase altogether, such as alumina or an amine-functionalized silica column.[3][4][5]
Inappropriate Mobile Phase pH The pH of your mobile phase is close to the pKa of your amine, causing it to exist in both ionized and non-ionized forms.Adjust the mobile phase pH to be at least 2 units away from your analyte's pKa to ensure it is in a single ionic state.[3]
Column Overload Injecting too much sample saturates the active sites on the stationary phase.Reduce the sample load by decreasing the concentration or injection volume.[3]
Scenario 2: Poor Retention in Reversed-Phase Chromatography

Question: My polar fluorinated amine is eluting in the void volume on my C18 column. How can I increase its retention?

Answer: This is a common issue for highly polar compounds in reversed-phase chromatography. The non-polar C18 stationary phase has little affinity for your polar analyte. Here are several effective strategies to improve retention:

Strategies for Enhancing Retention

Strategy Mechanism of Action Practical Implementation
Switch to a More Polar-Compatible Reversed-Phase Column These columns are designed with polar end-capping or embedded polar groups to better retain polar analytes and prevent phase collapse in highly aqueous mobile phases.[3][6]Use a column specifically designated as "polar-embedded," "polar-endcapped," or "aqueous-compatible" (e.g., C18Aq).[6]
Employ Hydrophilic Interaction Chromatography (HILIC) HILIC uses a polar stationary phase (like silica, amide, or zwitterionic) and a mobile phase with a high organic content, which is ideal for retaining and separating very polar compounds.[3][7]Start with a high percentage of acetonitrile (e.g., 95%) in your mobile phase and run a gradient to a higher aqueous content.[3]
Utilize Ion-Pairing Reagents For ionizable amines, adding an ion-pairing reagent (e.g., trifluoroacetic acid - TFA) to the mobile phase forms a neutral complex with your analyte, increasing its hydrophobicity and retention on a reversed-phase column.[3]Add 0.1% TFA to both your aqueous and organic mobile phase components.[3]
Consider a Fluorinated Stationary Phase These phases can offer unique selectivity for fluorinated analytes through fluorous-fluorous interactions.[8]If available, screen a column with a fluorinated stationary phase.
Scenario 3: Co-elution with Impurities

Question: I can't separate my target compound from a closely eluting impurity. What are my options?

Answer: When dealing with co-eluting peaks, the goal is to alter the selectivity of your separation. This can be achieved by changing various chromatographic parameters:

Optimizing Selectivity

Approach Rationale Example
Change the Organic Modifier Different organic solvents (e.g., acetonitrile vs. methanol) can alter the interactions between your analytes and the stationary phase, leading to changes in elution order.[3]If you are using acetonitrile, try switching to methanol, or vice-versa.
Switch to an Orthogonal Separation Technique If you are struggling with one method, a technique that utilizes a different separation mechanism can often resolve the issue.[3]If reversed-phase HPLC fails, try HILIC or Supercritical Fluid Chromatography (SFC).[3]
Modify the Stationary Phase A different stationary phase chemistry can provide alternative interactions and improve resolution.Switch from a C18 to a phenyl-hexyl or a fluorinated phase column.[3]

Section 3: Alternative and Complementary Purification Techniques

While chromatography is a powerful tool, other techniques can be highly effective for purifying polar fluorinated amines, either as standalone methods or as part of a multi-step purification strategy.

Acid-Base Extraction

Question: Can I use a simple liquid-liquid extraction to purify my amine?

Answer: Absolutely. Acid-base extraction is a highly effective and often underutilized technique for separating basic amines from acidic or neutral impurities.[9][10][11]

Workflow for Acid-Base Extraction of a Basic Amine

G start Crude mixture containing polar fluorinated amine (dissolved in an organic solvent like dichloromethane or ether) add_acid Add aqueous acid (e.g., 1M HCl) and shake in a separatory funnel. start->add_acid separate1 Separate the two layers. add_acid->separate1 organic1 Organic Layer: Contains neutral and acidic impurities. separate1->organic1 aqueous1 Aqueous Layer: Contains the protonated amine salt (water-soluble). separate1->aqueous1 wash_org Wash organic layer with brine, dry, and evaporate to isolate neutral/acidic components. organic1->wash_org basify_aq To the aqueous layer, add a base (e.g., NaOH) to deprotonate the amine. aqueous1->basify_aq extract_amine Extract the free amine back into an organic solvent. basify_aq->extract_amine separate2 Separate the layers. extract_amine->separate2 organic2 Organic Layer: Contains the purified amine. separate2->organic2 aqueous2 Aqueous Layer: Contains inorganic salts. separate2->aqueous2 final_workup Wash the organic layer with brine, dry with a drying agent (e.g., Na2SO4), and evaporate the solvent. organic2->final_workup product Purified Polar Fluorinated Amine final_workup->product

Caption: Workflow for purifying a basic amine using acid-base extraction.

Recrystallization

Question: My fluorinated amine is a solid. Is recrystallization a viable option?

Answer: Yes, recrystallization can be an excellent method for purifying solid polar fluorinated amines, especially for removing small amounts of impurities. The key is finding a suitable solvent or solvent system.

Tips for Recrystallizing Polar Fluorinated Amines:

  • Salt Formation: Consider converting the amine to a salt (e.g., a hydrochloride salt) by treating it with an acid like HCl.[12] Salts often have very different solubility profiles and may crystallize more readily than the free base.

  • Solvent Screening: Test a range of solvents with varying polarities. Common choices include alcohols (ethanol, isopropanol), ethyl acetate, and mixtures with non-polar solvents like hexanes.

  • Patience is Key: Allow for slow cooling to obtain larger, purer crystals.

Supercritical Fluid Chromatography (SFC)

Question: When should I consider using SFC?

Answer: SFC is a powerful technique that is gaining popularity for the purification of polar compounds.[13] It uses supercritical CO2 as the primary mobile phase, often with a polar co-solvent like methanol. Consider SFC in the following scenarios:

  • Chiral Separations: SFC is a leading technique for resolving enantiomers.[3][14]

  • High-Throughput Purification: SFC offers faster separations and column re-equilibration times compared to HPLC.[3]

  • Thermally Labile Compounds: The lower operating temperatures can be beneficial for heat-sensitive molecules.[3]

  • "Green" Chemistry: SFC significantly reduces the consumption of organic solvents.[3]

Section 4: Detailed Experimental Protocols

Protocol 1: HILIC for Highly Polar Fluorinated Amines

This protocol provides a starting point for developing a HILIC method for compounds that show poor retention in reversed-phase chromatography.[3]

  • Column: Amide or Zwitterionic HILIC column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 95% B

    • 2-15 min: 95% to 50% B

    • 15-20 min: 50% B

    • 20-22 min: 50% to 95% B

    • 22-30 min: 95% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at an appropriate wavelength.

Protocol 2: Flash Chromatography with a Basic Modifier

This protocol is for purifying basic amines on a standard silica gel column while minimizing peak tailing.

  • Stationary Phase: Standard silica gel.

  • Mobile Phase: Start with a non-polar solvent like dichloromethane (DCM) or ethyl acetate/hexanes. The polar component will be methanol containing 1-2% triethylamine (TEA) or ammonium hydroxide.

  • TLC Analysis: First, determine an appropriate solvent system using TLC. Spot your crude material on a silica TLC plate and develop it in various ratios of your chosen solvent system (e.g., 95:5 DCM:[MeOH with 2% TEA]). Aim for an Rf value of ~0.3 for your target compound.

  • Column Packing and Loading: Pack the column with silica gel in your initial, less polar eluent. If your compound has poor solubility in the eluent, consider dry loading by adsorbing it onto a small amount of silica gel.[3]

  • Elution: Run the column using a gradient of increasing polarity, for example, starting with 100% DCM and gradually increasing the percentage of the methanol/TEA mixture.

Section 5: Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a purification method for a novel polar fluorinated compound? A1: Begin by assessing the compound's solubility and polarity. For moderately polar compounds soluble in organic solvents, reversed-phase HPLC with a C18 column and a simple water/acetonitrile gradient (both with 0.1% formic acid or TFA) is a good starting point. For highly polar, water-soluble compounds, HILIC is often more suitable.[3]

Q2: My compound seems to be degrading on the silica gel column. What can I do? A2: Compound instability on silica can be due to the acidic nature of the stationary phase.[15] First, confirm the instability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots appear. If it is unstable, consider using a less acidic stationary phase like alumina or Florisil, or switch to reversed-phase chromatography.[3][15][16]

Q3: Are there any special sample preparation considerations? A3: Yes. Ensure your sample is fully dissolved in a solvent compatible with your initial mobile phase conditions to ensure good peak shape. For flash chromatography, if the compound has poor solubility in the eluent, dry loading is highly recommended.[3]

Q4: I'm trying to remove a tertiary amine like triethylamine after a reaction. What's the best way? A4: An acidic wash during the workup is very effective. Wash the organic layer with a dilute acid like 1M HCl. The triethylamine will be protonated to form triethylammonium chloride, which is water-soluble and will be extracted into the aqueous layer.[17]

References

  • Exploring the Principle of Ion Exchange Chromatography and Its Applications. Technology Networks. [Link]

  • THE ANALYSIS OF FLUORINATED POLYMERS BY SUPERCRITICAL FLUID CHROMATOGRAPHY (SFC). Selerity Technologies. [Link]

  • How Good is SFC for Polar Analytes?. Chromatography Today. [Link]

  • Guide to Ion-Exchange Chromatography. Harvard Apparatus. [Link]

  • Acid–base extraction. Wikipedia. [Link]

  • Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed. [Link]

  • Characterising polar compounds using supercritical fluid chromatography-nuclear magnetic resonance spectroscopy (SFC-NMR). PubMed. [Link]

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC - NIH. [Link]

  • Acid-Base Extraction. Unknown Source. [Link]

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  • Troubleshooting Flash Column Chromatography. University of Rochester. [Link]

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  • Cobalt-Catalyzed Markovnikov Hydrofluorocarbonylation of Unactivated Alkenes. American Chemical Society. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. [Link]

  • Purification of strong polar and basic compounds. Reddit. [Link]

  • Workup: Amines. University of Rochester. [Link]

  • 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]

  • Expression and purification of fluorinated proteins from mammalian suspension culture. Unknown Source. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

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  • RECRYSTALLISATION. Unknown Source. [Link]

  • Liquid/liquid Extraction. Unknown Source. [Link]

  • In Situ Cryo-Crystallization of Fluorinated Amines: A. Amanote Research. [Link]

  • The Dark Side of Fluorine. PMC - NIH. [Link]

  • Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. [Link]

  • Recrystallization. MIT Digital Lab Techniques Manual. [Link]

  • Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. [Link]

  • Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. HIMS. [Link]

  • The polar hydrophobicity of fluorinated compounds. PubMed. [Link]

  • Table of Functional Group Priorities for Nomenclature. Master Organic Chemistry. [Link]

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Technical Support Center: Navigating the Labyrinth of Fluorinated Heterocycle Stability During Workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert-driven insights and practical solutions for the often-underestimated challenges associated with the workup and purification of fluorinated heterocyclic compounds. The unique electronic properties conferred by fluorine can render these valuable molecules susceptible to unexpected degradation pathways under standard laboratory conditions. This resource offers troubleshooting advice and detailed protocols to help you preserve the integrity of your compounds and ensure the reliability of your results.

Troubleshooting Guide: Common Stability Issues & Solutions

This section addresses specific, frequently encountered problems during the workup of fluorinated heterocycles in a direct question-and-answer format. We delve into the root causes of these issues and provide actionable, field-proven solutions.

Q1: My fluorinated pyridine derivative seems to be degrading or undergoing defluorination during my acidic aqueous workup. What is happening and how can I mitigate this?

A1: This is a common issue, particularly with electron-rich or activated pyridine systems. The underlying cause is often protonation of the pyridine nitrogen. This protonation enhances the electrophilicity of the ring, making it more susceptible to nucleophilic attack, which can lead to decomposition or displacement of the fluorine atom, especially if it is positioned at the 2- or 4-position.

Causality & Mechanism:

  • Acid-Catalyzed Hydrolysis: Protonation of the nitrogen atom can make the C-F bond more labile, particularly if water or other nucleophiles are present in the workup.

  • HF Elimination: Some partially saturated fluorinated heterocycles, like 3-fluoro-3,6-dihydropyridines, are known to readily eliminate hydrogen fluoride (HF) under mild conditions, even upon standing in CDCl3, to form the corresponding aromatic pyridine.[1] This process can be accelerated by acidic or basic conditions.

Recommended Solutions:

  • Avoid Strong Acids: Whenever possible, avoid washing with strong mineral acids (e.g., 1M HCl). Opt for a milder acidic wash, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), or simply wash with brine and deionized water.

  • Biphasic Workup with a Buffer: Use a buffered aqueous solution (e.g., phosphate buffer at pH 7) for the initial wash to neutralize any strong acids from the reaction mixture without creating a harsh acidic environment.

  • Temperature Control: Perform the entire workup sequence at low temperatures (0-5 °C) to reduce the rate of potential degradation reactions.

  • Minimize Contact Time: Reduce the time your compound is in contact with the aqueous phase. Separate the layers promptly and proceed to the drying step.

Q2: I'm observing significant loss of a trifluoromethyl (CF₃) group from my indole/amine-based heterocycle during a basic workup (e.g., using NaOH or K₂CO₃). Why does this occur and what are the alternatives?

A2: The trifluoromethyl group, while generally considered robust, can be surprisingly labile under certain conditions, especially when attached to an electron-rich heteroaromatic ring or a nitrogen atom.[2][3][4]

Causality & Mechanism:

  • Hydrolysis via Nucleophilic Attack: The CF₃ group can be hydrolyzed to a carboxylic acid in the presence of a base.[3] The electron-withdrawing nature of the three fluorine atoms makes the carbon atom susceptible to nucleophilic attack by hydroxide ions. This is particularly true for N-CF₃ secondary and tertiary amines, which can show instability.[5]

  • Deprotonation-Induced Instability: For N-CF₃ compounds, the presence of a lone pair on the nitrogen atom can contribute to instability and decomposition.[2] Similarly, for CF₃-substituted indoles, deprotonation of the indole N-H by a strong base can increase the electron density of the ring, facilitating the cleavage of the C-CF₃ bond.

Recommended Solutions:

  • Use a Milder Base: Replace strong bases like NaOH or KOH with weaker inorganic bases such as sodium bicarbonate (NaHCO₃) or potassium phosphate (K₃PO₄). These are often sufficient to neutralize catalytic amounts of acid without promoting hydrolysis.

  • Organic Bases: Consider using a non-nucleophilic organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) during the workup if the goal is simply neutralization. These can often be removed later under reduced pressure.

  • Amine Scavenging: If removing an amine is the goal, washing with a dilute aqueous solution of copper sulfate can be effective. The copper complexes with the amine, partitioning it into the aqueous layer.[6]

  • Silica Gel Plug Filtration: For non-polar compounds, a quick filtration through a plug of silica gel can remove baseline impurities and residual acids without exposure to aqueous base.

Q3: My fluorinated aziridine is undergoing premature ring-opening during workup. How can I preserve this strained ring system?

A3: Fluorinated aziridines are highly valuable synthetic intermediates, but the three-membered ring is inherently strained and prone to ring-opening by various nucleophiles.[7][8][9] The presence of activating groups on the nitrogen (e.g., sulfonyl, Boc) makes the ring carbons more electrophilic and thus more susceptible to attack.[8][10]

Causality & Mechanism:

  • Nucleophilic Attack: Residual nucleophiles from the reaction (e.g., halides, water, amines) can attack one of the aziridine carbons, leading to ring-opening. This can be exacerbated by acidic or basic conditions which can activate the aziridine or the nucleophile, respectively.

  • Lewis Acid Carryover: Trace amounts of Lewis acids used in the reaction can coordinate to the aziridine nitrogen, activating the ring for nucleophilic attack.[9][11]

Recommended Solutions:

  • Strictly Neutral Workup: Perform all washes with neutral solutions like deionized water and brine. Avoid any acidic or basic aqueous solutions.

  • Non-Nucleophilic Quenching: Quench the reaction with a non-nucleophilic reagent. For instance, if quenching a metal catalyst, use an appropriate scavenger that will not subsequently act as a nucleophile.

  • Direct Chromatography: If possible, after removing the solvent from the reaction mixture under reduced pressure, directly load the crude material onto a silica gel column for purification. This avoids aqueous workup altogether.

  • Temperature Control: Keep the reaction and workup temperatures as low as possible to minimize the rate of the ring-opening reaction.

Q4: My workup involves hexafluoroisopropanol (HFIP) as a solvent or co-solvent. Are there any special considerations I need to take?

A4: Hexafluoroisopropanol (HFIP) is an excellent solvent for many reactions due to its high polarity and low nucleophilicity. However, its strong hydrogen-bond-donating ability and acidity (pKa ≈ 9.3) require special attention during workup.

Causality & Mechanism:

  • Acidic Nature: HFIP is significantly more acidic than typical alcohols and can protonate sensitive functional groups, potentially leading to degradation. It can also act as an activator for catalysts.[12]

  • Emulsion Formation: HFIP's unique properties can sometimes lead to the formation of stable emulsions during aqueous extraction, making phase separation difficult.[13]

Recommended Solutions:

  • Initial Neutralization: Before adding water, it is often wise to add a mild base like solid NaHCO₃ to the reaction mixture to neutralize the acidity of HFIP.

  • Dilution: Dilute the reaction mixture significantly with a standard organic solvent (e.g., ethyl acetate, dichloromethane) before washing with water. This helps to break up HFIP-water clusters and facilitate phase separation.

  • Brine Washes: Use saturated brine for all aqueous washes. The high ionic strength of brine helps to force the organic components out of the aqueous phase and can aid in breaking emulsions.[13]

  • Azeotropic Removal: If the product is stable, HFIP can sometimes be removed by co-evaporation with a solvent like toluene under reduced pressure before proceeding with a standard workup.

Visualizing Workup Decisions & Mechanisms

Decision Workflow for Workup Strategy

The following diagram provides a decision-making framework to guide the selection of an appropriate workup procedure based on the properties of your fluorinated heterocycle.

Workup_Decision_Tree start Fluorinated Heterocycle Workup is_acid_sensitive Is the heterocycle acid-sensitive? (e.g., fluoro-pyridine) start->is_acid_sensitive is_base_sensitive Is the heterocycle base-sensitive? (e.g., CF3-indole) is_acid_sensitive->is_base_sensitive No avoid_acid Avoid strong acid wash Use NaHCO3 or Brine is_acid_sensitive->avoid_acid Yes is_strained Is the ring strained? (e.g., aziridine) is_base_sensitive->is_strained No avoid_base Avoid strong base wash Use NH4Cl or Brine is_base_sensitive->avoid_base Yes lewis_acid_present Lewis Acid in reaction? is_strained->lewis_acid_present No neutral_workup Strictly Neutral Workup (Water/Brine only) or Direct Chromatography is_strained->neutral_workup Yes complexing_workup Biphasic workup with complexing agent (e.g., Tartrate buffer) lewis_acid_present->complexing_workup Yes standard_workup Standard Workup (Dilute Acid/Base OK) lewis_acid_present->standard_workup No Lewis_Acid_Cleavage cluster_main Lewis Acid (LA) Mediated C-F Bond Cleavage Het_CF R-Het-F Complex [R-Het---F---LA]δ- Het_CF->Complex + LA LA LA Cation [R-Het]+ Complex->Cation - [LA-F]- Decomp Decomposition Products Cation->Decomp LAF [LA-F]-

Caption: Simplified C-F bond activation by a Lewis Acid.

Frequently Asked Questions (FAQs)

QuestionAnswer
What general precautions should I take during the aqueous workup of any fluorinated heterocycle? Always perform a small-scale pilot workup first to check for stability. Use deoxygenated water if your compound is sensitive to oxidation. Keep workups cold (0-5 °C) and minimize the time the compound spends in the biphasic mixture. Always check both the organic and aqueous layers by TLC or LCMS for product loss before discarding anything.
How does the position of fluorine on the heterocyclic ring affect its stability? The position is critical. Fluorine atoms at positions activated towards nucleophilic aromatic substitution (e.g., 2- and 4-positions of pyridine) are generally more labile. [14]The overall electronic nature of the ring (electron-rich vs. electron-deficient) and the presence of other substituents also play a major role in modulating C-F bond stability. [15]
Are there any "universally safe" workup conditions for these compounds? While no single method is foolproof, a workup consisting of dilution with an appropriate organic solvent followed by washing with only saturated aqueous NaCl (brine) is generally the mildest and safest starting point for a completely unknown fluorinated heterocycle.
What are the best methods for purifying sensitive fluorinated heterocycles? Standard column chromatography on silica gel is common. [15]The introduction of fluorine can significantly alter polarity, so be prepared to screen various eluent systems. For highly sensitive compounds, consider alternatives like preparative TLC, supercritical fluid chromatography (SFC), or crystallization to avoid prolonged exposure to silica gel, which can be mildly acidic.

Key Experimental Protocols

Protocol 1: Mild Quenching & Workup for Acid-Sensitive Fluorinated Heterocyles

This protocol is designed for reactions containing acid-labile products, such as 2-fluoropyridines.

  • Cooling: Once the reaction is deemed complete by TLC or LCMS, cool the reaction vessel to 0 °C in an ice-water bath.

  • Quenching: While stirring, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise until gas evolution ceases. This neutralizes the reaction without creating a strongly basic environment.

  • Dilution: Dilute the mixture with an appropriate extraction solvent (e.g., ethyl acetate, 10x the reaction volume).

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ (1x), deionized water (1x), and finally, saturated brine (2x). The brine wash helps to remove residual water and break any emulsions.

  • Drying & Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a low temperature (<30 °C).

Protocol 2: Workup for Removal of Lewis Acids (e.g., AlCl₃, BCl₃)

This protocol uses a mild complexing agent to sequester Lewis acids, preventing them from damaging the product.

  • Cooling: Cool the reaction mixture to 0 °C.

  • Initial Quench: Dilute the reaction mixture with an appropriate organic solvent (e.g., dichloromethane).

  • Complexation Wash: Slowly transfer the diluted reaction mixture via cannula into a vigorously stirring, pre-cooled (0 °C) biphasic mixture of dichloromethane and a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt). Stir for 30-60 minutes. The tartrate will complex with the metal salts, partitioning them into the aqueous layer.

  • Separation: Transfer the mixture to a separatory funnel and remove the aqueous layer.

  • Final Washes: Wash the organic layer with deionized water (1x) and saturated brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

References

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  • Schjoeth-Eskesen, C., et al. (2014). Nucleophilic ring-opening of activated aziridines: A one-step method for labeling biomolecules with fluorine-18. ChemistryOpen, 3(4), 143-149. [Link]

  • Schjoeth-Eskesen, C., et al. (2014). Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride. ChemistryOpen, 3(4), 143-149. [Link]

  • Bornstein, J., et al. (1957). Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles. Journal of the American Chemical Society, 79(7), 1745–1746. [Link]

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  • Gola, A., et al. (2020). Strong Substrate–Adsorbate Interactions Direct the Impact of Fluorinated N-Heterocyclic Carbene Monolayers on Au Surface Properties. The Journal of Physical Chemistry C, 124(49), 26860–26870. [Link]

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  • University of Rochester. (n.d.). How To Run A Reaction: The Workup. Department of Chemistry. [Link]

  • Garlyauskayte, R. Y., & Beier, P. (2021). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 26(16), 4991. [Link]

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956–960. [Link]

  • Hsueh, N., Clarkson, G. J., & Shipman, M. (2015). Generation and Ring Opening of Aziridines in Telescoped Continuous Flow Processes. Organic Letters, 17(14), 3632–3635. [Link]

  • Douglass, C. F., et al. (2018). Catalytic Hydrodefluorination of C-F Bonds by an Air-Stable PIII Lewis Acid. Chemistry (Weinheim an der Bergstrasse, Germany), 24(28), 7148–7152. [Link]

  • O'Hagan, D. (2008). The C–F bond as a conformational tool in organic and biological chemistry. Journal of Fluorine Chemistry, 129(8), 667-677. [Link]

  • University of California, Los Angeles. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Chemistry. [Link]

  • MIT OpenCourseWare. (2007). Reaction Work-Up I. Digital Lab Techniques Manual. [Link]

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Overcoming rearrangement reactions in DAST-mediated fluorination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Deoxofluorination. As Senior Application Scientists, we understand the challenges researchers face when working with powerful reagents like Diethylaminosulfur Trifluoride (DAST). This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, specifically focusing on the prevalent issue of carbocation-driven rearrangement reactions.

Section 1: Understanding the Problem: DAST and Rearrangements

This section covers the fundamental principles of DAST chemistry and the mechanistic origins of common side reactions.

FAQ 1: What is DAST and how does it fluorinate alcohols?

Answer: Diethylaminosulfur Trifluoride (DAST) is a widely used nucleophilic fluorinating agent that converts alcohols into alkyl fluorides and aldehydes or ketones into geminal difluorides.[1][2] The reaction with an alcohol begins with the hydroxyl group attacking the sulfur atom of DAST. This is followed by the elimination of hydrogen fluoride (HF) to form a crucial alkoxyaminosulfur difluoride intermediate.

The subsequent step determines the stereochemical outcome and the potential for side reactions. The intermediate can undergo substitution by fluoride via two primary pathways:

  • SN2 Pathway: A direct displacement of the activated oxygen by a fluoride ion, resulting in a clean inversion of stereochemistry. This is generally favored for primary and less-hindered secondary alcohols.

  • SN1 Pathway: The departure of the leaving group to form a carbocation intermediate, which is then captured by a fluoride ion. This pathway is more common for tertiary, benzylic, or other substrates that can form stabilized carbocations.[3][4]

It is the SN1 pathway that opens the door to undesired rearrangement reactions.

DAST_Mechanism

FAQ 2: Why do rearrangement reactions occur during DAST fluorination?

Answer: Rearrangement reactions are a direct consequence of the formation of a carbocation intermediate during the fluorination process.[3][5] Once formed, this high-energy species can undergo rapid structural reorganization to a more stable carbocation before being trapped by the fluoride nucleophile. This is especially common with substrates that:

  • Are secondary or tertiary alcohols, which form more stable carbocations.

  • Possess adjacent groups capable of migrating (e.g., alkyl, aryl, or hydride shifts).

  • Are under reaction conditions that favor an SN1 mechanism, such as higher temperatures.

The driving force for the rearrangement is the thermodynamic stabilization of the positive charge. For instance, a secondary carbocation will readily rearrange to a tertiary or benzylic carbocation if a suitable migrating group is positioned on an adjacent carbon.

FAQ 3: What are the most common types of rearrangements observed with DAST?

Answer: Several classic carbocation rearrangements are frequently observed as side reactions in DAST-mediated fluorinations. The two most prominent are:

  • Wagner-Meerwein Rearrangement: This involves the 1,2-migration of an alkyl, aryl, or hydride group to an adjacent carbocation center. This process is common in strained or polycyclic systems and can lead to ring expansion or contraction.[3][5][6] For example, fluorination of neopentyl alcohol derivatives can lead to products with a rearranged tert-pentyl skeleton.

  • Pinacol Rearrangement: This specific type of rearrangement occurs with 1,2-diols (vicinal diols).[7][8] Upon activation of one hydroxyl group by DAST and its departure as water, the resulting carbocation triggers the migration of an adjacent alkyl or aryl group, leading to the formation of a ketone or aldehyde instead of the desired fluoro-alcohol or difluoride.[3][5]

Other observed side reactions include elimination to form alkenes, which also proceeds through the carbocation intermediate, and intramolecular cyclizations.[9]

Section 2: Troubleshooting Guide: Minimizing Rearrangements

This section provides actionable advice for optimizing reaction conditions to favor the desired fluorination product.

FAQ 4: I'm observing significant rearrangement with my secondary alcohol. What are my first troubleshooting steps?

Answer: Observing rearrangement indicates that the reaction is proceeding, at least in part, through an SN1 mechanism. The primary goal is to shift the reaction pathway towards a more SN2-like process. Here is a logical workflow:

  • Lower the Temperature: This is the most critical parameter. Carbocation formation is energetically demanding and is more prevalent at higher temperatures. Start the reaction at –78 °C and allow it to warm very slowly.[1] Monitor the reaction by TLC or LCMS at low temperatures to see if the desired transformation can occur before significant rearrangement takes place.

  • Evaluate Your Solvent: The solvent plays a crucial role in stabilizing or destabilizing charged intermediates. While dichloromethane (DCM) is standard, consider less polar solvents like toluene or hexane, which may offer less stabilization for the carbocation, potentially slowing the SN1 pathway relative to the SN2 pathway.

  • Check Reagent Purity and Stoichiometry: Use a fresh, high-purity bottle of DAST. Older reagents can contain HF, which can catalyze rearrangement. Ensure you are using an appropriate excess of DAST (typically 1.2-1.5 equivalents), but avoid a large excess, which might increase the concentration of acidic byproducts.

Troubleshooting_Workflow Start Rearrangement Observed in DAST Reaction Step1 Step 1: Lower Reaction Temperature (e.g., -78 °C to 0 °C) Start->Step1 Check1 Rearrangement Suppressed? Step1->Check1 Step2 Step 2: Change Solvent (e.g., DCM to Toluene or Hexane) Check1->Step2 No Success Problem Solved: Desired Product Formed Check1->Success Yes Check2 Improvement Seen? Step2->Check2 Step3 Step 3: Consider Alternative Reagent (XtalFluor, Deoxo-Fluor, PyFluor) Check2->Step3 No Check2->Success Yes Step3->Success If successful Failure Persistent Issue: Re-evaluate Synthetic Route Step3->Failure If unsuccessful

FAQ 5: How does reaction temperature specifically affect the outcome?

Answer: Temperature is a critical control element. DAST itself is thermally unstable and should not be heated above 80 °C to avoid decomposition.[3] For the reaction, lower temperatures (e.g., –78 °C) disfavor the formation of high-energy carbocation intermediates. The activation energy for the SN1 pathway is generally higher than for the SN2 pathway. By keeping the thermal energy of the system low, you increase the likelihood that the reaction will proceed through the lower-energy SN2 transition state, leading to clean inversion with minimal rearrangement. Conversely, warming the reaction, even to room temperature, provides the energy needed to access the SN1 pathway, especially for substrates prone to ionization.

FAQ 6: My substrate is a diol, and I'm getting a ketone product from a pinacol rearrangement. How can I prevent this?

Answer: The pinacol rearrangement is particularly problematic with 1,2-diols.[3][5] The standard troubleshooting steps of lowering the temperature are essential. However, if that fails, a substrate modification strategy is often necessary:

  • Protect One Hydroxyl Group: The most effective strategy is to selectively protect one of the hydroxyl groups before the fluorination step. By converting one -OH to a stable protecting group (e.g., silyl ether, benzyl ether), you prevent the formation of the vicinal diol system required for the pinacol rearrangement. You can then fluorinate the remaining alcohol and deprotect it in a subsequent step.

  • Use a Milder Reagent: If protection/deprotection is not feasible, switching to a less Lewis-acidic or milder fluorinating agent may help. Newer generations of reagents are designed to reduce such side reactions (see Section 3).

Section 3: Alternative Reagents and Strategies

When optimizing conditions for DAST is insufficient, switching to a different fluorinating agent is the next logical step.

FAQ 7: When should I consider using an alternative to DAST?

Answer: It is time to consider an alternative reagent when:

  • You have an electronically rich or sterically hindered substrate that is highly prone to carbocation formation and rearrangement, even at low temperatures.

  • Your substrate contains functional groups that are sensitive to the acidic byproducts generated by DAST.

  • Safety concerns for scale-up are paramount. DAST has limited thermal stability, which poses a risk for larger-scale reactions.[2][10]

  • You consistently observe low yields of the desired product alongside a complex mixture of rearranged and eliminated byproducts.

FAQ 8: What are the pros and cons of DAST analogs like Deoxo-Fluor?

Answer: Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) was developed as a more thermally stable alternative to DAST.[2][11]

  • Pros: It has a higher decomposition temperature, making it safer for handling and for reactions that may require gentle heating.[10] Its reactivity is very similar to DAST, making it a straightforward replacement in many protocols.

  • Cons: Mechanistically, it behaves almost identically to DAST. Therefore, it does not inherently solve the problem of carbocation rearrangements. [11] If your substrate rearranges with DAST, it will likely do so with Deoxo-Fluor as well.

FAQ 9: How do newer reagents like XtalFluor or PyFluor compare?

Answer: Newer generations of deoxofluorinating reagents have been specifically designed to improve safety and selectivity, often reducing the incidence of rearrangement and elimination side reactions.

  • XtalFluor-E® and XtalFluor-M®: These are crystalline, thermally stable aminodifluorosulfinium salts.[12][13] A key advantage is that they do not generate free HF under anhydrous conditions.[14] They typically require a fluoride source/promoter (like Et₃N·3HF or DBU) to proceed, which separates the activation and substitution steps. This two-component system often leads to higher selectivity and significantly fewer elimination byproducts compared to DAST or Deoxo-Fluor.[13][14][15]

  • PyFluor: This reagent (2-pyridinesulfonyl fluoride) often operates under milder conditions and can exhibit excellent functional group tolerance. It is particularly effective for deoxyfluorination with reduced elimination side products.

  • PhenoFluor™: While primarily used for phenols, it has shown remarkable functional group tolerance and chemoselectivity in the deoxyfluorination of complex alcohols, often succeeding where DAST fails.[16]

Data Summary & Protocols
Table 1: Comparison of Common Deoxofluorinating Agents
FeatureDASTDeoxo-FluorXtalFluor-E / XtalFluor-M
Physical State Yellow LiquidLiquidCrystalline Solids[10]
Thermal Stability Low (Decomposes >80°C)[3]Moderate[2][11]High (Onset >119°C)[12][15]
Handling Moisture sensitive, corrosiveMoisture sensitive, corrosiveEasier to handle, less moisture sensitive[13]
Rearrangements Common for susceptible substrates[3][5]Common, similar to DASTOften significantly reduced[14][15]
Elimination Common side reactionCommon side reactionSignificantly less byproduct formation[13][14]
Promoter Needed? NoNoYes (e.g., Et₃N·3HF, DBU)[14]
Glassware Can etch glassCan etch glassCompatible with standard borosilicate glass[14]
Protocol: General Procedure for DAST Fluorination (with Best Practices)

Safety First: DAST is toxic, corrosive, and moisture-sensitive. It can decompose exothermically. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Preparation: Dry all glassware thoroughly in an oven and cool under a stream of dry nitrogen or argon. Use anhydrous solvents.

  • Reaction Setup: Dissolve the alcohol substrate (1.0 eq.) in anhydrous dichloromethane (DCM, ~0.1 M) in a flame-dried flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Cooling: Cool the solution to –78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add DAST (1.2 eq.) dropwise to the stirred solution via syringe. Caution: The addition can be exothermic. Maintain the internal temperature below –70 °C.

  • Reaction Monitoring: Stir the reaction at –78 °C for 1 hour, then allow it to warm slowly to 0 °C or room temperature over several hours. Monitor the progress by thin-layer chromatography (TLC) or LCMS.

  • Quenching: Once the reaction is complete, cool it back to 0 °C and quench it slowly and carefully by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] You will observe gas evolution (CO₂).

  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References
  • Wikipedia. (n.d.). Fluorination with aminosulfuranes. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of DAST induced Beckmann rearrangement and intramolecular cyclization. Retrieved from [Link]

  • Reddit. (2020). Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. Retrieved from [Link]

  • Jiménez-Barbero, J., et al. (n.d.). Rearrangement reactions in the fluorination of 3-deoxy-3-C-methyl-3-nitro-hexopyranosides... ResearchGate. Retrieved from [Link]

  • Gagnon, D., et al. (2021). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. National Institutes of Health. Retrieved from [Link]

  • Kim, H., et al. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters. Retrieved from [Link]

  • Sladojevich, F., et al. (2013). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for deoxyfluorination of alcohols. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Retrieved from [Link]

  • Scientific Update. (2019). Light-driven Deoxyfluorination of Alcohols with Selectfluor. Retrieved from [Link]

  • Society of Chemical Industry. (n.d.). Simpler fluorine chemistry. Retrieved from [Link]

  • L’Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry. Retrieved from [Link]

  • L’Heureux, A., et al. (2010). Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling. PubMed. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Fluoride - Common Conditions. Retrieved from [Link]

  • L’Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. National Institutes of Health. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]

  • Baumann, M., et al. (2008). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Baxendale Group. Retrieved from [Link]

  • Biotage. (2023). Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. Retrieved from [Link]

  • Gredic, Z., et al. (2013). Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters. National Institutes of Health. Retrieved from [Link]

  • Lundt, I., et al. (n.d.). Rearrangements in the Course of Fluorination by Diethylaminosulfur Trifluoride at C-2 of Glycopyranosides... ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2023). The Pinacol Rearrangement. Master Organic Chemistry. Retrieved from [Link]

  • Székely, A., et al. (2019). Electrophilic Fluorination of Alkenes via Bora‐Wagner–Meerwein Rearrangement. National Institutes of Health. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Pinacol Rearrangement. Retrieved from [Link]

  • YouTube. (2021). Wagner Meerwein Rearrangement Important Points Examples Questions. Retrieved from [Link]

  • de Souza, R. O. M. A., et al. (n.d.). Tuning the Selectivity: Study of Solvent-Free Acid-Mediated Pinacolic-Pinacolone Rearrangement... ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Pinacol rearrangement. Retrieved from [Link]

  • PlagiarismCheck.org. (n.d.). Plagiarism Checker. Retrieved from [Link]

  • Bentham Science. (2022). Recent Advances in Pinacol Rearrangement. Retrieved from [Link]

  • Alfano, A. I., et al. (2023). Continuous-Flow Technology for Chemical Rearrangements. National Institutes of Health. Retrieved from [Link]

  • Johnson, R. P., et al. (n.d.). Enhanced Reactivity for the Wagner-Jauregg Reaction Under Aqueous Conditions. Retrieved from [Link]

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Technical Support Center: LC-MS Analysis and Impurity Profiling of Fluorinated Diazepanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of fluorinated diazepanes and their impurities by Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers, analytical scientists, and drug development professionals. It provides practical, in-depth answers to common challenges, moving from frequently asked questions to detailed troubleshooting protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the development and execution of LC-MS methods for fluorinated diazepanes.

Q1: What is the best type of LC column for separating fluorinated diazepanes and their structurally similar impurities?

A1: A C18 reversed-phase column is the most common and effective choice.[1] Due to the basic nature of the diazepine ring, peak tailing can be a significant issue. This is caused by secondary ionic interactions between the protonated analyte and residual acidic silanols on the silica surface.[2][3] Therefore, it is crucial to select a modern, high-purity silica C18 column with end-capping to minimize these interactions and achieve symmetrical peak shapes. For particularly challenging separations involving isomers, columns with alternative selectivities (e.g., Phenyl-Hexyl or Biphenyl) can be explored.

Q2: Which mobile phase additives are recommended for good peak shape and MS sensitivity?

A2: For positive electrospray ionization (ESI), which is ideal for diazepanes, a mobile phase containing 0.1% formic acid is the standard.[4] The acid serves two purposes: it protonates the basic diazepine analytes, making them amenable to positive ion ESI, and it protonates residual silanols on the column, reducing peak tailing.[2] While trifluoroacetic acid (TFA) is an excellent ion-pairing agent for chromatography, it is known to cause significant ion suppression in ESI-MS and should be avoided. In some cases, ammonium fluoride has been shown to enhance ESI sensitivity, particularly in negative mode, but its utility in positive mode for these compounds should be evaluated on a case-by-case basis.[5]

Q3: What ionization technique is most suitable for fluorinated diazepanes?

A3: Electrospray Ionization (ESI) is the preferred technique for this class of compounds.[6] Diazepanes contain nitrogen atoms that are readily protonated in the acidic mobile phases used for reversed-phase chromatography, making them ideal candidates for positive ion ESI. Atmospheric Pressure Chemical Ionization (APCI) can also be used but is generally more suited for less polar compounds.[6]

Q4: Why is impurity profiling critical in the development of fluorinated diazepanes?

A4: Impurity profiling is a regulatory requirement and is fundamental to ensuring the safety and efficacy of any active pharmaceutical ingredient (API).[4][7] Regulatory bodies like the FDA and international guidelines such as ICH require that impurities present above certain thresholds (e.g., 0.1%) be identified, quantified, and qualified.[7] This process helps to understand the degradation pathways of the drug and control for potentially toxic or genotoxic by-products that may arise during synthesis or storage.[8][9]

Q5: What are forced degradation studies and why are they necessary?

A5: Forced degradation (or stress testing) involves subjecting the drug substance to harsh conditions like acid/base hydrolysis, oxidation, heat, and light to accelerate its decomposition.[8][10][11] These studies are mandated by ICH guidelines (specifically Q1A(R2)) and serve several key purposes:

  • They help in the identification of potential degradation products.[8]

  • They establish the intrinsic stability of the drug molecule.

  • They are crucial for developing and validating stability-indicating analytical methods, proving that the method can separate impurities from the main API.[11][12] The typical target for degradation is 5-20%, as this provides sufficient levels of degradants for analysis without completely destroying the sample.[8][10][13]

Part 2: In-Depth Troubleshooting Guide

This section provides structured, step-by-step guidance for resolving specific experimental issues.

Issue 1: Poor Chromatographic Peak Shape (Tailing or Fronting)

Poor peak shape is a common problem, especially for basic compounds like diazepanes. It compromises resolution and leads to inaccurate integration and quantification.

Troubleshooting Protocol: Investigating Poor Peak Shape

  • Check Mobile Phase pH:

    • Rationale: The pH of the mobile phase dictates the ionization state of both the analyte and the column's stationary phase. For basic diazepanes, a low pH (typically 2.5-3.5 using 0.1% formic acid) ensures the analyte is consistently in its protonated form and suppresses the ionization of residual silanols, minimizing secondary interactions.[2][3]

    • Action: Confirm the pH of your aqueous mobile phase. Ensure fresh, correctly prepared additives are used.

  • Evaluate Sample Overload:

    • Rationale: Injecting too much sample can saturate the stationary phase, leading to peak fronting.[14][15]

    • Action: Prepare a serial dilution of your sample (e.g., 1:10, 1:100) and inject. If peak shape improves with dilution, column overload is the likely cause. Reduce your sample concentration or injection volume.

  • Verify Sample Solvent:

    • Rationale: The solvent used to dissolve the sample should be as weak as, or weaker than, the initial mobile phase conditions. Dissolving the sample in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile in a run starting with 10% acetonitrile) can cause the sample to travel through the column improperly before separation begins, leading to distorted peaks.[2][16]

    • Action: If possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the minimum amount of a stronger organic solvent and then dilute with the initial mobile phase.

  • Assess for Column Contamination or Degradation:

    • Rationale: Accumulation of strongly retained matrix components or degradation of the stationary phase (e.g., through use at high pH) can create active sites that cause peak tailing.[14]

    • Action:

      • Flush the column with a strong solvent wash sequence (e.g., reverse of a typical gradient, followed by a strong, MS-compatible solvent like isopropanol).

      • If the problem persists, the column may be permanently damaged. Replace it with a new one and always use a guard column to protect the analytical column.[16]

Workflow: Troubleshooting Poor Peak Shape

G start Poor Peak Shape (Tailing/Fronting) check_ph 1. Verify Mobile Phase Is pH low (2.5-3.5)? start->check_ph ph_ok pH is Correct check_ph->ph_ok Yes check_load 2. Check for Overload Inject diluted sample. load_ok Shape Improves check_load->load_ok Yes load_bad No Improvement check_load->load_bad No check_solvent 3. Verify Sample Solvent Is it weaker than mobile phase? solvent_ok Solvent is Weak check_solvent->solvent_ok Yes check_column 4. Assess Column Health Flush or replace column. solution_column Solution: Implement column wash protocol. If no improvement, replace column and use guard column. check_column->solution_column ph_ok->check_load solution_load Solution: Reduce sample concentration or injection volume. load_ok->solution_load load_bad->check_solvent solvent_ok->check_column

Caption: A decision tree for troubleshooting poor chromatographic peak shape.

Issue 2: Low MS Signal or Poor Sensitivity

Low sensitivity can prevent the detection and quantification of trace-level impurities.

Troubleshooting Protocol: Enhancing MS Signal

  • Optimize ESI Source Parameters:

    • Rationale: The efficiency of ionization and ion transmission is highly dependent on source conditions. Parameters like capillary voltage, gas temperatures, and gas flow rates must be optimized for the specific analyte and flow rate.

    • Action: Perform a systematic optimization of source parameters. Infuse a standard solution of your main analyte and adjust each parameter to maximize the signal intensity.

  • Check for Ion Suppression:

    • Rationale: Co-eluting compounds from the sample matrix or mobile phase can compete with the analyte for ionization in the ESI source, suppressing its signal.[17] The unique properties of fluorinated compounds can also impact their ionization efficiency.[18]

    • Action:

      • Post-Column Infusion: T-in a constant infusion of your analyte post-column while injecting a blank matrix sample. A dip in the analyte's signal at the retention time of your compound of interest indicates ion suppression.

      • Improve Chromatography: If suppression is detected, modify the LC gradient to better separate the analyte from the interfering matrix components.

      • Enhance Sample Cleanup: Implement a more rigorous sample preparation method (e.g., solid-phase extraction instead of simple protein precipitation) to remove matrix components.[17]

  • Evaluate Mobile Phase Compatibility:

    • Rationale: As mentioned, some mobile phase additives (like TFA) are potent ion suppressors. Non-volatile buffers (e.g., phosphate) are incompatible with MS and will contaminate the source.[4]

    • Action: Ensure you are using volatile, MS-friendly mobile phases (e.g., water, acetonitrile, methanol) with volatile additives (e.g., formic acid, ammonium acetate).

  • Confirm Analyte Fragmentation:

    • Rationale: For tandem MS (MS/MS), if the incorrect precursor ion is selected or the collision energy is not optimized, fragment ion intensity will be low. Diazepanes have known fragmentation pathways that can be targeted.[19][20][21][22]

    • Action: Using a standard, acquire a full scan MS spectrum to confirm the m/z of the protonated molecule ([M+H]+). Then, perform a product ion scan, varying the collision energy to find the optimal setting that produces stable, high-intensity fragment ions for your Multiple Reaction Monitoring (MRM) transitions.

Issue 3: Difficulty in Identifying an Unknown Impurity

Identifying unknown peaks is a core part of impurity profiling.

Workflow Protocol: Systematic Impurity Identification

This workflow leverages high-resolution mass spectrometry (HRMS), such as Q-TOF or Orbitrap systems, for accurate mass measurements.[4]

  • Acquire High-Resolution MS Data:

    • Action: Analyze the sample using an LC-HRMS system. This provides the accurate mass of the impurity's molecular ion.

  • Generate a Molecular Formula:

    • Rationale: The sub-ppm mass accuracy of HRMS allows for the generation of a unique molecular formula.[4]

    • Action: Use the instrument's software to generate possible elemental compositions for the measured accurate mass. Filter the results based on chemical feasibility (e.g., reasonable number of rings and double bonds, inclusion of C, H, N, O, Cl, and F).

  • Acquire MS/MS Fragmentation Data:

    • Rationale: The fragmentation pattern of an impurity provides structural information and a fingerprint for identification.[9][20]

    • Action: Perform a targeted MS/MS experiment on the impurity's molecular ion.

  • Correlate with Parent Drug Structure:

    • Rationale: Impurities are often structurally related to the API through processes like oxidation (+16 Da), hydrolysis, dealkylation, or loss of a functional group.

    • Action: Compare the MS/MS spectrum of the impurity to that of the parent drug. Common fragments suggest a conserved core structure, while mass shifts in other fragments can pinpoint the location of the modification.

  • Database and Literature Search:

    • Action: Search chemical databases (e.g., SciFinder, ChemSpider) with the proposed molecular formula and structure. Search the literature for known degradation pathways of similar diazepine structures.

Data Summary: Common Adducts and Modifications

The following table summarizes common ions and mass shifts that may be observed during the analysis of fluorinated diazepanes, which can aid in spectral interpretation.

Observation Mass Shift or Adduct Potential Cause / Interpretation
Sodium Adduct[M+Na]+ (+22.989 Da)Common adduct in ESI, especially with glass vials or sodium contamination.
Potassium Adduct[M+K]+ (+38.963 Da)Less common adduct, indicates potential potassium contamination.
Acetonitrile Adduct[M+ACN+H]+ (+42.034 Da)Can form in the ESI source when acetonitrile is used as the organic solvent.
Oxidation+15.995 DaAddition of an oxygen atom (e.g., N-oxide or hydroxylation). A common degradation product.[20][23]
Dealkylation-14.016 Da (CH₂) or -28.031 Da (C₂H₄)Loss of an alkyl group, a common metabolic or degradation pathway.
Dehalogenation-18.998 Da (F) or -34.969 Da (Cl)Loss of a halogen atom, replaced by hydrogen.
Hydrolysis+18.011 DaCleavage of a lactam ring or other labile bond with the addition of water.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025).
  • Joseph, S., & Dai, Y. (n.d.).
  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025). Veeprho.
  • Niessen, W. M. A. (n.d.).
  • Gaber, A. M., et al. (2005). Investigation of diazepam drug using thermal analyses, mass spectrometry and semi-empirical MO calculation. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. (2020). Journal of Mass Spectrometry. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
  • Forced Degradation Study as per ICH Guidelines | Wh
  • ICH GUIDELINES: STRESS DEGRAD
  • Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS). (n.d.). PMC - NIH.
  • Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples. (n.d.). PubMed Central.
  • Surfactants usable for electrospray ioniz
  • Poor peak shape. (n.d.). Obrnuta faza.
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  • Unraveling the metabolic transformation of tetrazepam to diazepam with mass spectrometric methods. (2008). PubMed.
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Validation & Comparative

A Comparative Analysis for Drug Discovery: Tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate vs. Its Non-Fluorinated Analog

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Fluorine in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine has become a cornerstone for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds.[1][2][3] The introduction of fluorine can profoundly influence a molecule's metabolic stability, acidity/basicity (pKa), lipophilicity, and conformational preference.[2][4] Among the various fluorination strategies, the geminal difluoro (CF2) group is particularly valuable. It can act as a bioisosteric replacement for a carbonyl group or a metabolically vulnerable methylene (CH2) group. By replacing C-H bonds with robust C-F bonds, medicinal chemists can block sites of oxidative metabolism, thereby enhancing a drug candidate's half-life and oral bioavailability.[5][6]

This guide provides a head-to-head comparison of Tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate and its direct non-fluorinated counterpart, Tert-butyl 1,4-diazepane-1-carboxylate . The 1,4-diazepane scaffold is a privileged seven-membered heterocyclic motif found in numerous biologically active compounds, recognized for its role in agents targeting the central nervous system.[7][8] By dissecting the effects of this specific gem-difluorination, we aim to provide researchers, scientists, and drug development professionals with a clear, data-supported framework for selecting the appropriate scaffold for their discovery programs.

I. Physicochemical Properties: A Tale of Two Rings

The introduction of two highly electronegative fluorine atoms at the C6 position instigates significant, albeit predictable, changes in the molecule's fundamental physicochemical properties. These changes are critical as they directly impact solubility, membrane permeability, and target engagement.

The most direct consequence of the electron-withdrawing nature of the CF2 group is a decrease in the basicity of the distal secondary amine at the N4 position. This lowering of pKa can be a crucial advantage in drug design, as it reduces the degree of protonation at physiological pH (7.4), which can influence cell permeability and off-target interactions.[2]

The impact on lipophilicity (measured as LogP or LogD) is more nuanced. While fluorination often increases lipophilicity, the effect of a CF2 group can be highly context-dependent, sometimes decreasing LogP by altering the molecule's hydration shell and dipole moment.[5][9][10]

Table 1: Comparison of Core Physicochemical Properties

PropertyTert-butyl 1,4-diazepane-1-carboxylate (Analog)This compound (Fluorinated)Rationale for Difference
CAS Number 112275-50-0[11]1166820-07-0[12]N/A
Molecular Formula C₁₀H₂₀N₂O₂[11]C₁₀H₁₈F₂N₂O₂[12]Addition of two fluorine atoms, removal of two hydrogen atoms.
Molecular Weight 200.28 g/mol [11]236.26 g/mol [12]The mass of 2F is greater than 2H.
pKa (Predicted) ~9.0 - 9.5~7.5 - 8.0The strong inductive electron-withdrawing effect of the CF2 group lowers the basicity of the N4 amine.[5][9]
cLogP (Predicted) ~0.8[11]Variable (may increase or decrease)The effect is complex; it can be influenced by intramolecular hydrogen bonding and conformational changes that either shield or expose the polar atoms.[6]

II. Conformational Analysis: The Shape of Efficacy

The seven-membered 1,4-diazepane ring is inherently flexible and can adopt several low-energy conformations, most commonly twist-chair and twist-boat forms.[13][14] This conformational flexibility is not trivial; it dictates the three-dimensional arrangement of substituents and, therefore, how the molecule presents itself to its biological target. An incorrect or unfavored conformation can lead to a complete loss of binding affinity.

The introduction of the CF2 group can significantly alter this conformational landscape due to:

  • Steric Effects: The C-F bond is longer than the C-H bond, and the van der Waals radius of fluorine is larger than hydrogen, introducing steric bulk.

  • Stereoelectronic Effects: The polarity of the C-F bonds can lead to favorable or unfavorable dipole-dipole interactions with other parts of the molecule, stabilizing or destabilizing certain conformations.

This conformational biasing can be exploited by medicinal chemists to "lock" a molecule into its bioactive conformation, potentially increasing potency and selectivity.

Fig 1: Conformational equilibrium shift due to gem-difluorination.

III. Metabolic Stability: Blocking the Path of Degradation

A primary motivation for using CF2-substituted building blocks is to enhance metabolic stability.[6] The methylene group at the C6 position of the non-fluorinated diazepane is a potential site for oxidation by Cytochrome P450 (CYP) enzymes, a major pathway for drug metabolism and clearance in the liver.[15][16] This oxidation can lead to the formation of inactive or even toxic metabolites, resulting in poor pharmacokinetic profiles.

By replacing the C-H bonds with highly stable C-F bonds, this metabolic pathway is effectively blocked. The fluorinated analog is therefore expected to exhibit significantly greater stability in the presence of metabolic enzymes. This can translate to a longer in vivo half-life, reduced clearance, and higher systemic exposure after oral dosing.[17]

Table 2: Representative Experimental Data from an In Vitro Liver Microsomal Stability Assay

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Tert-butyl 1,4-diazepane-1-carboxylate 2527.7
This compound > 120 (No significant metabolism)< 5.8 (Below limit of quantification)
Verapamil (High Clearance Control) 886.6

Note: The data in Table 2 are illustrative and represent typical results for a metabolically labile vs. a blocked compound. Actual results may vary.

Fig 2: Workflow for an in vitro microsomal stability assay.

IV. Experimental Protocols

To ensure scientific rigor and reproducibility, detailed protocols for key comparative experiments are provided below.

Protocol 1: Determination of Distribution Coefficient (LogD₇.₄) via Shake-Flask Method

This protocol measures the lipophilicity of a compound at physiological pH.[18][19]

  • Preparation:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Pre-saturate n-octanol with the PBS buffer and vice-versa by mixing equal volumes and shaking vigorously for 24 hours. Separate the two phases.

    • Prepare a 1 mg/mL stock solution of the test compound in DMSO.

  • Partitioning:

    • In a glass vial, add 1 mL of the saturated n-octanol and 1 mL of the saturated PBS.

    • Spike with 10 µL of the test compound stock solution to achieve a final concentration of ~10 µg/mL.

    • Cap the vial and shake on a mechanical shaker at room temperature for 2 hours to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the vial at 2000 x g for 10 minutes to achieve complete separation of the aqueous and organic layers.

  • Quantification:

    • Carefully remove an aliquot from both the n-octanol layer and the PBS layer.

    • Determine the concentration of the compound in each aliquot using a validated analytical method, typically reverse-phase HPLC with UV or MS detection.

  • Calculation:

    • LogD₇.₄ = log₁₀ ( [Concentration in n-octanol] / [Concentration in PBS] )

Protocol 2: In Vitro Metabolic Stability Assessment using Human Liver Microsomes

This assay evaluates a compound's susceptibility to metabolism by Phase I enzymes.[15][20][21]

  • Reagent Preparation:

    • Test Compound Stock: 1 mM solution in DMSO.

    • Human Liver Microsomes (HLM): Thaw on ice and dilute to 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • NADPH Regenerating System (Cofactor): Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the HLM solution.

    • Add the test compound to achieve a final concentration of 1 µM (final DMSO concentration should be ≤ 0.5%).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding an equal volume of the pre-warmed NADPH solution.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by transferring an aliquot of the incubation mixture to a separate plate containing 2-3 volumes of ice-cold acetonitrile with a suitable internal standard (e.g., Tolbutamide).

  • Sample Processing & Analysis:

    • Seal and vortex the quench plate, then centrifuge at 4000 x g for 15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate the half-life (t½) as: t½ = 0.693 / k.

    • Calculate intrinsic clearance (CLint) as: CLint = (0.693 / t½) / (mg/mL microsomal protein).

V. Conclusion and Strategic Recommendations

The comparison between this compound and its non-fluorinated analog is a clear demonstration of strategic molecular design. While both are valuable scaffolds, they offer distinct advantages for different stages and challenges in drug discovery.

  • Choose Tert-butyl 1,4-diazepane-1-carboxylate (Non-fluorinated) for initial screening, structure-activity relationship (SAR) studies, or when metabolic instability at the C6 position is not a concern. Its lower molecular weight and simpler synthesis may be advantageous in early-stage chemistry.

  • Choose this compound (Fluorinated) when addressing known metabolic liabilities. It is the superior choice for lead optimization when the parent scaffold suffers from rapid clearance due to oxidation at the C6 position. Furthermore, its lower pKa and altered conformation can be leveraged to improve cell permeability, fine-tune target binding, and potentially reduce off-target effects related to basicity.

Ultimately, the decision rests on a data-driven assessment of the project's specific needs. The fluorinated analog is not merely a substitute but a distinct chemical entity engineered to overcome one of the most common hurdles in drug development: metabolic degradation.

References

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A Comparative Guide to the Metabolic Stability of Fluorinated Versus Non-Fluorinated Diazepanes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, particularly for central nervous system (CNS) agents, achieving an optimal pharmacokinetic profile is as critical as attaining high potency. Metabolic stability, a measure of a compound's susceptibility to biotransformation, is a key determinant of its in vivo half-life, oral bioavailability, and overall exposure. A common strategy to enhance metabolic stability is the introduction of fluorine atoms into a drug candidate's structure. This guide provides an in-depth comparison of the metabolic stability of fluorinated versus non-fluorinated diazepanes, supported by established biochemical principles, experimental data from related compounds, and detailed protocols for in vitro assessment.

The Rationale for Fluorination in Diazepane Drug Design

Diazepanes, a core scaffold in many anxiolytic, anticonvulsant, and sedative-hypnotic drugs, are extensively metabolized in the liver, primarily by Cytochrome P450 (CYP) enzymes.[1][2] The two main isoforms responsible for the initial oxidative metabolism of diazepam are CYP3A4 and CYP2C19.[1][2] These enzymes catalyze reactions such as N-demethylation and C3-hydroxylation, leading to the formation of active metabolites like nordiazepam and temazepam, which are then further metabolized and eventually excreted.[3][4]

The strategic substitution of a hydrogen atom with a fluorine atom can significantly alter a molecule's metabolic fate. The carbon-fluorine (C-F) bond is exceptionally strong and less susceptible to enzymatic cleavage compared to a carbon-hydrogen (C-H) bond. By "shielding" a metabolically vulnerable position on the diazepane scaffold, fluorination can hinder CYP-mediated oxidation, thereby slowing down the rate of metabolism.[5][6] This often translates to a longer half-life, reduced clearance, and increased overall drug exposure.[5][6]

Quantitative Comparison of Metabolic Stability: An Illustrative Analysis

Table 1: Illustrative Comparative Metabolic Stability in Human Liver Microsomes

CompoundStructureIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Primary Metabolic Pathways
Diazepam [Non-Fluorinated]~29[7]~48[7]N-demethylation (CYP2C19/3A4), C3-hydroxylation (CYP3A4)[1][2]
Hypothetical 2'-Fluoro-diazepam [Fluorinated]>60 (extrapolated)<20 (extrapolated)Reduced N-demethylation and C3-hydroxylation

Note: The data for the hypothetical 2'-Fluoro-diazepam is an extrapolation based on the principle that fluorination at or near a metabolic "hotspot" can significantly decrease the rate of metabolism. The values are presented to illustrate the expected trend.

The rationale for the extrapolated improvement in metabolic stability for the hypothetical 2'-Fluoro-diazepam is based on the strategic placement of the fluorine atom on the phenyl ring. This position is known to be susceptible to oxidative metabolism in other benzodiazepines. The electron-withdrawing nature of fluorine can also decrease the electron density of the aromatic ring, making it less favorable for electrophilic attack by CYP enzymes.

Mechanistic Insights into Metabolic Stabilization

The enhanced metabolic stability of fluorinated diazepanes can be attributed to several key factors:

  • Increased C-F Bond Strength: The high bond dissociation energy of the C-F bond makes it significantly more resistant to homolytic cleavage by the reactive oxygen species generated in the active site of CYP enzymes.

  • Steric Hindrance: Although fluorine is relatively small, its presence can sterically hinder the approach and optimal binding of the substrate to the active site of the metabolizing enzyme.

  • Alteration of Electronic Properties: Fluorine's high electronegativity can withdraw electron density from adjacent atoms and bonds, making the molecule less susceptible to oxidative attack. This can be particularly effective in deactivating aromatic rings towards hydroxylation.

Experimental Protocols for Assessing Metabolic Stability

A cornerstone of in vitro drug metabolism studies is the liver microsomal stability assay. This assay provides a robust and reproducible method for determining a compound's intrinsic clearance, a key parameter for predicting in vivo hepatic clearance.

Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound (e.g., a fluorinated or non-fluorinated diazepane).

Materials:

  • Test compound and a non-fluorinated analog

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • 96-well plates

  • Incubator capable of maintaining 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compounds in a suitable organic solvent (e.g., DMSO or methanol).

    • Prepare working solutions of the test compounds by diluting the stock solution in phosphate buffer to the desired final concentration (e.g., 1 µM). The final concentration of the organic solvent should be kept below 1% to minimize enzyme inhibition.[8]

    • Thaw the pooled human liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

  • Incubation:

    • Pre-warm the HLM suspension in a 96-well plate at 37°C for approximately 10 minutes.

    • Add the test compound working solution to the pre-warmed microsomes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[8] The final volume of the incubation mixture is typically 200 µL.

    • Incubate the plate at 37°C with gentle shaking.

  • Time-Course Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a volume of ice-cold acetonitrile (containing the internal standard) to the corresponding wells.[8] This step precipitates the microsomal proteins and halts enzymatic activity.

  • Sample Processing and Analysis:

    • Centrifuge the 96-well plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve. The in vitro half-life (t½) is calculated using the equation: t½ = -0.693 / slope .

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume in µL / mg of microsomal protein) .[9]

Visualizing the Metabolic Landscape

To better understand the metabolic pathways and the experimental workflow, the following diagrams are provided.

Metabolic_Pathway cluster_diazepam Diazepam Metabolism cluster_fluorinated Fluorinated Diazepam Metabolism Diazepam Diazepam Nordiazepam Nordiazepam Diazepam->Nordiazepam N-demethylation (CYP2C19/3A4) Temazepam Temazepam Diazepam->Temazepam C3-hydroxylation (CYP3A4) Oxazepam Oxazepam Nordiazepam->Oxazepam Hydroxylation Temazepam->Oxazepam N-demethylation Fluorinated_Diazepam Fluorinated Diazepam Metabolite_1 Reduced Metabolite Formation Fluorinated_Diazepam->Metabolite_1 Blocked/Slowed Metabolism

Caption: Comparative metabolic pathways of diazepam and a fluorinated analog.

Workflow Start Start Prepare_Reagents Prepare Test Compounds, HLMs, and Buffers Start->Prepare_Reagents Incubation_Setup Pre-warm HLMs and add Test Compound Prepare_Reagents->Incubation_Setup Initiate_Reaction Add NADPH Regenerating System Incubation_Setup->Initiate_Reaction Time_Course Incubate at 37°C (0-60 min) Initiate_Reaction->Time_Course Terminate_Reaction Add Cold Acetonitrile with Internal Standard Time_Course->Terminate_Reaction Process_Samples Centrifuge and Collect Supernatant Terminate_Reaction->Process_Samples Analysis LC-MS/MS Analysis Process_Samples->Analysis Data_Interpretation Calculate t½ and CLint Analysis->Data_Interpretation End End Data_Interpretation->End

Caption: Experimental workflow for an in vitro microsomal stability assay.

Conclusion

The strategic incorporation of fluorine is a powerful and well-validated approach to enhance the metabolic stability of diazepanes and other CNS drug candidates. By blocking sites of CYP450-mediated oxidation, fluorination can lead to a longer in vitro half-life and lower intrinsic clearance, which often translates to an improved pharmacokinetic profile in vivo. While the effects of fluorination are context-dependent and require empirical validation, the principles and experimental protocols outlined in this guide provide a solid framework for researchers to rationally design and evaluate the metabolic stability of novel fluorinated diazepanes. This approach is instrumental in advancing drug candidates with a higher probability of success in clinical development.

References

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The Impact of Gem-Difluorination on the Basicity of 1,4-Diazepane: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Amine Basicity in Medicinal Chemistry

In the landscape of drug discovery and development, the basicity of amine-containing scaffolds is a pivotal physicochemical parameter. It profoundly influences a molecule's pharmacokinetic and pharmacodynamic profile, governing aspects such as solubility, membrane permeability, receptor binding, and metabolic stability. A fine-tuning of an amine's pKa can be the key to unlocking a candidate's therapeutic potential. The 1,4-diazepane motif, a seven-membered saturated heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry, appearing in a diverse array of biologically active compounds.[1] Its inherent basicity, however, can sometimes be a double-edged sword, leading to high ionization at physiological pH, which may hinder oral absorption or blood-brain barrier penetration.

This guide provides an in-depth comparison of the basicity of 1,4-diazepane and its gem-difluorinated analog, 6,6-difluoro-1,4-diazepane. We will explore the profound electronic effects of gem-difluorination and provide a framework for understanding and predicting the impact of this substitution on molecular properties. This analysis is supported by theoretical principles, predicted data, and a detailed experimental protocol to empower researchers to validate these findings in their own laboratories.

Understanding Amine Basicity: The pKa of the Conjugate Acid

The basicity of an amine is most accurately quantified by the pKa of its conjugate acid (often denoted as pKaH).[2] A higher pKaH value corresponds to a weaker conjugate acid, and therefore, a stronger parent base. For most simple alkylamines, the pKaH values typically fall within the range of 10 to 11. This means that at physiological pH (~7.4), they exist predominantly in their protonated, cationic form.

The Inductive Effect of Fluorine: A Powerful Tool for pKa Modulation

Fluorine, being the most electronegative element, exerts a potent electron-withdrawing inductive effect. When incorporated into a molecule, it can significantly alter the electron density of neighboring atoms. In the context of amines, the presence of fluorine atoms near the nitrogen center pulls electron density away from the nitrogen, making its lone pair of electrons less available for protonation. This results in a decrease in the amine's basicity and, consequently, a lower pKaH value.[2]

The introduction of a gem-difluoro group (a CF2 moiety) is a particularly impactful strategy. The two fluorine atoms work in concert to create a strong dipole, significantly depleting the electron density on the adjacent carbon and, through induction, on the nitrogen atoms within the heterocyclic ring.

Comparative Analysis: 1,4-Diazepane vs. 6,6-Difluoro-1,4-diazepane

1,4-Diazepane (Homopiperazine): A Moderately Strong Base

1,4-Diazepane, also known as homopiperazine, is a cyclic diamine. Due to the presence of two basic nitrogen atoms, it will have two corresponding pKa values. The first protonation occurs at one of the nitrogen atoms, and the second protonation, which is generally much less favorable due to electrostatic repulsion, occurs at the other. For the purpose of this guide, we will focus on the first pKa value, which is more relevant to its behavior at physiological pH. The predicted pKa value for the conjugate acid of homopiperazine is approximately 11.02 .[3] This value is consistent with that of other cyclic secondary amines and indicates that 1,4-diazepane is a relatively strong base.

6,6-Difluoro-1,4-diazepane: A Predicted Shift Towards Lower Basicity

The introduction of a gem-difluoro group at the 6-position of the 1,4-diazepane ring is expected to cause a significant reduction in the basicity of both nitrogen atoms. The powerful electron-withdrawing inductive effect of the two fluorine atoms will substantially decrease the electron density on the nitrogen lone pairs, making them less available for protonation.

Caption: Inductive electron withdrawal by the gem-difluoro group in 6,6-difluoro-1,4-diazepane.

While a precise experimental value is needed for confirmation, a reduction of 2-3 pKa units is a reasonable expectation based on the effects observed in other fluorinated amines. This would place the pKa of 6,6-difluoro-1,4-diazepane in the range of 8-9.

Data Summary Table:

CompoundStructurePredicted pKa (pKaH)Expected Basicity
1,4-Diazepane ~11.02[3]Moderately Strong
6,6-Difluoro-1,4-diazepane Expected ~8-9Significantly Weaker

Experimental Protocol: Determination of pKa by Potentiometric Titration

To empirically determine and compare the pKa values of 1,4-diazepane and its gem-difluorinated analog, potentiometric titration is a reliable and widely used method.[2][4]

experimental_workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis dissolve Dissolve compound in acidified water/ co-solvent concentration Adjust to known concentration (e.g., 10 mM) dissolve->concentration titrate Titrate with standardized NaOH solution concentration->titrate monitor Continuously monitor pH with a calibrated electrode titrate->monitor plot Plot pH vs. volume of titrant added monitor->plot determine Determine the inflection point (equivalence point) plot->determine calculate Calculate pKa from the half-equivalence point determine->calculate

Caption: Experimental workflow for pKa determination by potentiometric titration.

Materials and Equipment:

  • pH meter with a combination glass electrode

  • Calibrated automatic burette or manual burette

  • Magnetic stirrer and stir bar

  • Titration vessel

  • Standardized 0.1 M hydrochloric acid (HCl)

  • Standardized 0.1 M sodium hydroxide (NaOH)

  • Deionized water

  • 1,4-Diazepane

  • 6,6-Difluoro-1,4-diazepane

  • Co-solvent (e.g., methanol or DMSO) if necessary for solubility

Step-by-Step Methodology:

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) before each experiment.

  • Sample Preparation:

    • Accurately weigh a known amount of the amine (e.g., 0.1 mmol) and dissolve it in a specific volume of deionized water (e.g., 50 mL) in the titration vessel. If solubility is an issue, a minimal amount of a co-solvent can be used.

    • Add a magnetic stir bar to the solution.

    • Acidify the solution with a known excess of standardized HCl to ensure both nitrogen atoms are fully protonated.

  • Titration:

    • Place the titration vessel on the magnetic stirrer and immerse the pH electrode and the tip of the burette into the solution.

    • Begin stirring the solution at a constant rate.

    • Start the titration by adding the standardized NaOH solution in small, precise increments.

    • Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added.

    • The resulting titration curve will show two equivalence points, corresponding to the deprotonation of the dicationic and monocationic species.

    • The pKa values are determined from the pH at the half-equivalence points. The first pKa (pKa1) is the pH at the midpoint between the start of the titration and the first equivalence point, and the second pKa (pKa2) is the pH at the midpoint between the first and second equivalence points.

Implications for Drug Design and Development

The ability to modulate the basicity of a scaffold like 1,4-diazepane through gem-difluorination offers significant advantages in drug design:

  • Improved Oral Bioavailability: By lowering the pKa, a higher fraction of the drug will exist in its neutral, more lipophilic form at the pH of the gastrointestinal tract, potentially leading to improved absorption.

  • Enhanced Blood-Brain Barrier Permeation: For CNS-targeted drugs, reducing the basicity can decrease the extent of protonation at physiological pH, facilitating passage across the blood-brain barrier.

  • Tuning Receptor Interactions: The pKa of a ligand can be critical for its interaction with the target receptor. Modifying the basicity can optimize binding affinity and selectivity.

  • Mitigation of hERG Liability: High basicity is often associated with off-target activity, such as inhibition of the hERG potassium channel, which can lead to cardiotoxicity. Lowering the pKa can mitigate this risk.

logical_relationship cluster_cause Chemical Modification cluster_effect Physicochemical Impact cluster_consequence Pharmacokinetic Consequences gem_difluorination Gem-Difluorination of 1,4-Diazepane pka_reduction Significant Reduction in Basicity (pKa) gem_difluorination->pka_reduction bioavailability Improved Oral Bioavailability pka_reduction->bioavailability bbb_penetration Enhanced Blood-Brain Barrier Penetration pka_reduction->bbb_penetration herg_mitigation Mitigation of hERG Liability pka_reduction->herg_mitigation

Caption: Logical flow from chemical modification to improved pharmacokinetic properties.

Conclusion

Gem-difluorination is a powerful and predictable strategy for attenuating the basicity of the 1,4-diazepane scaffold. The strong electron-withdrawing nature of the CF2 group leads to a significant decrease in the pKa of the amine nitrogens. This modulation can have profound and beneficial effects on the pharmacokinetic properties of drug candidates, including improved oral absorption and CNS penetration. While experimental determination of the precise pKa values is essential for lead optimization, the principles outlined in this guide provide a solid foundation for the rational design of novel therapeutics based on the 1,4-diazepane framework.

References

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A Comparative Guide to the Bioisosteric Replacement of CH2 with CF2 in 1,4-Diazepane Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery and development professionals, the strategic modification of lead compounds is a cornerstone of optimizing pharmacokinetic and pharmacodynamic properties. Bioisosteric replacement, the substitution of one atom or group for another with similar steric and electronic characteristics, is a powerful tool in this endeavor.[1] This guide provides an in-depth technical comparison of the gem-difluoro (CF2) group as a bioisostere for the methylene (CH2) group within the medicinally significant 1,4-diazepane scaffold.

The 1,4-diazepane ring system is a "privileged structure," frequently found in centrally active agents and other therapeutics.[2] Its conformational flexibility allows it to interact with a wide range of biological targets.[3][4] However, this flexibility and the presence of metabolically labile C-H bonds can also present challenges. The introduction of a CF2 group can profoundly alter the molecule's properties, offering a pathway to mitigate these challenges and enhance drug-like characteristics.[5][6][7] This guide will objectively compare the parent 1,4-diazepan-5-one with its 6,6-difluoro analogue, providing the underlying scientific rationale and supporting experimental data from analogous systems.

The Strategic Rationale for CH2/CF2 Bioisosterism

The substitution of a methylene group with a gem-difluoro group is not a simple one-for-one exchange. It introduces a range of subtle yet powerful stereoelectronic effects that can be leveraged by the medicinal chemist.[7][8]

  • Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the CF2 group highly resistant to oxidative metabolism. This can block metabolic pathways that occur at or near the target methylene group, potentially increasing the compound's half-life and bioavailability.[1]

  • Conformational Constraint: The CF2 group can influence the conformational equilibrium of the seven-membered diazepane ring. Due to dipole-dipole interactions and hyperconjugation effects, fluorination can favor specific conformations, effectively pre-organizing the scaffold for optimal target binding. Studies on fluorinated piperidines and other saturated heterocycles have shown that fluorine substitution can significantly shift conformational preferences.[9][10][11]

  • Modulation of Physicochemical Properties: The high electronegativity of fluorine atoms in the CF2 group creates a strong local dipole and alters the electronic environment of adjacent functional groups. This can significantly impact:

    • pKa: The electron-withdrawing nature of the CF2 group can lower the basicity (pKa) of nearby nitrogen atoms. This can be crucial for tuning the ionization state of a molecule at physiological pH, affecting its solubility, permeability, and off-target activity (e.g., hERG inhibition).[6][12]

    • Lipophilicity (LogP/LogD): While fluorine is highly lipophilic, the overall effect of a CF2 group on a molecule's LogP is context-dependent. It can either increase or decrease lipophilicity depending on the molecule's overall structure and the interplay of intramolecular forces.[12][13][14] This allows for fine-tuning of a compound's solubility and membrane permeability.

The logical flow for evaluating this bioisosteric replacement is outlined below.

G cluster_0 Scaffold Selection & Synthesis cluster_1 Comparative Analysis cluster_2 Outcome Assessment Parent_Scaffold 1,4-Diazepan-5-one (CH2) Fluoro_Scaffold 6,6-Difluoro-1,4-diazepan-5-one (CF2) Parent_Scaffold->Fluoro_Scaffold Bioisosteric Replacement Physicochemical Physicochemical Properties (pKa, LogP) Parent_Scaffold->Physicochemical Fluoro_Scaffold->Physicochemical Conformational Conformational Analysis (NMR, Computation) Physicochemical->Conformational Metabolic Metabolic Stability (Microsomal Assay) Conformational->Metabolic SAR Structure-Activity Relationship (SAR) Metabolic->SAR ADME ADME Profile Enhancement SAR->ADME

Caption: Workflow for comparing CH2 and CF2 1,4-diazepane analogs.

Comparative Data: Physicochemical Properties

The most predictable and often most impactful consequence of introducing a CF2 group is the modulation of the basicity of the diazepane nitrogens. The strong inductive electron-withdrawing effect of the two fluorine atoms reduces the electron density on the nitrogen atoms, thereby lowering their pKa. The effect on lipophilicity is more complex and can be influenced by changes in conformation that may shield or expose polar atoms.

The following table summarizes expected and observed data from closely related saturated heterocyclic systems, which serve as excellent models for the 1,4-diazepane scaffold.

PropertyParent Scaffold (CH2)gem-Difluoro Scaffold (CF2)Rationale & Supporting Data
pKa of N1/N4 ~8.5 - 9.5 (estimated)~6.5 - 7.5 (estimated)The CF2 group significantly lowers the basicity of adjacent amines. For example, the pKa of piperidine is ~11.2, while that of 3,3-difluoropiperidine is 7.58. A similar drop of 2-3 pKa units is expected.[2]
Calculated LogP (cLogP) ~ -0.5~ 0.2Fluorine substitution generally increases lipophilicity. However, the magnitude is variable. Studies on fluorinated bicyclic amines show that gem-difluorination can lead to either an increase or decrease in LogP.[12][15]
Conformational Preference Flexible (multiple low-energy chair/boat conformers)More rigid, potentially favoring a specific twist-boat conformation.The CF2 group can introduce a gauche effect with adjacent C-N bonds and create stabilizing dipole-dipole interactions, leading to a more defined low-energy conformation.[9][10]
Metabolic Stability (in vitro) Moderate to High (potential N-dealkylation, ring oxidation)High (CF2 group is resistant to oxidation)The high strength of the C-F bond prevents metabolic oxidation at the 6-position.[1]

Experimental Protocols

To enable researchers to validate these comparisons, detailed synthetic and analytical protocols are provided below. Note that while the synthesis of the parent 1,4-diazepan-5-one is well-established, a specific protocol for the 6,6-difluoro analogue is proposed based on established methods for synthesizing gem-difluorinated lactams.[5][8][16]

Synthesis of 1,4-Diazepan-5-one (Parent Scaffold)

This procedure is adapted from established methods for the synthesis of diazepam and related benzodiazepines.[3][17]

G Start Ethyl N-(2-aminoethyl)glycinate Step1 Intramolecular Cyclization Start->Step1 Heat, Base (e.g., NaOEt) in Ethanol Product 1,4-Diazepan-5-one Step1->Product

Caption: Synthesis of the parent 1,4-diazepan-5-one scaffold.

Step-by-Step Protocol:

  • Preparation of Starting Material: Ethyl N-(2-aminoethyl)glycinate can be synthesized by reacting ethyl chloroacetate with an excess of ethylenediamine.

  • Cyclization:

    • To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol, add Ethyl N-(2-aminoethyl)glycinate (1.0 equivalent) dropwise at room temperature.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

    • Remove the solvent under reduced pressure.

    • Purify the resulting residue by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to yield 1,4-diazepan-5-one.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Proposed Synthesis of 6,6-Difluoro-1,4-diazepan-5-one (CF2 Scaffold)

This proposed route adapts the synthesis of gem-difluorinated lactams, starting from a suitable difluorinated building block.[6]

G Start Ethyl 2,2-difluoro-3-bromopropanoate Step1 Nucleophilic Substitution Start->Step1 N-Boc-ethylenediamine, Base Intermediate1 Protected Diamine Intermediate Step1->Intermediate1 Step2 Amide Coupling Intermediate1->Step2 1. LiOH (Hydrolysis) 2. N-Boc-glycine ethyl ester, HATU Intermediate2 Linear Precursor Step2->Intermediate2 Step3 Deprotection & Cyclization Intermediate2->Step3 TFA (Deprotection), then Base (e.g., DIPEA) Product 6,6-Difluoro-1,4-diazepan-5-one Step3->Product

Caption: Proposed synthesis for the 6,6-difluoro-1,4-diazepan-5-one scaffold.

Step-by-Step Protocol:

  • Synthesis of Linear Precursor:

    • React ethyl 2,2-difluoro-3-bromopropanoate with N-Boc-ethylenediamine in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in acetonitrile to form the mono-alkylated product.

    • Hydrolyze the ester of the resulting product using lithium hydroxide.

    • Couple the resulting carboxylic acid with a protected amino acid, such as N-Boc-glycine ethyl ester, using a standard peptide coupling reagent (e.g., HATU).

  • Deprotection and Cyclization:

    • Treat the linear precursor with trifluoroacetic acid (TFA) in dichloromethane to remove both Boc protecting groups.

    • After removal of the TFA under vacuum, dissolve the resulting ammonium salt in a suitable solvent (e.g., DMF) and treat with a base (e.g., DIPEA) under high dilution conditions to promote intramolecular cyclization.

  • Purification and Characterization:

    • Purify the crude product by reverse-phase HPLC.

    • Characterize the final compound by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry. The ¹⁹F NMR will be critical to confirm the presence of the CF2 group.

Conclusion and Outlook

The bioisosteric replacement of a methylene group with a gem-difluoro group in the 1,4-diazepane scaffold represents a compelling strategy for lead optimization in drug discovery. This modification offers a predictable means to enhance metabolic stability and modulate the basicity of the scaffold's nitrogen atoms. While the impact on lipophilicity and conformation requires case-by-case experimental evaluation, the available data from analogous heterocyclic systems strongly suggests that CF2 introduction can be used to fine-tune these properties to achieve a more desirable ADME profile and potentially improve target affinity. The synthetic protocols and comparative data provided in this guide offer a solid foundation for researchers to explore this powerful bioisosteric strategy.

References

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A Comparative Guide to the Structure-Activity Relationship (SAR) of Fluorinated 1,4-Diazepane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the 1,4-diazepane scaffold is a privileged structure, forming the core of numerous biologically active compounds. The strategic incorporation of fluorine into this seven-membered heterocyclic ring system has emerged as a powerful tool to modulate the physicochemical and pharmacological properties of these derivatives, leading to enhanced therapeutic potential. This guide provides an in-depth comparison of fluorinated 1,4-diazepane derivatives, elucidating the nuanced structure-activity relationships that govern their performance. We will delve into the rationale behind fluorination, compare key derivatives, and provide detailed experimental protocols to support further research and development.

The Rationale for Fluorination in 1,4-Diazepane Drug Design

The introduction of fluorine into drug candidates, including those with a 1,4-diazepane core, is a well-established strategy to optimize their drug-like properties.[1][2][3] The unique electronic properties of fluorine, the most electronegative element, can profoundly influence a molecule's metabolic stability, lipophilicity, basicity (pKa), and binding affinity to its biological target.[1][2][3]

Key advantages of fluorinating the 1,4-diazepane scaffold include:

  • Enhanced Metabolic Stability: Fluorine atoms can block sites of oxidative metabolism, thereby increasing the half-life of the drug in the body.[2][3]

  • Modulation of Lipophilicity: The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, a trifluoromethyl group can decrease it. This allows for fine-tuning of a compound's ability to cross biological membranes.

  • Altered Basicity: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby amine groups, which is a common feature of the 1,4-diazepane ring. This can impact the ionization state of the molecule at physiological pH, affecting its solubility, cell permeability, and target engagement.

  • Improved Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, leading to increased potency.

Comparative Analysis of Fluorinated vs. Non-Fluorinated 1,4-Diazepane Derivatives

To illustrate the impact of fluorination, we will compare the properties and biological activities of non-fluorinated 1,4-diazepane with its fluorinated analogs. A key area of interest for 1,4-diazepane derivatives is their activity as modulators of the central nervous system (CNS), particularly at the GABA-A receptor, a target for anxiolytics and anticonvulsants.[1][4]

Physicochemical Properties

The introduction of fluorine atoms significantly alters the fundamental physicochemical properties of the 1,4-diazepane scaffold.

Property1,4-Diazepane (Homopiperazine)6,6-Difluoro-1,4-diazepaneImpact of Fluorination
Molecular Weight ( g/mol ) 100.16136.14Increased molecular weight
pKa ~10.9 & ~6.6Expected to be lowerDecreased basicity of the amine groups due to the electron-withdrawing effect of fluorine.
LogP (o/w) -1.4 (predicted)Expected to be higherIncreased lipophilicity.
Aqueous Solubility (mg/mL) HighExpected to be lowerMay decrease due to increased lipophilicity.

Table 1: Comparison of predicted physicochemical properties of 1,4-diazepane and a hypothetical 6,6-difluoro-1,4-diazepane.

Biological Activity: A Case Study at the GABA-A Receptor

While direct comparative data for a series of fluorinated 1,4-diazepanes is limited in publicly available literature, we can draw insights from related benzodiazepines, which feature a fused 1,4-diazepine ring.

A study on benzodiazepines where a chloro group at the 7-position was replaced by a pentafluorosulfanyl (SF5) group provides a compelling example of how fluorination can dramatically alter biological activity. The SF5-substituted benzodiazepine exhibited a loss of potency in potentiating GABA-A receptor activation.[1] This was attributed to the loss of a critical interaction with a histidine residue (His102) in the GABA-A receptor's α subunit.[1]

CompoundSubstitution at C7GABA-A Receptor ActivityKey Finding
Diazepam Analog-ClPotentiatorForms a key interaction with His102.
Diazepam Analog-SF5Loss of PotencyThe bulky and electron-rich SF5 group disrupts the interaction with His102.[1]

Table 2: Impact of a highly fluorinated substituent on the biological activity of a benzodiazepine derivative at the GABA-A receptor.

This example underscores the critical importance of the position and nature of the fluorine substitution. While fluorination can be beneficial, it can also be detrimental to activity if it disrupts key binding interactions.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of a generic fluorinated 1,4-diazepane derivative and a key biological assay.

Synthesis of a Fluorinated 1,4-Diazepane Derivative

This protocol outlines a general method for the synthesis of N-aroyl-substituted fluorinated 1,4-diazepanes.

Protocol: Synthesis of 1-(4-Chloro-2-fluorobenzoyl)-1,4-diazepane

Materials:

  • 1,4-Diazepane

  • 4-Chloro-2-fluorobenzoyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Dissolve 1,4-diazepane (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 4-chloro-2-fluorobenzoyl chloride (1.1 eq) in anhydrous DCM to the flask.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis 1,4-Diazepane 1,4-Diazepane Reaction_Vessel Reaction in DCM with Triethylamine 1,4-Diazepane->Reaction_Vessel 4-Chloro-2-fluorobenzoyl_chloride 4-Chloro-2-fluorobenzoyl chloride 4-Chloro-2-fluorobenzoyl_chloride->Reaction_Vessel Quenching Quench with Water Reaction_Vessel->Quenching Stir 12-18h Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry with MgSO4 Extraction->Drying Purification Silica Gel Chromatography Drying->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: Workflow for the synthesis of a fluorinated 1,4-diazepane derivative.

In Vitro Biological Assay: GABA-A Receptor Binding Assay

This assay is used to determine the binding affinity of the synthesized compounds to the GABA-A receptor.

Protocol: [³H]Flunitrazepam Competitive Binding Assay

Materials:

  • Rat cortical membranes (source of GABA-A receptors)

  • [³H]Flunitrazepam (radioligand)

  • Test compounds (fluorinated 1,4-diazepane derivatives)

  • Diazepam (positive control)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control (diazepam) in the Tris-HCl buffer.

  • In a 96-well plate, add rat cortical membranes, [³H]Flunitrazepam (at a concentration near its Kd), and either buffer (for total binding), a high concentration of unlabeled diazepam (for non-specific binding), or the test compound.

  • Incubate the plate at 4 °C for 60-90 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and vortex.

  • Quantify the radioactivity in each vial using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value for each test compound by plotting the percentage of specific binding against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Prepare_Reagents Prepare Reagents: - Rat Cortical Membranes - [3H]Flunitrazepam - Test Compounds Incubate Incubate at 4°C for 60-90 min Prepare_Reagents->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Scintillation_Counting Liquid Scintillation Counting Wash->Scintillation_Counting Data_Analysis Calculate IC50 Scintillation_Counting->Data_Analysis

Caption: Workflow for a GABA-A receptor competitive binding assay.

Logical Relationships in SAR of Fluorinated 1,4-Diazepanes

The structure-activity relationship of fluorinated 1,4-diazepane derivatives is a multifactorial equation where small structural changes can lead to significant alterations in biological activity.

SAR_Logic Fluorine_Substitution Fluorine Substitution Position Position of Fluorine Fluorine_Substitution->Position Number Number of Fluorines Fluorine_Substitution->Number Type Type of Fluoro-group (e.g., -F, -CF3, -SF5) Fluorine_Substitution->Type Physicochemical_Properties Physicochemical Properties Position->Physicochemical_Properties Number->Physicochemical_Properties Type->Physicochemical_Properties Lipophilicity Lipophilicity (LogP) Physicochemical_Properties->Lipophilicity Basicity Basicity (pKa) Physicochemical_Properties->Basicity Metabolic_Stability Metabolic Stability Physicochemical_Properties->Metabolic_Stability Biological_Activity Biological Activity Physicochemical_Properties->Biological_Activity Potency Potency (IC50/EC50) Biological_Activity->Potency Selectivity Selectivity Biological_Activity->Selectivity Pharmacokinetics Pharmacokinetics (ADME) Biological_Activity->Pharmacokinetics

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A Comparative Guide to the In Vitro ADME Properties of Tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of Gem-Difluorination in Scaffolding

In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established method for enhancing pharmacological properties.[1][2][3][4] The introduction of a gem-difluoro (-CF₂) group, in particular, offers a powerful tool to modulate physicochemical and pharmacokinetic profiles.[1] This guide focuses on Tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate , a scaffold of significant interest. The diazepane ring is a common motif in centrally active agents, and the C6 gem-difluoro substitution is hypothesized to confer distinct advantages over its non-fluorinated analog.

This document serves as a comparative guide, contrasting the anticipated in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the title compound with its non-fluorinated counterpart, Tert-butyl 1,4-diazepane-1-carboxylate . We will explore the mechanistic basis for these expected differences and provide robust, detailed protocols for the key in vitro assays required to validate these properties experimentally. Early and accurate assessment of ADME characteristics is pivotal for reducing late-stage attrition in drug discovery programs.[5][6][7]

Compound NameStructureKey Feature
Compound A: this compoundgem-difluoro group at C6
Compound B (Comparator): Tert-butyl 1,4-diazepane-1-carboxylateNon-fluorinated analog

Predicted Impact of Gem-Difluorination on ADME Properties

The introduction of the -CF₂ group is not a trivial substitution. It imparts profound electronic and steric changes that are expected to influence several key ADME parameters.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. The primary rationale for introducing a -CF₂ group at the C6 position is to block metabolic oxidation at a potentially vulnerable site.[2] This "metabolic shielding" is predicted to significantly increase the compound's half-life in liver microsome and hepatocyte stability assays compared to its non-fluorinated analog.[1][3]

  • Permeability and Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can influence membrane permeability.[4][8] The effect of the -CF₂ group on the distribution coefficient (LogD) will be context-dependent but is a critical parameter to measure.[9] This change can directly impact passive diffusion across cellular barriers like the Caco-2 monolayer.

  • Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine atoms can lower the pKa of nearby basic amines.[2][4][8] For the diazepane scaffold, this would decrease the basicity of the unprotected secondary amine. This modulation can alter solubility, protein binding, and the potential for lysosomal trapping.

Experimental Protocols for Comparative ADME Profiling

To empirically determine and compare the ADME properties of Compounds A and B, a standard suite of in vitro assays should be employed.[10][11] The following sections provide detailed, self-validating protocols grounded in industry best practices.

Metabolic Stability in Human Liver Microsomes (HLM)

Causality: This assay is a primary screen to assess susceptibility to Phase I metabolism, predominantly by cytochrome P450 (CYP) enzymes.[12] A longer half-life in this assay suggests lower intrinsic clearance and potentially higher oral bioavailability. We predict Compound A will show significantly greater stability than Compound B.

Workflow Diagram:

G cluster_prep Preparation cluster_inc Incubation (37°C) cluster_time Time-Point Sampling cluster_analysis Analysis prep_cpd Prepare 1 µM Test Compound Solution inc Combine Compound, HLM, Buffer. Pre-incubate 5 min. prep_cpd->inc prep_hlm Thaw & Dilute HLM (0.5 mg/mL) prep_hlm->inc prep_nadph Prepare NADPH Regenerating System start_rxn Initiate Reaction (Add NADPH) prep_nadph->start_rxn inc->start_rxn t0 T=0 min start_rxn->t0 t5 T=5 min t0->t5 t15 T=15 min t5->t15 t30 T=30 min t15->t30 t45 T=45 min t30->t45 quench Quench Aliquots with ice-cold Acetonitrile + Internal Standard t45->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant via LC-MS/MS centrifuge->lcms calc Calculate % Remaining, t½, and CLint lcms->calc

Sources

A Head-to-Head Comparison of DAST and Other Fluorinating Agents for Diazepanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorine in Diazepanone Scaffolds

In the landscape of modern drug discovery, the diazepanone core represents a privileged scaffold, forming the basis of numerous therapeutic agents.[1][2] The strategic incorporation of fluorine into such molecules is a cornerstone of medicinal chemistry, often used to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity.[3][4] One of the most common and effective transformations is the conversion of a ketone to a geminal difluoride (a CF₂ group). This modification can serve as a non-hydrolyzable mimic of a carbonyl or hydrated carbonyl group, profoundly altering a molecule's properties.

However, the process of deoxofluorination—replacing a carbon-oxygen double bond with two carbon-fluorine bonds—is fraught with challenges. The choice of fluorinating agent is critical, balancing reactivity, selectivity, and, most importantly, safety. This guide provides an in-depth, head-to-head comparison of Diethylaminosulfur Trifluoride (DAST), a traditional workhorse in this field, with several modern alternatives, specifically in the context of synthesizing fluorinated diazepanones. We will delve into mechanistic considerations, safety profiles, and practical, data-driven recommendations to guide researchers in making the optimal choice for their specific application.

The Classic Workhorse: Diethylaminosulfur Trifluoride (DAST)

For decades, DAST has been a go-to reagent for converting ketones to their corresponding gem-difluorides.[5][6][7][8] Its broad substrate scope and efficacy under relatively mild conditions have cemented its place in the synthetic chemist's toolbox.

Mechanism of Action

The accepted mechanism for the deoxofluorination of a ketone with DAST involves several steps. Initially, the carbonyl oxygen acts as a nucleophile, attacking the electrophilic sulfur atom of DAST. This is followed by the elimination of an intermediate that releases hydrogen fluoride (HF), forming an alkoxyaminosulfur difluoride. Subsequently, a fluoride ion attacks the carbocationic center in either an Sₙ1 or Sₙ2 fashion, followed by a second fluoride displacement to yield the final gem-difluoride product.[6][8]

DAST_Mechanism cluster_0 Step 1: Carbonyl Activation cluster_1 Step 2: First Fluoride Transfer cluster_2 Step 3: Elimination & Second Fluoride Transfer Ketone R₂C=O Intermediate1 [R₂C=O⁺-SF₂-NEt₂]⁻ Ketone->Intermediate1 + DAST DAST Et₂NSF₃ Intermediate2 R₂C(F)-O-SF₂-NEt₂ Intermediate1->Intermediate2 Intermediate3 [R₂C⁺-F] + [OSF-NEt₂]⁻ Intermediate2->Intermediate3 Product R₂CF₂ Intermediate3->Product + F⁻ Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Workup & Purification Start Dissolve Diazepanone Ketone in Anhydrous Solvent Inert Establish Inert Atmosphere (N₂ or Ar) Start->Inert Cool Cool Reaction Mixture (e.g., -78°C or 0°C) Inert->Cool Add_Reagent Add Fluorinating Agent (and Promoter/Base if needed) Dropwise Cool->Add_Reagent React Stir and Allow to Warm to Reaction Temperature Add_Reagent->React Quench Carefully Quench Reaction (e.g., with NaHCO₃ solution) React->Quench Extract Extract with Organic Solvent Quench->Extract Purify Dry, Concentrate, and Purify (e.g., Column Chromatography) Extract->Purify Product Characterize Final Product Purify->Product

Caption: General experimental workflow for deoxofluorination.

Protocol 1: Fluorination using DAST (Small Scale, High Caution)

WARNING: This procedure should only be performed by trained personnel in a certified chemical fume hood with a blast shield.

  • To an oven-dried flask made of fluorinated polyethylene or polypropylene under a nitrogen atmosphere, add the diazepanone ketone (1.0 equiv).

  • Dissolve the substrate in anhydrous dichloromethane (DCM) and cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add DAST (1.5 - 2.0 equiv) dropwise via syringe.

  • Stir the reaction mixture at -78°C for 30 minutes, then allow it to warm slowly to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Once complete, cool the reaction to 0°C and very carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Fluorination using XtalFluor-E (Safer Alternative)
  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add the diazepanone ketone (1.0 equiv) and XtalFluor-E (1.5 equiv).

  • Add anhydrous 1,2-dichloroethane (DCE) as the solvent.

  • Slowly add triethylamine trihydrofluoride (Et₃N·3HF, 1.5 equiv) to the stirred suspension at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of NaHCO₃.

  • Extract the mixture three times with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion and Recommendations

While DAST is an effective reagent for the deoxofluorination of diazepanone precursors, its extreme thermal instability and hazardous nature make it a poor choice for anything beyond small-scale exploratory synthesis. The potential for violent decomposition presents an unacceptable risk for process development and scale-up applications. [9][10] For researchers and drug development professionals, the adoption of modern fluorinating agents is strongly recommended.

  • For Safety and Handling: XtalFluor® reagents are the premier choice. Their crystalline form and high thermal stability dramatically improve operational safety, and their compatibility with standard glassware reduces infrastructure requirements. [10][11][12]* For Selectivity and Convenience: PyFluor® offers an excellent combination of safety, ease of use (moisture tolerant), and high selectivity, often leading to cleaner reactions and simpler purifications with minimal elimination byproducts. [13][14][15]* For a More Stable Liquid: If a liquid reagent is required, Deoxo-Fluor® is a demonstrably safer alternative to DAST, though it still warrants significant caution. [16][17] Ultimately, the investment in a modern, safer fluorinating agent is justified by the significant reduction in risk, improved reaction outcomes, and greater potential for scalability. For the synthesis of valuable fluorinated diazepanones, moving beyond DAST is not just a matter of preference, but a critical step towards safer, more reliable, and more efficient science.

References
  • Shibata, N., et al. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters, 22(19), 7580–7584. [Link]

  • Wikipedia. (n.d.). Diethylaminosulfur trifluoride. Retrieved from [Link]

  • Wang, F., et al. (2022). A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. Chinese Journal of Chemistry, 40(14), 1667-1698. [Link]

  • ResearchGate. (n.d.). Methods for deoxyfluorination of alcohols. Retrieved from [Link]

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  • Umemoto, T., et al. (2010). Discovery of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride as a deoxofluorinating agent with high thermal stability as well as unusual resistance to aqueous hydrolysis, and its diverse fluorination capabilities. Journal of the American Chemical Society, 132(51), 18199–18205. [Link]

  • ResearchGate. (2023). Synthesis and biological evaluation of benzodiazepines containing a pentafluorosulfanyl group. Retrieved from [Link]

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  • Matsuo, K., et al. (2008). A CONVENIENT SYNTHESIS OF FLUORINE-CONTAINING DIHYDROBENZO[b]D[18][19]IAZEPINOLS AND ITS APPLICATION TO A SYNTHESIS OF NOVEL N-SULFINYLANILINES. Journal of Heterocyclic Chemistry, 45(3), 759-766. [Link]

  • Nielsen, M. K., et al. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society, 137(30), 9571–9574. [Link]

  • Beaulieu, F., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry, 75(10), 3456–3464. [Link]

  • Arora, N., et al. (2020). Recent advances in synthesis and medicinal chemistry of benzodiazepines. Bioorganic Chemistry, 97, 103668. [Link]

  • Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. The Journal of Organic Chemistry, 64(19), 7048–7054. [Link]

  • Organic Chemistry Portal. (n.d.). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Retrieved from [Link]

  • ResearchGate. (n.d.). The mechanism of DAST-induced transformation. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorination with aminosulfuranes. Retrieved from [Link]

  • Wenxuecity. (2023). DAST and Deoxo-Fluor. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). DAST-mediated sequential C-C bond cleavage/fluorination/sulfenylation of β-keto esters to provide compounds with dual fluoro-functionalization. Chemical Science. [Link]

  • Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]

  • Beeson, T. D., et al. (2011). Enantioselective organocatalytic α-fluorination of cyclic ketones. Journal of the American Chemical Society, 133(6), 1738–1741. [Link]

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Sources

A Researcher's Guide to Validating the Biological Activity of Fluorinated 1,4-Diazepane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of fluorinated 1,4-diazepane analogs. By objectively comparing the performance of these analogs with their non-fluorinated counterparts, we can elucidate the nuanced effects of fluorination on potency, selectivity, and overall drug-like properties.

The 1,4-diazepane core is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds targeting the central nervous system (CNS) and, more recently, investigated for applications in oncology.[1][2] The introduction of fluorine can dramatically alter a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and the basicity of nearby functional groups.[3][4] These modifications can, in turn, enhance a compound's pharmacokinetic profile, improve its ability to cross the blood-brain barrier, and increase its binding affinity to biological targets.[5][6] This guide will walk you through the essential experimental workflows to rigorously test these hypotheses.

The Rationale for Fluorination: A Physicochemical Perspective

Before delving into biological assays, it is crucial to quantify the impact of fluorination on the fundamental properties of the 1,4-diazepane analogs. These initial experiments provide a baseline for interpreting subsequent biological data. The electron-withdrawing nature of fluorine is expected to decrease the basicity (pKa) of the diazepane nitrogens, which can influence receptor interactions and cell permeability. An increase in lipophilicity (LogP) is also anticipated, which can affect membrane traversal and plasma protein binding.[7]

Table 1: Comparative Physicochemical Properties of a Hypothetical Fluorinated 1,4-Diazepane Analog and its Parent Compound

Property1,4-Diazepane AnalogFluorinated 1,4-Diazepane AnalogRationale for Change
Molecular Weight ( g/mol )e.g., 250.3e.g., 268.3Addition of fluorine atom(s).
pKae.g., 9.8e.g., 8.5The high electronegativity of fluorine reduces the basicity of the amine groups.[4]
LogP (o/w)e.g., 2.1e.g., 2.8Fluorine substitution generally increases lipophilicity.[8]
Aqueous Solubility (mg/mL)e.g., 1.2e.g., 0.7Increased lipophilicity may lead to decreased aqueous solubility.[7]
Metabolic Stability (t½ in human liver microsomes)e.g., 30 mine.g., 90 minFluorine can block sites of metabolic oxidation, enhancing stability.[5]

Experimental Validation of Biological Activity: A Step-by-Step Approach

The validation of biological activity should follow a logical progression from in vitro characterization to more complex cell-based and in vivo models. This tiered approach allows for early identification of promising candidates and provides a deeper understanding of their mechanism of action.

Phase 1: In Vitro Target Engagement and Potency

The initial phase focuses on confirming that the synthesized analogs interact with their intended biological target and determining their potency. The choice of assay will depend on the specific target class (e.g., receptor, enzyme).

Biochemical assays are essential for measuring the direct interaction between a compound and its target protein in a controlled, cell-free environment.[9]

  • Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure the binding affinity (KD) of the analogs to the purified target protein.[10][11]

  • Enzyme Inhibition Assays: If the target is an enzyme, its activity can be measured in the presence of varying concentrations of the test compounds to determine the IC50 value.[12]

This protocol describes a common method to determine the binding affinity of a test compound for a specific receptor.

  • Preparation of Cell Membranes: Prepare cell membranes from a cell line overexpressing the target receptor.

  • Incubation: In a 96-well plate, incubate the cell membranes with a known concentration of a radiolabeled ligand that binds to the target receptor and a range of concentrations of the unlabeled test compound (fluorinated or non-fluorinated analog).

  • Equilibration: Allow the binding reaction to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Phase 2: Cell-Based Functional Assays

Following confirmation of target binding, it is crucial to assess the compound's effect in a more physiologically relevant cellular context.

  • Reporter Gene Assays: These assays are useful for measuring the activation or inhibition of a specific signaling pathway downstream of the target receptor.[12]

  • Second Messenger Assays: Measure changes in the concentration of intracellular signaling molecules (e.g., cAMP, Ca2+) in response to compound treatment.

  • Cytotoxicity Assays: It is essential to determine the concentration at which the compounds become toxic to cells. The MTT assay is a common method for assessing cell viability.[13]

  • Cell Seeding: Seed cancer cell lines (e.g., HCT-116, MCF-7, HepG-2) in 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the fluorinated and non-fluorinated 1,4-diazepane analogs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that causes 50% inhibition of cell growth) can be determined by plotting the percentage of viability against the logarithm of the compound concentration.

Table 2: Illustrative Biological Activity Data for a Hypothetical Fluorinated 1,4-Diazepane Analog and its Parent Compound

Parameter1,4-Diazepane AnalogFluorinated 1,4-Diazepane AnalogInterpretation
Target Binding (Ki, nM) e.g., 50e.g., 10The fluorinated analog exhibits a 5-fold higher binding affinity for the target.
Functional Activity (EC50, nM) e.g., 120e.g., 25The fluorinated analog is more potent in eliciting a functional response in a cell-based assay.
Cytotoxicity (IC50 in HCT-116, µM) e.g., 25e.g., 8The fluorinated analog shows greater cytotoxic activity against this cancer cell line.
Blood-Brain Barrier Permeability (in vitro model) e.g., Lowe.g., ModerateThe increased lipophilicity of the fluorinated analog may enhance its ability to cross the blood-brain barrier.[14]
Phase 3: In Vivo Efficacy and Pharmacokinetics

Promising candidates from in vitro and cell-based assays should be advanced to in vivo studies to assess their efficacy and pharmacokinetic properties in a whole-animal model.[15]

  • Pharmacokinetic (PK) Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compounds. Key parameters include half-life (t½), maximum concentration (Cmax), and bioavailability.

  • Efficacy Studies: The therapeutic effect of the compounds is evaluated in a relevant animal model of the disease (e.g., a xenograft model for cancer, a behavioral model for CNS disorders).

G cluster_0 Preclinical In Vivo Validation A Compound Selection (Based on in vitro data) B Pharmacokinetic (PK) Studies (Single dose in rodents) A->B Determine ADME profile C Efficacy Studies (Disease model) B->C Inform dose selection D Toxicity Assessment C->D Monitor for adverse effects E Data Analysis & Candidate Selection C->E Assess efficacy D->E Evaluate therapeutic window

Caption: A generalized workflow for the in vivo validation of drug candidates.

Visualizing a Potential Mechanism of Action

The 1,4-diazepane scaffold is present in benzodiazepines, which are known to modulate the GABAA receptor, a key inhibitory neurotransmitter receptor in the CNS.[7] Fluorination could potentially enhance the binding and modulatory effects at this receptor.

G Fluorinated Analog Fluorinated Analog GABAA Receptor GABAA Receptor Fluorinated Analog->GABAA Receptor Binds to allosteric site Cl_ion Cl- GABAA Receptor->Cl_ion Increases channel opening frequency Neuronal Membrane Neuronal Membrane Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx into neuron Reduced Neuronal Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced Neuronal Excitability

Caption: Hypothetical signaling pathway for a fluorinated 1,4-diazepane analog at the GABAA receptor.

Conclusion

The systematic validation of fluorinated 1,4-diazepane analogs requires a multi-faceted approach that integrates physicochemical characterization with a hierarchical series of in vitro and in vivo biological assays. By directly comparing these analogs to their non-fluorinated precursors, researchers can definitively establish the contribution of fluorine to the desired pharmacological profile. This rigorous, evidence-based approach is fundamental to identifying and advancing promising new therapeutic agents.

References

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A Comparative Guide to Boc vs. Cbz Protection for 6,6-Difluoro-1,4-diazepane: A Strategic Analysis for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and pharmaceutical development, the 6,6-difluoro-1,4-diazepane scaffold has emerged as a privileged structure. The gem-difluoro group can enhance metabolic stability, modulate pKa, and improve binding affinity, making this diazepane a highly valuable building block for novel therapeutics.[1][2] However, the presence of two secondary amine functionalities necessitates a robust and strategic use of protecting groups to achieve selective transformations during multi-step syntheses.[3]

This guide provides an in-depth comparative analysis of two of the most ubiquitous amine protecting groups—tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz)—for the mono-protection of 6,6-difluoro-1,4-diazepane. We will explore the underlying chemical principles, provide field-proven experimental protocols, and offer a strategic framework to guide researchers in selecting the optimal protecting group for their synthetic pathway.

Core Comparison: Boc vs. Cbz at a Glance

The primary distinction between the Boc and Cbz protecting groups lies in their stability and the conditions required for their cleavage. This difference is the foundation of "orthogonality," a critical concept in complex synthesis that allows for the selective removal of one protecting group without affecting another.[3][4][5]

FeatureBoc (tert-Butoxycarbonyl) Cbz (Benzyloxycarbonyl or Z)
Protection Reagent Di-tert-butyl dicarbonate ((Boc)₂O)Benzyl chloroformate (Cbz-Cl)
Typical Protection Conditions (Boc)₂O, base (e.g., NaHCO₃, TEA), in THF or water/THF.[6]Cbz-Cl, base (e.g., Na₂CO₃), aqueous solution, 0 °C to RT.[7]
Stability Profile Stable to bases, nucleophiles, and catalytic hydrogenation.Stable to acidic and basic conditions.[4]
Primary Deprotection Method Acidolysis Catalytic Hydrogenolysis
Deprotection Conditions Strong acid (e.g., TFA in DCM, or HCl in an organic solvent).[6][8]H₂ gas, Palladium on Carbon (Pd/C) catalyst, in a protic solvent (e.g., MeOH, EtOH).[7][9]
Key Advantage Removal conditions are orthogonal to Cbz and Fmoc groups.Deprotection is exceptionally mild (neutral pH), ideal for sensitive substrates.
Primary Limitation Harsh acidic deprotection can damage acid-sensitive functional groups.[4]Incompatible with reducible groups (alkenes, alkynes, some nitro groups).[4]

The Boc Protection Strategy: An Acid-Labile Shield

The Boc group is one of the most common amine protecting groups in non-peptide chemistry, valued for its straightforward application and distinct acid-lability.[6][8]

Mechanism of Protection and Deprotection

Protection: The protection reaction proceeds via the nucleophilic attack of the diazepane amine onto an electrophilic carbonyl carbon of di-tert-butyl dicarbonate. The resulting intermediate collapses, eliminating a t-butyl carbonate leaving group which subsequently decomposes to carbon dioxide and t-butoxide.[8][10]

Deprotection: The removal of the Boc group is an acid-catalyzed process. Protonation of the carbamate's carbonyl oxygen facilitates the cleavage of the tert-butyl group, forming the highly stable tert-butyl cation.[10] The resulting carbamic acid is unstable and rapidly decarboxylates to release the free amine and carbon dioxide.[8][11] A critical consideration is the fate of the t-butyl cation, which can act as an alkylating agent for nucleophilic sites on the substrate, potentially forming undesirable by-products.[12]

Experimental Protocols

Protocol 1: Mono-Boc Protection of 6,6-Difluoro-1,4-diazepane

  • Dissolution: Dissolve 6,6-difluoro-1,4-diazepane (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Base Addition: Add sodium bicarbonate (NaHCO₃, 1.5 eq) to the solution and stir until dissolved.

  • Reagent Addition: To the stirring solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in THF dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield mono-Boc-6,6-difluoro-1,4-diazepane.

Protocol 2: Deprotection of Boc-6,6-difluoro-1,4-diazepane

  • Dissolution: Dissolve the Boc-protected diazepane (1.0 eq) in dichloromethane (DCM).

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 5-10 eq) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. The evolution of CO₂ gas is typically observed.[11]

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Isolation: Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the amine salt. Filter the solid and wash with cold diethyl ether to obtain the deprotected 6,6-difluoro-1,4-diazepane as its TFA salt.

Visualization of the Boc Workflow

Boc_Workflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection Diazepane 6,6-Difluoro- 1,4-diazepane BocProtected mono-Boc Protected Diazepane Diazepane->BocProtected (Boc)₂O, NaHCO₃ THF/H₂O, RT BocProtected_dep mono-Boc Protected Diazepane Deprotected 6,6-Difluoro- 1,4-diazepane (TFA Salt) BocProtected_dep->Deprotected TFA, DCM RT

Caption: Workflow for Boc protection and deprotection.

The Cbz Protection Strategy: A Reductively Cleavable Armor

Introduced by Bergmann and Zervas in 1932, the Cbz group was a foundational invention that enabled controlled peptide synthesis.[9] Its robustness towards both acidic and basic conditions, combined with its mild removal via hydrogenolysis, makes it a powerful tool in modern organic synthesis.[4]

Mechanism of Protection and Deprotection

Protection: The reaction involves the nucleophilic attack of the amine on the highly reactive benzyl chloroformate (Cbz-Cl). This addition-elimination reaction releases HCl, which is neutralized by a base present in the reaction mixture.[7]

Deprotection: Cbz deprotection is most commonly achieved by catalytic hydrogenolysis. The process involves the oxidative addition of the benzylic C-O bond to the surface of the palladium catalyst. Subsequent reaction with hydrogen (H₂) cleaves this bond, generating the unstable carbamic acid (which decarboxylates) and toluene as a byproduct.[7] This method is exceptionally clean, as the catalyst is filtered off and the major byproduct is volatile.

Experimental Protocols

Protocol 3: Mono-Cbz Protection of 6,6-Difluoro-1,4-diazepane

  • Dissolution: Dissolve 6,6-difluoro-1,4-diazepane (1.0 eq) in a 10% aqueous solution of sodium carbonate (Na₂CO₃). Cool the solution to 0 °C.

  • Reagent Addition: While stirring vigorously, add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, ensuring the temperature is maintained between 0-5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-5 hours.

  • Work-up: Wash the aqueous mixture with diethyl ether to remove excess Cbz-Cl. Acidify the aqueous layer carefully with cold 1 M HCl to pH ~2, which may precipitate the product.

  • Isolation: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography if necessary.[9]

Protocol 4: Deprotection of Cbz-6,6-difluoro-1,4-diazepane

  • Setup: Dissolve the Cbz-protected diazepane (1.0 eq) in methanol (MeOH) or ethanol (EtOH) in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Maintain a positive pressure of H₂ using a balloon.

  • Reaction: Stir the mixture vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected 6,6-difluoro-1,4-diazepane free base.[1][7]

Visualization of the Cbz Workflow

Cbz_Workflow cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection Diazepane 6,6-Difluoro- 1,4-diazepane CbzProtected mono-Cbz Protected Diazepane Diazepane->CbzProtected Cbz-Cl, Na₂CO₃ H₂O, 0 °C to RT CbzProtected_dep mono-Cbz Protected Diazepane Deprotected 6,6-Difluoro- 1,4-diazepane (Free Base) CbzProtected_dep->Deprotected H₂, 10% Pd/C MeOH, RT

Caption: Workflow for Cbz protection and deprotection.

Strategic Selection: A Decision-Making Framework

The choice between Boc and Cbz is not arbitrary; it is a strategic decision dictated by the overall synthetic plan. The stability and reactivity of other functional groups within the molecule are the paramount consideration.

Choose the Boc group when:

  • Reductive Steps are Planned: The synthetic route involves catalytic hydrogenation to reduce other functionalities like alkenes, alkynes, or nitro groups. The Boc group is robust under these conditions.

  • Orthogonality to Cbz/Fmoc is Required: In a complex synthesis with multiple protected amines, the acid-lability of Boc allows for its selective removal while leaving Cbz or Fmoc groups intact.[11]

  • Avoiding Heavy Metal Catalysts is a Priority: The deprotection is metal-free, which can simplify purification and is advantageous in late-stage pharmaceutical synthesis where metal contamination is a concern.[13]

Choose the Cbz group when:

  • The Substrate is Acid-Sensitive: The molecule contains other acid-labile groups (e.g., certain esters, acetals, or other Boc groups) that would be cleaved by TFA or HCl. The neutral hydrogenolysis conditions for Cbz deprotection are ideal in this scenario.[4]

  • The Substrate is Base-Sensitive: The Cbz group is stable to a wide range of basic conditions, allowing for transformations that require strong bases.

  • A "Traceless" Deprotection is Desired: The byproducts of Cbz deprotection are toluene and CO₂, both of which are easily removed, simplifying the reaction work-up.

Conclusion

Both Boc and Cbz protecting groups offer effective and high-yielding strategies for the mono-protection of 6,6-difluoro-1,4-diazepane. There is no universally "better" choice; the optimal group is context-dependent. The Boc group provides a metal-free, acid-cleavable option that is orthogonal to reductively-cleaved groups. Conversely, the Cbz group offers a robust shield that is stable to a wide pH range and is removed under exceptionally mild, neutral conditions, making it ideal for delicate substrates. A thorough analysis of the entire synthetic route, including all planned reactions and the stability of all functional groups, is essential for making an informed and strategic decision that will ultimately lead to a more efficient and successful synthesis.

References

  • Technical Guide: Spectroscopic and Synthetic Profile of 6,6-Difluoro-1,4-diazepane HBr Salt. Benchchem.
  • Amine Protection / Deprotection. Fisher Scientific.
  • A Comparative Guide to Boc and Cbz Protecting Groups for Glycine. Benchchem.
  • Cbz-Protected Amino Groups. Organic Chemistry Portal.
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • A Comparative Analysis of 6,6-Difluoro-1,4- diazepane and its Non-fluorinated Analog, 1,4. Benchchem.
  • BOC Protection and Deprotection. J&K Scientific LLC.
  • Amine Protection and Deprotection. Master Organic Chemistry.
  • Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech.
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  • Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons.
  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry.
  • advantages of Boc protection over Cbz protection for specific amines. Benchchem.
  • Protecting Groups. Organic Chemistry Portal.
  • The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. Benchchem.

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Safety Operating Guide

Navigating the Final Steps: A Procedural Guide to the Safe Disposal of Tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical reagent extends beyond its final reaction. The proper disposal of tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate, a fluorinated diamine derivative crucial in modern drug discovery, is a critical final step that ensures the safety of laboratory personnel and the preservation of our environment. This guide provides a comprehensive framework for its responsible disposal, grounded in established safety protocols for halogenated organic compounds.

Core Principles of Disposal: A Foundation of Safety

The disposal of any chemical reagent is predicated on a thorough understanding of its potential hazards. For this compound, we must consider the potential risks associated with both its organic structure and its fluorine content. Halogenated organic compounds require separate and specific disposal routes to prevent the formation of harmful byproducts during waste treatment processes.[1]

Key Chemical Identifiers
PropertyValueSource
CAS Number 1166820-07-0[4][5]
Molecular Formula C10H18F2N2O2[4]
Molecular Weight 236.26 g/mol [5]
Physical Form Solid[5]

A structurally similar, non-fluorinated compound, tert-butyl 1,4-diazepane-1-carboxylate, is classified as corrosive and can cause severe skin burns and eye damage.[6][7] While the exact toxicological properties of the difluoro-analogue have not been fully investigated, it is prudent to handle it with the same level of caution.[7]

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, ensure that all necessary personal protective equipment (PPE) is in use. This includes, but is not limited to, safety goggles, a laboratory coat, and chemical-resistant gloves.[1] All handling of the compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[2][8]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of this compound.

  • Waste Segregation : At the point of generation, it is imperative to segregate waste containing this compound. Do not mix this waste with non-halogenated organic waste or aqueous waste streams.[1]

    • Solid Waste : Collect any contaminated solid materials, such as weighing paper, gloves, and filter paper, in a designated, clearly labeled, and sealable hazardous waste container.[8]

    • Liquid Waste : If the compound is in solution, collect it in a dedicated, leak-proof, and chemically compatible container for halogenated organic liquid waste.[8]

  • Container Labeling : Proper labeling is a cornerstone of safe waste management. Each waste container must be clearly labeled with the following information:

    • The full chemical name: "this compound"

    • The CAS Number: "1166820-07-0"

    • The words "Hazardous Waste"

    • An indication of the primary hazards (e.g., "Halogenated Organic Compound," "Potential Corrosive")

    • The date of accumulation

  • Temporary Storage : Store the sealed and labeled waste containers in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from drains and sources of ignition.[8]

  • Final Disposal : Arrange for the collection of the hazardous waste through your institution's EHS department or a certified hazardous waste disposal contractor.[8] Never attempt to dispose of this chemical down the drain or in regular trash.[1] Small residual amounts on equipment should be carefully wiped and the wipes disposed of as solid hazardous waste.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Start Waste Generation (tert-butyl 6,6-difluoro- 1,4-diazepane-1-carboxylate) IsSolid Is the waste solid or liquid? Start->IsSolid SolidWaste Collect in designated 'Halogenated Solid Waste' container. IsSolid->SolidWaste Solid LiquidWaste Collect in designated 'Halogenated Liquid Waste' container. IsSolid->LiquidWaste Liquid LabelContainer Label container with: - Full Chemical Name - CAS Number - 'Hazardous Waste' - Hazard Information - Accumulation Date SolidWaste->LabelContainer LiquidWaste->LabelContainer Store Store in designated satellite accumulation area. LabelContainer->Store ContactEHS Contact Institutional EHS for pickup and final disposal. Store->ContactEHS

Caption: Disposal decision workflow for this compound.

Conclusion: A Commitment to Safety and Compliance

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the principles of waste segregation, proper labeling, and authorized disposal channels, researchers can ensure they are not only protecting themselves and their colleagues but also upholding the highest standards of scientific integrity. Always consult your institution's specific EHS protocols as the ultimate authority for waste disposal procedures.

References

  • BenchChem. (n.d.). Safety and handling of fluorinated organic compounds.
  • Sinfoo Biotech. (n.d.). This compound.
  • CymitQuimica. (n.d.). 6,6-difluoro-[2]diazepane-1-carboxylic acid tert-butyl ester. Retrieved from

  • International Laboratory USA. (n.d.). This compound.
  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • PubChem. (n.d.). Tert-butyl 1,4-diazepane-1-carboxylate.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Fisher Scientific. (2024, March 26). SAFETY DATA SHEET - tert-Butyl 1,4-diazepane-1-carboxylate.
  • BenchChem. (n.d.). Navigating the Disposal of 8-tert-Butyl-4,6-dimethyl-2-benzopyrone: A Procedural Guide.

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A Researcher's Guide to the Safe Handling of Tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols for handling Tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate (CAS No. 1166820-07-0).[1][2] As a novel research chemical, this compound lacks extensive, long-term toxicological data. Therefore, this document synthesizes information from structurally related molecules to establish a robust framework for its safe use, storage, and disposal. The core principle is to treat this compound with the caution required for any new chemical entity with unknown biological activity.

The structure incorporates three key features that dictate its handling procedures: a Boc-protected amine, a 1,4-diazepane ring, and a gem-difluoro group. The Boc (tert-butoxycarbonyl) group is a common amine protecting group, generally stable but susceptible to removal under acidic conditions.[3][4] The 1,4-diazepane core is a seven-membered heterocyclic ring found in various biologically active compounds.[5][6] The gem-difluoro group significantly alters the molecule's electronic properties and potential metabolic pathways, a crucial consideration in drug discovery and safety assessment.[7][8][9][10]

Hazard Identification and Risk Assessment: A Proactive Stance

Given the absence of specific toxicity data, a risk assessment must be conducted based on the potential hazards of its constituent parts.

  • Fluorinated Organic Compound: The presence of the C-F bond introduces the potential for metabolic defluorination, which could release fluoride ions.[7][9] While the C-F bond is strong, metabolic processes can lead to its cleavage, potentially forming toxic metabolites like fluoroacetic acid.[10] Long-term exposure to fluoride can have adverse effects, including skeletal fluorosis.[9]

  • Boc-Protected Amine: The Boc group is designed to be removed, often with strong acids like trifluoroacetic acid (TFA).[11][12] This deprotection step generates the free amine, which may have its own distinct biological activity and hazard profile. The deprotection reaction also releases isobutylene and carbon dioxide gas, which necessitates an open or well-ventilated system.[11]

  • 1,4-Diazepane Core: Derivatives of 1,4-diazepane are known to have a wide range of biological activities, acting on the central nervous system among other targets.[5][6][13] The toxicological properties of the parent compound, Tert-butyl 1,4-diazepane-1-carboxylate, are not fully investigated, but it is classified as causing skin and eye irritation and potential respiratory irritation.[14][15]

Assumed Hazard Profile: Until proven otherwise, this compound should be handled as a compound that is:

  • Potentially toxic if ingested, inhaled, or absorbed through the skin.

  • An irritant to the eyes, skin, and respiratory system.[14][15]

  • Capable of releasing potentially hazardous substances upon decomposition or metabolism.[7][9]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedure being performed.[16]

Protection Type Minimum Requirement Rationale & Best Practices
Eye & Face ANSI Z87.1 compliant safety glasses with side shields.[16]For any handling of the solid or solutions. A face shield should be worn over safety glasses during procedures with a high risk of splashes or vigorous reactions, such as deprotection.[17][18]
Body Flame-resistant lab coat, fully buttoned.[17]Protects skin and clothing from incidental contact and splashes.[18]
Hand Disposable nitrile gloves (double-gloving recommended).[16]Provides a primary barrier against skin contact. Gloves must be inspected before use and changed immediately upon contamination.[19] Never wear latex gloves, as they offer poor chemical protection.[16]
Respiratory Not typically required for handling small quantities in a certified chemical fume hood.If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator (e.g., N95 or higher) is required.[18] Use of a respirator requires enrollment in a respiratory protection program, including fit testing.[17]
Footwear Closed-toe, closed-heel shoes covering the entire foot.[17]Protects against spills and dropped objects.

// Edge styling for decision points FaceShield -> Respirator [label="Splash/Exotherm Risk?", fontcolor="#202124"]; Respirator -> FumeHood [label="Aerosol/Dust Risk?", fontcolor="#202124"]; } caption: "Decision workflow for selecting appropriate PPE."

Operational and Handling Plan

Adherence to standard laboratory procedures is critical. All operations involving this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[14]

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific area within the chemical fume hood for handling the compound.

    • Ensure an eyewash station and safety shower are readily accessible and unobstructed.[14]

    • Assemble all necessary equipment and reagents before retrieving the compound from storage.

    • Have appropriate waste containers clearly labeled and ready for use.

  • Weighing and Transfer (Solid):

    • Perform all weighing operations on a draft shield or within the fume hood to prevent the dispersal of fine powders.

    • Use anti-static weighing paper or a tared vial to minimize loss of material.

    • Clean any spills immediately with a damp cloth or paper towel, which should then be disposed of as hazardous waste.

  • Solution Preparation and Transfer (Liquid):

    • Add the solid compound to the solvent slowly to avoid splashing.

    • When transferring solutions, use a pipette or syringe to prevent spills.

    • Keep all containers tightly closed when not in use.[19]

  • Running Reactions (e.g., Boc-Deprotection):

    • When performing reactions, especially those involving strong acids for Boc deprotection, ensure adequate cooling and ventilation.[11]

    • Reactions that generate gas, such as the release of CO2 during deprotection, must not be conducted in a sealed vessel.[11]

    • Quenching of reactive reagents should be performed slowly and at a reduced temperature (e.g., in an ice bath).

Disposal Plan: A Cradle-to-Grave Responsibility

Proper waste management is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Collection:

  • Solid Waste: All disposable materials contaminated with the compound, including gloves, weighing paper, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste:

    • Collect all liquid waste containing the fluorinated compound in a dedicated, sealed, and clearly labeled container for halogenated organic waste.

    • Do not mix this waste stream with non-halogenated organic waste or aqueous waste.

    • Acidic solutions (e.g., from deprotection) should be neutralized before being added to the waste container, or collected in a separate, acid-resistant container.

Disposal Procedure:

  • All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.

  • Follow all local, regional, and national regulations for hazardous waste disposal.[14] The high thermal stability of some fluorinated compounds requires specialized high-temperature incineration for complete destruction.[20]

Disposal_Workflow Start Waste Generated Decision Waste Type? Start->Decision SolidWaste Contaminated Solid Waste (Gloves, Paper, etc.) Decision->SolidWaste Solid LiquidWaste Liquid Waste Decision->LiquidWaste Liquid SolidContainer Place in 'Solid Hazardous Waste' Container SolidWaste->SolidContainer HalogenatedContainer Place in 'Halogenated Organic Waste' Container LiquidWaste->HalogenatedContainer EHSSubmission Submit for EHS Pickup HalogenatedContainer->EHSSubmission SolidContainer->EHSSubmission

By adhering to these guidelines, researchers can effectively mitigate the risks associated with handling this compound, ensuring a safe laboratory environment while advancing their critical work in drug discovery and development.

References

  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Available at: [Link]

  • The Dark Side of Fluorine. National Institutes of Health (NIH). Available at: [Link]

  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). Available at: [Link]

  • Personal Protective Equipment and Chemistry. ChemicalSafetyFacts.org. Available at: [Link]

  • What are the most challenges problems faced by the chemistry of Fluorine in drug discovery?. ResearchGate. Available at: [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Available at: [Link]

  • Metabolism and Toxicity of Fluorine Compounds. ACS Publications. Available at: [Link]

  • BOC Deprotection. ACS Green Chemistry Institute Pharmaceutical Roundtable. Available at: [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. Available at: [Link]

  • This compound. Sinfoo Biotech. Available at: [Link]

  • Amine Protection / Deprotection. Fisher Scientific. Available at: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. Available at: [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. Available at: [Link]

  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. MDPI. Available at: [Link]

  • Tert-butyl 1,4-diazepane-1-carboxylate. PubChem. Available at: [Link]

  • Application Note - N-Boc Protection. Scribd. Available at: [Link]

  • DISPOSAL OF FLUORINE. (Technical Report). OSTI.GOV. Available at: [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed. Available at: [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Fluorine in heterocyclic chemistry. ResearchGate. Available at: [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. National Institutes of Health (NIH). Available at: [Link]

  • FLUORINATED HETEROCYCLIC COMPOUNDS. Wiley. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.